7-Methoxy-4-methyl-quinolin-2-ol
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
7-methoxy-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-11(13)12-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLWDNBRJGOMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354010 | |
| Record name | 7-methoxy-4-methyl-quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40053-37-0 | |
| Record name | 7-methoxy-4-methyl-quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 7-Methoxy-4-methyl-quinolin-2-ol via Knorr Cyclization
Abstract
This technical guide provides an in-depth protocol for the synthesis of 7-Methoxy-4-methyl-quinolin-2-ol, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The selected synthetic route is the Knorr quinoline synthesis, a robust and classical method for the preparation of 2-quinolones from β-ketoanilides. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental procedure, and discusses critical process parameters essential for achieving high yield and purity. The guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights into the causality behind experimental choices to ensure a reproducible and self-validating protocol.
Introduction: The Significance of the Quinolone Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticancer.[1] Specifically, quinolin-2-one (2-quinolone) derivatives are of significant interest due to their diverse biological activities. The target molecule, this compound, exists in tautomeric equilibrium with its more stable keto form, 7-methoxy-4-methyl-1H-quinolin-2-one.[2] This core structure is a key building block for the development of novel compounds with potential applications in various therapeutic areas. Understanding its synthesis is fundamental for chemists aiming to explore this chemical space.
Synthetic Strategy: The Knorr Quinoline Synthesis
For the construction of the 2-quinolone ring system, the Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, remains a highly effective and reliable method.[3][4] The reaction facilitates the conversion of a β-ketoanilide into a 2-hydroxyquinoline (quinolin-2-ol) through an acid-catalyzed intramolecular cyclization.
Retrosynthetic Analysis:
Our retrosynthetic approach to this compound identifies the key C-N and C-C bond disconnections characteristic of the Knorr synthesis. The quinolone ring is disconnected across the N1-C8a and C4-C4a bonds, revealing a β-ketoanilide precursor. This precursor, in turn, can be synthesized from a substituted aniline and a β-ketoester.
-
The 7-methoxy substituent directs the choice of the aniline starting material to p-anisidine (4-methoxyaniline) .
-
The 4-methyl group and the carbonyl at the 2-position point to the use of ethyl acetoacetate as the β-ketoester component.
This leads to a straightforward two-step, one-pot synthesis strategy: the initial formation of the anilide intermediate followed by its immediate cyclization under strong acidic conditions.
Mechanistic Insights: The Role of Acid Catalysis
The Knorr synthesis is a classic example of electrophilic aromatic substitution, where the aniline ring acts as the nucleophile.[4] The entire process is driven by a strong acid, typically concentrated sulfuric acid, which serves multiple crucial roles.
The mechanism proceeds through the following key stages:
-
Anilide Formation: In the initial, lower-temperature phase, p-anisidine reacts with ethyl acetoacetate. While this can form an enamine, in the presence of a strong acid, the reaction is driven towards the formation of the more stable anilide intermediate, N-(4-methoxyphenyl)-3-oxobutanamide.
-
Protonation and Activation: The strong acid (H₂SO₄) protonates the carbonyl oxygen of the keto group in the anilide side chain. This activation significantly increases the electrophilicity of the carbonyl carbon.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The activated, electron-deficient carbonyl carbon is then attacked by the electron-rich aromatic ring of the p-anisidine moiety. The nucleophilic attack occurs at the ortho position to the activating amino group, which is sterically unhindered.
-
Dehydration and Tautomerization: The resulting cyclic intermediate undergoes dehydration, facilitated by sulfuric acid's properties as a dehydrating agent, to form the fully aromatic quinolone ring system. The final product is isolated as the stable 7-methoxy-4-methyl-1H-quinolin-2-one tautomer.
The use of a large excess of strong acid is critical, as it ensures complete protonation and prevents competing side reactions, such as the formation of 4-hydroxyquinolines, which can occur under milder acidic conditions.[4]
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound from p-anisidine and ethyl acetoacetate.
Caption: Knorr synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale.
5.1. Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| p-Anisidine | C₇H₉NO | 123.15 | 6.16 g | 50.0 | 1.0 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 6.84 g (6.7 mL) | 52.5 | 1.05 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 30 mL | - | - |
| Deionized Water | H₂O | 18.02 | - | - | - |
| Ethanol | C₂H₅OH | 46.07 | - | - | - |
5.2. Safety Precautions
-
p-Anisidine: Toxic by inhalation, ingestion, and skin contact. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care in a chemical fume hood, wearing acid-resistant gloves, a face shield, and a lab coat. Always add acid to water, never the other way around.
-
The reaction is exothermic, especially upon addition of the reaction mixture to water. Use an ice bath for cooling as instructed.
5.3. Step-by-Step Procedure
-
Reaction Setup: Place 30 mL of concentrated sulfuric acid into a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask in an ice-water bath to bring the internal temperature to 0-5 °C.
-
Formation of Intermediate: In a separate beaker, mix p-anisidine (6.16 g, 50.0 mmol) and ethyl acetoacetate (6.84 g, 52.5 mmol). Stir until a homogeneous solution or slurry is formed.
-
Addition of Reactants: Add the p-anisidine/ethyl acetoacetate mixture dropwise to the cold, stirred sulfuric acid via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition. This step is exothermic. The addition should take approximately 20-30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1 hour at room temperature. The color of the mixture will likely darken.
-
Cyclization: Carefully heat the reaction mixture to 60-70 °C using a water bath. Stir at this temperature for 2 hours. Monitor the reaction for any significant color change or increase in viscosity.
-
Workup - Precipitation: Prepare a 1 L beaker containing approximately 400 g of crushed ice and 100 mL of cold deionized water. While stirring vigorously, slowly and carefully pour the warm reaction mixture into the ice-water. A precipitate will form. This quenching step is highly exothermic; perform it slowly to control the temperature.
-
Isolation of Crude Product: Allow the slurry to stir for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper (to remove residual sulfuric acid). Subsequently, wash the cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification - Recrystallization: Transfer the crude solid to a suitable flask and recrystallize from a hot ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C to a constant weight.
Process Control and Self-Validation
The success of the Knorr synthesis hinges on careful control of key parameters. This protocol is designed to be self-validating by understanding and monitoring these variables.
-
Temperature Control: Maintaining a low temperature (<10 °C) during the initial addition of reactants to sulfuric acid is paramount. This prevents uncontrolled exothermic reactions and potential charring or sulfonation of the aromatic ring. The subsequent heating to 60-70 °C provides the necessary activation energy for the intramolecular cyclization without promoting degradation.
-
Acid Concentration: The use of concentrated sulfuric acid is non-negotiable. It acts as both the catalyst and the solvent/dehydrating agent. Dilute acid will not effectively promote the final dehydration step, leading to poor yields.
-
Stoichiometry: A slight excess of ethyl acetoacetate (1.05 eq) is used to ensure the complete consumption of the more valuable p-anisidine starting material.
-
Workup: The quenching step must be performed by adding the acid mixture to ice-water, not the reverse. Adding water to concentrated acid can cause dangerous splashing and boiling. Thorough washing of the crude product is essential to remove all acidic residue, which can interfere with downstream applications and affect the final product's stability and melting point.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR: Confirm the presence of all expected protons (aromatic, methyl, methoxy, N-H) with correct chemical shifts and integration.
-
¹³C NMR: Verify the number of unique carbon atoms in the molecule.
-
Mass Spectrometry: Determine the molecular weight of the compound. The expected monoisotopic mass is approximately 189.079 g/mol .[5]
-
FT-IR: Identify key functional groups, such as the amide C=O stretch (~1650 cm⁻¹), N-H stretch, and C-O ether stretches.
Conclusion
The Knorr quinoline synthesis provides a direct and efficient pathway to this compound. By carefully controlling reaction parameters, particularly temperature and acid concentration, this protocol allows for the reliable and high-yield production of this important heterocyclic building block. The mechanistic understanding and procedural details provided in this guide equip researchers with the necessary tools to successfully implement this synthesis and explore its applications in their respective fields.
References
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SynArchive. Knorr Quinoline Synthesis. [Link]
-
Leonard, N. J., Herbrandson, H. F., & Van Heyningen, E. M. (1946). Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society, 68(7), 1279–1281. [Link]
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Wikipedia. Knorr quinoline synthesis. [Link]
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Wikipedia. Pechmann condensation. [Link]
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SlideShare. Quinoline. [Link]
- Google Patents. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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YouTube. Pechmann Condensation Reaction |Mechanism| B.Sc./M.Sc. Chemistry|Name reactions in Organic Chemistry. [Link]
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ResearchGate. (PDF) Synthesis of coumarin by Pechman reaction -A Review. [Link]
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National Center for Biotechnology Information. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [Link]
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PubChemLite. 7-methoxy-4-methylquinolin-2-ol (C11H11NO2). [Link]
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MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
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HETEROCYCLES. A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. [Link]
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National Center for Biotechnology Information. 7-Methoxy-4-methylquinolin-2-ol. [Link]
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chemical properties of 7-Methoxy-4-methyl-quinolin-2-ol
An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-4-methyl-quinolin-2-ol
Introduction
The quinolinone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous synthetic and natural products with significant biological activity.[1][2] Its rigid, heterocyclic framework allows for precise three-dimensional positioning of functional groups, making it an ideal template for designing targeted therapeutic agents. Within this class, this compound, which exists in tautomeric equilibrium with its more stable lactam form, 7-methoxy-4-methyl-1H-quinolin-2-one, serves as a crucial building block for more complex molecules.[3]
This guide provides a comprehensive technical overview of the . It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, reactivity, and potential applications. We will delve into the causality behind experimental choices and present data in a structured, accessible format to support advanced research and development.
Synthesis and Mechanistic Insight
The construction of the 2-quinolinone core is most classically achieved via the Knorr quinoline synthesis, first described in 1886.[4][5] This acid-catalyzed cyclization of β-ketoanilides remains a robust and reliable method. For this compound, the synthesis logically starts from m-anisidine and an acetoacetate derivative, such as ethyl acetoacetate.
The reaction proceeds through two key stages:
-
Anilide Formation: Initial condensation between the aniline (m-anisidine) and the β-ketoester (ethyl acetoacetate) forms the corresponding β-ketoanilide intermediate.
-
Intramolecular Cyclization: In the presence of a strong acid catalyst like sulfuric acid or polyphosphoric acid (PPA), the enol form of the ketoanilide undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring, followed by dehydration to yield the final quinolinone product.[5] The choice of a strong acid is critical as it facilitates both the enolization and the subsequent ring-closing step.
Caption: Knorr synthesis workflow for this compound.
Experimental Protocol: Knorr Quinoline Synthesis
This protocol is a representative, self-validating procedure derived from established methodologies for analogous compounds.[5]
-
Step 1: Formation of the Anilide Intermediate
-
In a round-bottom flask, combine one molar equivalent of m-anisidine with 1.1 equivalents of ethyl acetoacetate.
-
Add a catalytic amount of a weak acid (e.g., a drop of acetic acid) to facilitate the initial condensation.
-
Heat the mixture at 110-120 °C for 1-2 hours, using a Dean-Stark apparatus to remove the ethanol and water byproducts, which drives the equilibrium towards the anilide product.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Allow the reaction mixture to cool. The crude anilide may solidify upon cooling and can be used directly in the next step.
-
-
Step 2: Cyclization to the Quinolinone
-
Pre-heat polyphosphoric acid (PPA) or concentrated sulfuric acid (approx. 10 times the weight of the anilide) to 100 °C in a separate flask equipped with a mechanical stirrer. Caution: This step is highly exothermic.
-
Slowly and carefully add the crude β-ketoanilide intermediate from Step 1 to the hot acid with vigorous stirring.
-
Maintain the temperature at 100-110 °C for 30-60 minutes. The viscosity of the mixture will change as the reaction proceeds.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.
-
The solid product will precipitate. Neutralize the acidic solution carefully with a base (e.g., NaOH or NaHCO₃ solution) until a pH of ~7 is reached.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain pure this compound.
-
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for predicting its behavior in biological and chemical systems. The data below has been consolidated from authoritative chemical databases.[3][6]
| Property | Value | Source |
| IUPAC Name | 7-methoxy-4-methyl-1H-quinolin-2-one | PubChem[3] |
| Molecular Formula | C₁₁H₁₁NO₂ | PubChem[3] |
| Molecular Weight | 189.21 g/mol | PubChem[3] |
| Monoisotopic Mass | 189.078978594 Da | PubChem[3] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Data not available | --- |
| XlogP | 1.2 | PubChem[3] |
| Solubility | Data not available (expected to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and hot ethanol) | --- |
| CAS Number | 40053-37-0 | ChemicalBook[7] |
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule. The following data represents the expected spectral characteristics based on the compound's structure and data from analogous quinolinones.[8]
¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
-
δ ~11.5 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the lactam, which is often exchangeable with D₂O.
-
δ ~7.8 ppm (d, J ≈ 8.8 Hz, 1H): Aromatic proton at the C5 position.
-
δ ~6.9 ppm (dd, J ≈ 8.8, 2.4 Hz, 1H): Aromatic proton at the C6 position, showing coupling to both H5 and H8.
-
δ ~6.8 ppm (d, J ≈ 2.4 Hz, 1H): Aromatic proton at the C8 position.
-
δ ~6.1 ppm (s, 1H): Vinylic proton at the C3 position.
-
δ ~3.8 ppm (s, 3H): Singlet for the methoxy (-OCH₃) group protons at C7.
-
δ ~2.4 ppm (s, 3H): Singlet for the methyl (-CH₃) group protons at C4.
¹³C NMR Spectroscopy (101 MHz, DMSO-d₆)
-
δ ~162 ppm: Carbonyl carbon (C2).
-
δ ~160 ppm: Aromatic carbon attached to the methoxy group (C7).
-
δ ~145-120 ppm: Quaternary and protonated aromatic carbons (C4, C5, C8a, C4a).
-
δ ~120-100 ppm: Aromatic and vinylic carbons (C3, C6, C8).
-
δ ~55 ppm: Methoxy carbon (-OCH₃).
-
δ ~18 ppm: Methyl carbon (-CH₃).
Mass Spectrometry (ESI-MS)
The predicted collision cross-section values provide insight into the molecule's shape in the gas phase.[6]
-
[M+H]⁺: 190.08626 m/z
-
[M+Na]⁺: 212.06820 m/z
-
[M-H]⁻: 188.07170 m/z
-
Molecular Ion [M]⁺: 189.07843 m/z
Infrared (IR) Spectroscopy (KBr Pellet)
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~3150 cm⁻¹ (broad): N-H stretching of the amide.
-
~1660 cm⁻¹ (strong): C=O stretching of the cyclic amide (lactam).
-
1620-1580 cm⁻¹: C=C stretching within the aromatic and quinolinone rings.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).
Chemical Reactivity and Tautomerism
The chemical behavior of this compound is governed by the interplay of its functional groups and its inherent tautomerism.
Keto-Enol Tautomerism
This compound exists as a dynamic equilibrium between the 2-hydroxyquinoline (enol/lactol) form and the 2-quinolinone (keto/lactam) form. For 2-quinolinones, the equilibrium overwhelmingly favors the keto (lactam) form due to the greater stability of the amide resonance.
Caption: Tautomeric equilibrium favoring the keto (lactam) form.
Key Reaction Pathways
-
N-Substitution: The amide nitrogen can be alkylated or acylated under basic conditions, providing a handle for further functionalization.
-
Conversion to 2-Chloroquinoline: A critical reaction for further diversification is the treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). This converts the C2-carbonyl into a highly reactive 2-chloro substituent, which can then be displaced by a variety of nucleophiles (amines, thiols, etc.) to generate diverse libraries of 2-substituted quinolines.[9]
-
Electrophilic Aromatic Substitution: The benzene portion of the quinolinone ring is activated towards electrophilic substitution by the electron-donating methoxy group (an ortho-, para-director) and the amide group. The likely positions for substitution (e.g., nitration, halogenation) would be C6 and C8, although steric hindrance from the peri-position may influence the C8 site.
Biological Activities and Potential Applications
While specific biological data for this compound is not extensively published, the quinolinone scaffold is a cornerstone of modern drug discovery.[1] Derivatives have demonstrated a vast range of pharmacological activities.
-
Anticancer Potential: Numerous quinoline derivatives exhibit potent anticancer activity.[1] For instance, certain methoxy-substituted quinoline analogues have been identified as promising antitumor leads, acting as tubulin-binding vascular disrupting agents.[10] The title compound serves as an excellent starting point for synthesizing such analogues.
-
Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine. Research continues to explore novel quinolinone derivatives for activity against resistant strains of Plasmodium falciparum.[1]
-
Other Therapeutic Areas: The versatility of the quinoline nucleus has led to its incorporation into drugs with antibacterial, antiviral, anti-inflammatory, and anti-HIV properties.[2]
Given this context, this compound is not merely a chemical curiosity but a high-value intermediate for generating novel molecular entities with significant therapeutic potential.
Conclusion
This compound is a well-defined chemical entity whose properties are dictated by its robust quinolinone core and activating methoxy substituent. Its synthesis is readily achievable through classic organic reactions like the Knorr synthesis. Its chemical reactivity, particularly the ability to functionalize the N-H, C=O, and aromatic ring positions, makes it a versatile platform for chemical exploration. For researchers in drug discovery, this compound represents a valuable scaffold for the development of next-generation therapeutics targeting a wide array of diseases, from cancer to infectious agents.
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7-Methoxy-4-methylquinolin-2-ol | C11H11NO2 | CID 761548 . PubChem, National Center for Biotechnology Information. [Link]
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synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol . PubMed, National Center for Biotechnology Information. [Link]
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Knorr quinoline synthesis . Wikipedia. [Link]
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In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents . National Institutes of Health. [Link]
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7-Methoxyquinolin-4-ol | C10H9NO2 | CID 2831995 . PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents . MDPI. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities . National Institutes of Health. [Link]
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Synthesis of 7‐Chloro‐4‐methoxy‐thieno[2,3‐b]quinoline‐2‐carboxylate 2, and further functionalizations . ResearchGate. [Link]
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7-methoxy-2-methylquinolin-4-ol - CAS:103624-90-4 . Sunway Pharm Ltd. [Link]
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2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline . MDPI. [Link]
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7-methoxy-4-methylquinoline (C11H11NO) . PubChemLite. [Link]
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7-methoxy-2-methyl-4(1h)-quinolinone . PubChemLite. [Link]
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This compound | 40053-37-0 | C11H11NO2 . Appchem. [Link]
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Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4 . PubChem, National Center for Biotechnology Information. [Link]
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Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties . MDPI. [Link]
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue . MDPI. [Link]
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Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling . MDPI. [Link]
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Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents . Baxendale Group - Durham University. [Link]
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4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions . ResearchGate. [Link]
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Chemical Properties of 4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1) . Cheméo. [Link]
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An In-Depth Technical Guide to 7-Methoxy-4-methyl-quinolin-2-ol (CAS: 40053-37-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quinolin-2-one Scaffold - A Privileged Motif in Medicinal Chemistry
The quinolin-2-one core, a fused heterocyclic system, represents a cornerstone in the edifice of medicinal chemistry. Its prevalence in numerous natural products and synthetic compounds with a broad spectrum of biological activities underscores its significance as a "privileged scaffold."[1] These structures have demonstrated immense therapeutic potential, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] This guide focuses on a specific derivative, 7-Methoxy-4-methyl-quinolin-2-ol, providing a comprehensive technical overview of its synthesis, characterization, and potential biological significance, empowering researchers to explore its therapeutic promise.
Section 1: Chemical Identity and Physicochemical Properties
This compound, also known by its tautomeric form 7-methoxy-4-methyl-1H-quinolin-2-one, is a small molecule with the chemical formula C₁₁H₁₁NO₂.[5] Its chemical structure is characterized by a quinolin-2-one core with a methoxy group at the 7-position and a methyl group at the 4-position.
| Property | Value | Source |
| CAS Number | 40053-37-0 | [5] |
| Molecular Formula | C₁₁H₁₁NO₂ | [5] |
| Molecular Weight | 189.21 g/mol | [5] |
| IUPAC Name | 7-methoxy-4-methyl-1H-quinolin-2-one | [5] |
| Synonyms | 7-Methoxy-4-methylquinolin-2(1H)-one, 2-Hydroxy-7-methoxy-4-methylquinoline | [5] |
| Predicted XlogP | 1.2 | [5] |
Section 2: Synthesis of this compound via Conrad-Limpach Reaction
The Conrad-Limpach synthesis is a classical and versatile method for the preparation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-2-ones.[6][7] This reaction involves the condensation of an aniline with a β-ketoester. For the synthesis of this compound, the logical starting materials are m-anisidine and ethyl acetoacetate.
Reaction Scheme
Caption: General scheme of the Conrad-Limpach synthesis for this compound.
Detailed Experimental Protocol
This protocol is a well-established procedure for the Conrad-Limpach reaction, adapted for the synthesis of the target molecule.
Step 1: Condensation to form the Enamine Intermediate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid (2-3 drops).
-
Heat the reaction mixture at 110-120 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
After the reaction is complete, allow the mixture to cool to room temperature. The crude enamine intermediate can be used directly in the next step or purified by vacuum distillation if necessary.
Step 2: Thermal Cyclization to this compound
-
In a high-boiling point solvent such as Dowtherm A or diphenyl ether, add the crude enamine intermediate from the previous step.
-
Heat the mixture to a high temperature, typically around 250 °C, for 30-60 minutes.[7] The cyclization is often accompanied by the evolution of ethanol.
-
Monitor the reaction by TLC until the enamine intermediate is no longer detectable.
-
Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.
-
Filter the solid product and wash it with a suitable solvent like hexane or ether to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water.
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Section 3: Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound based on the analysis of structurally similar compounds.[4][8][9]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the quinolinone ring, a singlet for the methoxy group protons, a singlet for the methyl group protons, a singlet for the vinyl proton at position 3, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the eleven carbon atoms, including the carbonyl carbon of the quinolinone ring, aromatic carbons, the methoxy carbon, and the methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching, C=O stretching of the amide, C-O stretching of the methoxy group, and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak [M]+ corresponding to the molecular weight of 189.21, and potentially [M+H]+ or [M+Na]+ adducts depending on the ionization method used.[10] |
Section 4: Potential Biological Activities and Mechanism of Action
While specific biological data for this compound is limited in publicly available literature, the extensive research on the quinolin-2-one scaffold provides a strong basis for predicting its potential therapeutic applications.[11]
Anticancer Potential
Quinolin-2-one derivatives have been extensively investigated as anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[12] The proposed mechanisms of action are diverse and include:
-
Inhibition of Tyrosine Kinases: Many quinolin-2-one derivatives act as inhibitors of various tyrosine kinases that are crucial for cancer cell proliferation and survival.[13]
-
Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.
-
Tubulin Polymerization Inhibition: Certain quinolin-2-one analogs can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]
Caption: Potential anticancer mechanisms of action for quinolin-2-one derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant bacteria has created an urgent need for novel antimicrobial agents. Quinolin-2-one derivatives have shown promising activity against a variety of bacterial and fungal pathogens.[14][15][16] The presence of the methoxy group at the 7-position in the quinoline ring has been associated with significant antimicrobial activity in some studies.[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Serial Dilution: The test compound, this compound, is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Several quinoline and quinolin-2-one derivatives have been reported to possess anti-inflammatory properties.[4][17][18] The potential mechanism of action may involve the inhibition of pro-inflammatory enzymes or cytokines.
Section 5: Conclusion and Future Directions
This compound belongs to the highly promising class of quinolin-2-one compounds. While specific experimental data on its biological activities are not extensively documented, its structural features suggest significant potential for development as a therapeutic agent, particularly in the fields of oncology and infectious diseases. This guide provides a solid foundation for researchers to undertake the synthesis, characterization, and biological evaluation of this intriguing molecule. Future research should focus on a comprehensive in vitro and in vivo assessment of its anticancer, antimicrobial, and anti-inflammatory properties to fully elucidate its therapeutic potential and mechanism of action.
References
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Introduction: The Quinolinone Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Novel Quinolinone Compounds
The quinolinone core, a bicyclic heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. This designation is earned due to its recurring presence in a multitude of biologically active compounds, including numerous approved drugs and natural alkaloids.[1][2] The structural rigidity of the quinolinone ring system, combined with its capacity for functionalization at various positions, allows for the precise spatial orientation of pharmacophoric groups, enabling potent and selective interactions with a wide array of biological targets.[3] This guide provides a comprehensive exploration of the diverse biological activities of novel quinolinone derivatives, focusing on their therapeutic potential in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the mechanisms of action, present validated experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) insights that drive modern drug discovery efforts in this chemical space.
Part 1: Anticancer Activity of Quinolinone Derivatives
Quinolinone-based compounds have emerged as a significant class of anticancer agents, with several derivatives advancing into clinical use.[1] Their antitumor mechanisms are diverse and potent, primarily involving the inhibition of critical enzymes that regulate cell proliferation, survival, and DNA integrity.[4][5]
Core Mechanisms of Antitumor Action
A. Kinase Inhibition: A primary mechanism through which quinolinones exert their anticancer effects is the inhibition of protein kinases.[6] Many cancers are driven by aberrant kinase signaling pathways that promote uncontrolled cell growth. Quinoline derivatives have been successfully designed to target key kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF) receptors, and others implicated in oncogenic signaling.[5][6] By competing with ATP at the enzyme's active site, these compounds block downstream signaling cascades, leading to cell cycle arrest and apoptosis.
B. Topoisomerase II Inhibition: Another well-established mechanism is the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[4] Certain quinolone analogs act as "topoisomerase poisons," stabilizing the transient DNA-enzyme complex. This leads to the accumulation of double-strand DNA breaks, which, if not repaired, trigger programmed cell death (apoptosis).[4] This mechanism is shared with several established chemotherapeutic drugs.
Visualization: Kinase Inhibition Pathway
The following diagram illustrates the general mechanism of a quinolinone-based kinase inhibitor disrupting a cancer cell signaling pathway.
Caption: Quinolinone inhibitor blocking the ATP-binding site of a receptor tyrosine kinase.
Quantitative Data Summary: In Vitro Cytotoxicity
The efficacy of novel quinolinone compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Compound 4b | MCF-7 (Breast) | 0.002 | [1] |
| Compound 4j | MCF-7 (Breast) | 0.003 | [1] |
| Compound 2a | MCF-7 (Breast) | Not specified, but noted as highly effective | [7] |
| Compound 8a | MCF-7 (Breast) | Not specified, but noted as highly effective | [7] |
| MS47 | MDA-MB-435 (Melanoma) | < 1.0 (GI50) | [8] |
| MS49 | HCT-116 (Colon) | ≤ 0.30 (GI50) | [8] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Assessment
This protocol provides a reliable method for screening the cytotoxic potential of novel quinolinone compounds against a panel of cancer cell lines.[9] The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
Rationale: To ensure logarithmic growth and uniform cell distribution for consistent drug exposure.
-
Procedure: Harvest and count cancer cells (e.g., MCF-7, A549). Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment (Day 2):
-
Rationale: To assess dose-dependent effects of the test compounds.
-
Procedure: Prepare a series of dilutions of the novel quinolinone compounds in culture medium (e.g., from 0.01 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug, e.g., Doxorubicin). Incubate for 48-72 hours.
-
-
MTT Addition (Day 4/5):
-
Rationale: To initiate the colorimetric reaction in viable cells.
-
Procedure: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization and Measurement (Day 4/5):
-
Rationale: To dissolve the formazan crystals for spectrophotometric quantification.
-
Procedure: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well. Agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Rationale: To determine cell viability and calculate IC50 values.
-
Procedure: Measure the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Part 2: Antimicrobial Activity of Quinolinone Derivatives
The quinolone scaffold is the foundation of a major class of antibiotics (fluoroquinolones), and research into novel quinolinone derivatives continues to yield compounds with potent activity against a broad spectrum of bacteria and fungi.[10][11][12]
Core Mechanism of Antimicrobial Action
The primary antibacterial target for quinolones is DNA gyrase (Topoisomerase II) in Gram-negative bacteria and Topoisomerase IV in Gram-positive bacteria. These enzymes are essential for bacterial DNA replication, recombination, and repair. By inhibiting these enzymes, quinolinone compounds prevent the bacterial cell from dividing and ultimately lead to cell death.[4] Structure-activity relationship (SAR) studies have shown that specific substitutions on the quinolinone ring are critical for potency and spectrum of activity. For instance, a fluorine atom at C-6 enhances cell penetration, and a piperazinyl ring at C-7 broadens the activity spectrum.[11][13]
Visualization: Antimicrobial Susceptibility Testing Workflow
This diagram outlines the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Quantitative Data Summary: Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) is the standard measure of a compound's antimicrobial potency. Lower MIC values indicate higher efficacy.
| Compound ID | Microorganism | Strain Type | MIC (µg/mL) | Reference |
| Compound 2 | Escherichia coli | Gram-negative | 3.12 - 50 | [14] |
| Compound 6 | Candida albicans | Fungus | Potent, specific value not given | [14] |
| Derivative A-2 | Escherichia coli | Gram-negative | "Excellent activity" | [10] |
| Derivative A-3 | Aspergillus niger | Fungus | "Excellent activity" | [10] |
| p-toluidine deriv. | Staphylococcus aureus | Gram-positive | ~ 2-5 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized and quantitative method for determining the MIC of an antimicrobial agent against a specific microorganism.[16][17][18]
Principle: The test microorganism is exposed to serial twofold dilutions of the quinolinone compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.[16]
Step-by-Step Methodology:
-
Preparation of Compound Stock:
-
Rationale: To create a high-concentration starting point for serial dilutions.
-
Procedure: Dissolve the quinolinone compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
-
Serial Dilution in 96-Well Plate:
-
Rationale: To create a gradient of compound concentrations to test against the microorganism.
-
Procedure: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate. Dispense 200 µL of the compound stock into well 1. Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
Rationale: To ensure a standardized bacterial load for reproducible results.
-
Procedure: Pick several colonies of the test bacterium (e.g., S. aureus) from an agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in MHB to achieve the final inoculum density.
-
-
Inoculation and Incubation:
-
Rationale: To expose the bacteria to the compound and allow for growth.
-
Procedure: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL, and the final bacterial concentration is approximately 5 x 10^5 CFU/mL. Do not add bacteria to well 12. Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
Rationale: To visually determine the lowest concentration that prevented growth.
-
Procedure: After incubation, examine the plate for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the quinolinone compound in which there is no visible turbidity.[16] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Part 3: Anti-inflammatory Activity of Quinolinone Derivatives
Chronic inflammation is a key pathological feature of many diseases. Quinolinone derivatives have been investigated as potent anti-inflammatory agents, targeting key mediators and signaling pathways in the inflammatory cascade.[19][20][21]
Core Mechanisms of Anti-inflammatory Action
Quinolinones can modulate inflammation through several mechanisms:
-
Enzyme Inhibition: They can inhibit pro-inflammatory enzymes like Cyclooxygenase (COX), which are responsible for prostaglandin synthesis.[20]
-
Cytokine Suppression: They can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[22]
-
Signaling Pathway Modulation: A key mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[23] In resting cells, NF-κB is sequestered in the cytoplasm. Inflammatory stimuli trigger a cascade that leads to NF-κB's translocation into the nucleus, where it promotes the transcription of numerous pro-inflammatory genes. Quinolinones can block this translocation, thereby dampening the inflammatory response.
Visualization: NF-κB Signaling Pathway Inhibition
This diagram shows how a quinolinone derivative can intervene in the NF-κB signaling pathway to reduce inflammation.
Caption: Quinolinone derivative inhibiting the IKK complex, preventing NF-κB activation.
Quantitative Data Summary: Anti-inflammatory Efficacy
The effectiveness of anti-inflammatory compounds can be measured in various in vivo and in vitro models.
| Compound Class | Assay | Result (% Inhibition) | Reference |
| Arylidene derivatives (5-10) | Carrageenan-induced paw edema | 15.1 - 20.4% | [19] |
| Azetidinones (11-16) | Carrageenan-induced paw edema | 24.6 - 27.3% | [19] |
| Thiazolidinones (17-22) | Carrageenan-induced paw edema | 22.9 - 32.5% | [19] |
| Compound 11l | IL-2 Release (Jurkat T cells) | IC50 = 80 nM | [23] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[24][25]
Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling). The first phase involves the release of histamine and serotonin, while the second, later phase is mediated by prostaglandins and leukotrienes.[24] An effective anti-inflammatory drug will reduce the volume of this edema compared to a control group.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Rationale: To reduce stress-related variability and ensure baseline physiological stability.
-
Procedure: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week. Divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups (novel quinolinone compound at various doses, e.g., 25, 50, 100 mg/kg).
-
-
Baseline Paw Volume Measurement:
-
Rationale: To establish a pre-inflammatory baseline for each animal, allowing for accurate calculation of edema.
-
Procedure: Using a plethysmometer, measure the volume of the right hind paw of each rat by immersing it in the mercury or water reservoir up to a marked anatomical point. Record this as the initial paw volume (V0).
-
-
Drug Administration:
-
Rationale: To allow for absorption and distribution of the test compound before the inflammatory challenge.
-
Procedure: Administer the test compounds, vehicle, and positive control drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Rationale: To initiate a localized, acute inflammatory response.
-
Procedure: Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Post-Induction Paw Volume Measurement:
-
Rationale: To quantify the extent of edema at various time points, capturing the full inflammatory response.
-
Procedure: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.
-
-
Data Analysis:
-
Rationale: To calculate the degree of edema and the percentage of inhibition afforded by the test compounds.
-
Procedure:
-
Calculate the edema volume (Ve) at each time point: Ve = Vt - V0.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Ve_control - Ve_treated) / Ve_control] x 100
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
-
Part 4: Neuroprotective Activity of Quinolinone Derivatives
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. The multifactorial nature of these diseases—involving oxidative stress, enzyme dysregulation, and metal ion imbalance—makes multi-target compounds particularly attractive. Quinolinone derivatives have shown significant promise as neuroprotective agents due to their ability to address several of these pathological factors simultaneously.[26][27]
Core Mechanisms of Neuroprotective Action
A. Antioxidant and Radical Scavenging Activity: Oxidative stress is a central mechanism in neuronal damage.[27] Many quinolinone derivatives, particularly those with hydroxyl groups (like 8-hydroxyquinolines), can act as potent antioxidants. They can scavenge harmful reactive oxygen species (ROS) and chelate redox-active metal ions (e.g., Cu2+, Fe2+) that catalyze the formation of these radicals, thereby protecting neurons from oxidative damage.[28]
B. Enzyme Inhibition:
-
Cholinesterase (ChE) Inhibition: In Alzheimer's disease, cognitive decline is linked to a deficit in the neurotransmitter acetylcholine. Quinolinones can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes that break down acetylcholine, thus increasing its availability in the synapse.[28]
-
Monoamine Oxidase (MAO) Inhibition: MAO-B is an enzyme that degrades dopamine. Its inhibition can increase dopamine levels, which is a key therapeutic strategy in Parkinson's disease. Certain quinolinones are effective MAO-B inhibitors.[28]
C. Attenuation of Excitotoxicity: Excitotoxicity, caused by excessive stimulation of glutamate receptors, leads to a massive influx of Ca2+ and subsequent neuronal death.[29][30] Some quinolinone derivatives have been shown to protect against this process, potentially by modulating Ca2+ influx or downstream signaling events.[29]
Visualization: Multi-Target Neuroprotection
This diagram illustrates the synergistic mechanisms by which a multifunctional quinolinone derivative can protect a neuron.
Caption: A multifunctional quinolinone derivative exerting neuroprotective effects.
Quantitative Data Summary: Neuroprotective Potential
| Compound ID | Assay / Target | Result | Reference |
| 19 | hBChE Inhibition | IC50 = 1.06 nM | [28] |
| 19 | hMAO-B Inhibition | IC50 = 4.46 µM | [28] |
| 19 | 6-OHDA Cell Model | Showed neuroprotective properties | [28] |
| Fisetin | Chemical Ischemia (HT22 cells) | Identified as a top candidate | [31] |
| EPCG | QUIN-induced excitotoxicity | Attenuated Ca2+ influx and nNOS activity | [29][30] |
Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol assesses the ability of a novel compound to protect neuronal cells from death induced by an oxidative toxin, such as 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease pathology.[28]
Principle: Neuronal cell lines (e.g., human neuroblastoma SH-SY5Y or mouse hippocampal HT22) are treated with a neurotoxin that induces oxidative stress and cell death. The protective effect of co-incubating the cells with a test compound is quantified by measuring cell viability.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Rationale: To prepare a consistent monolayer of neuronal cells for the experiment.
-
Procedure: Culture SH-SY5Y cells in appropriate medium. For differentiation (to make them more neuron-like), cells can be treated with retinoic acid for several days prior to the experiment. Seed the cells in a 96-well plate at an optimal density and allow them to adhere for 24 hours.
-
-
Compound Pre-treatment:
-
Rationale: To allow the compound to enter the cells and prepare them for the toxic insult.
-
Procedure: Treat the cells with various concentrations of the novel quinolinone compound for 1-2 hours before adding the neurotoxin.
-
-
Induction of Neurotoxicity:
-
Rationale: To induce a measurable level of cell death via oxidative stress.
-
Procedure: Add the neurotoxin 6-hydroxydopamine (6-OHDA) to the wells to a final concentration that induces approximately 50% cell death in control wells (e.g., 50-100 µM). Include several control groups: untreated cells (100% viability), cells treated with 6-OHDA alone (toxic control), and cells treated with the compound alone (to check for intrinsic toxicity).
-
-
Incubation:
-
Rationale: To allow the toxic and protective processes to occur.
-
Procedure: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Assessment of Cell Viability:
-
Rationale: To quantify the neuroprotective effect of the compound.
-
Procedure: Measure cell viability using a standard assay such as the MTT assay (as described in section 1.4) or a lactate dehydrogenase (LDH) release assay, which measures membrane damage.
-
-
Data Analysis:
-
Rationale: To determine the extent of neuroprotection.
-
Procedure: Calculate the percentage of cell viability for each condition relative to the untreated control cells. The neuroprotective effect is the percentage increase in viability in the compound + toxin group compared to the toxin-only group. Plot the results to determine the effective concentration range of the compound.
-
References
- Screening models for inflammatory drugs | PPTX - Slideshare.
- Singh A, Prajapati S. K, Namdeo K. P, Singh V. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J 2008;1(1).
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- Screening Methods for Antiinflammatory Agents - Pharmacognosy.
- SAR of Quinolones - YouTube. (2020-08-01).
- Xia Y, Yang ZY, Morris-Natschke SL, Lee KH. Recent advances in the discovery and development of quinolones and analogs as antitumor agents. Curr Med Chem. 1999 Mar;6(3):179-94. PMID: 10219099.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. J Biomol Struct Dyn. 2023 Jul 21:1-19. doi: 10.1080/07391102.2023.2236716. Epub ahead of print. PMID: 37477261.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Kumar J, Kumar A. Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Annals of the Romanian Society for Cell Biology. 2021 Jul 16:133-40.
- Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives.
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- Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - Taylor & Francis.
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- New Anticancer Agents: In Vitro and In Vivo Evaluation.
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- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - NIH.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI.
- Anti-breast cancer activity of some novel quinoline derivatives | Request PDF.
- Youssef F, Ismail M, Abass M, Hassan H. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Acta Chim Slov. 2025 Nov 17;72(4):692-706. doi: 10.17344/acsi.2025.9335. PMID: 41408820.
- Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023-10-12).
- Quinones as Neuroprotective Agents - MDPI.
- (PDF) Biological Activities of Quinoline Derivatives - ResearchGate.
- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC - NIH.
- Neuronal Activity Reporters as Drug Screening Platforms - MDPI. (2022-09-09).
- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.
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- 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC - PubMed Central.
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- Some anti-inflammatory compounds containing quinoline moieties. - ResearchGate.
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spectroscopic characterization of 7-Methoxy-4-methyl-quinolin-2-ol
An In-depth Technical Guide to the Spectroscopic Characterization of 7-Methoxy-4-methyl-quinolin-2-ol
Authored by: A Senior Application Scientist
Foreword: The Rationale for a Comprehensive Spectroscopic Protocol
In the landscape of drug discovery and materials science, the quinolin-2-one scaffold is a cornerstone of privileged structures, demonstrating a wide array of biological activities. The specific functionalization of this core, as in this compound (C₁₁H₁₁NO₂), dictates its physicochemical properties and, consequently, its potential applications. An unambiguous structural confirmation is paramount before any further investigation into its biological or material properties.
This guide eschews a generic, templated approach. Instead, it provides a holistic and logical workflow designed for the rigorous, multi-faceted . As your Senior Application Scientist, my objective is not merely to list procedures but to instill a self-validating system of analysis. Each spectroscopic technique is treated as a complementary piece of a larger puzzle, with the causality behind each experimental choice explicitly detailed. This document serves as both a practical guide for the bench chemist and a reference for the seasoned researcher, ensuring that the data obtained is both accurate and defensible.
Proposed Synthetic Pathway: The Conrad-Limpach-Knorr Quinoline Synthesis
To characterize a molecule, one must first obtain it in sufficient purity. The Conrad-Limpach-Knorr synthesis is a reliable and well-established method for the preparation of 2- and 4-hydroxyquinolines. Here, we adapt this classical approach for the synthesis of this compound. The choice of this pathway is dictated by the commercial availability of the starting materials and the generally high yields reported for analogous reactions.
Experimental Protocol: Synthesis
-
Step 1: Acetoacetylation of m-Anisidine.
-
To a stirred solution of 3-methoxyaniline (m-anisidine) (1.0 eq) in ethanol, slowly add ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: This acid-catalyzed condensation reaction forms the key β-anilinocrotonate intermediate. Ethanol is chosen as a solvent due to its ability to dissolve both reactants and its suitable boiling point for the reaction.
-
-
Step 2: Cyclization to form the Quinolin-2-one Ring.
-
Cool the reaction mixture from Step 1 to room temperature.
-
Slowly and carefully pour the mixture into a pre-heated, stirred solution of a high-boiling point solvent like Dowtherm A or diphenyl ether (approximately 250-260 °C).
-
Causality: The high temperature facilitates the intramolecular cyclization and elimination of ethanol, leading to the formation of the quinolinone ring system. This thermal cyclization is a critical step in the Conrad-Limpach synthesis.
-
Maintain the temperature for 1 hour.
-
-
Step 3: Isolation and Purification.
-
Allow the mixture to cool to room temperature, which should result in the precipitation of the product.
-
Filter the solid product and wash thoroughly with petroleum ether to remove the high-boiling solvent.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF), to yield pure this compound.
-
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the unambiguous elucidation of the carbon-hydrogen framework of an organic molecule. We will perform ¹H, ¹³C, and 2D correlation experiments (like HSQC and HMBC) to definitively assign every proton and carbon in the molecule.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~10-15 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is chosen as the solvent because it will reliably dissolve the compound and, crucially, its residual water peak does not typically overlap with signals of interest. Furthermore, the acidic protons of the hydroxyl/amide group (O-H and N-H) are often observable as broad singlets in DMSO-d₆, which is essential for confirming the tautomeric form.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) spectrometer for better signal dispersion.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.
-
(Optional but recommended) Acquire 2D spectra (COSY, HSQC, HMBC) to confirm assignments.
-
-
Referencing: The spectra should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.5 | br s | 1H | N-H | The amide proton is expected to be significantly deshielded and will appear as a broad singlet. |
| ~7.8 | d | 1H | H-5 | Aromatic proton ortho to the electron-donating methoxy group and part of the fused ring system. |
| ~6.9 | dd | 1H | H-6 | Aromatic proton meta to the methoxy group, showing coupling to both H-5 and H-8. |
| ~6.8 | d | 1H | H-8 | Aromatic proton ortho to the methoxy group, expected to be shielded. |
| ~6.1 | s | 1H | H-3 | Vinylic proton on the pyridinone ring, appearing as a singlet due to the adjacent methyl-substituted C4. |
| ~3.8 | s | 3H | -OCH₃ | Methyl protons of the methoxy group, typically appearing around this region. |
| ~2.4 | s | 3H | C4-CH₃ | Methyl protons attached to the C4 position of the quinolinone ring. |
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
| Predicted δ (ppm) | Assignment | Rationale |
| ~162 | C-2 (C=O) | The carbonyl carbon of the amide is expected to be highly deshielded. |
| ~156 | C-7 | Aromatic carbon directly attached to the electron-donating methoxy group. |
| ~149 | C-4 | Quaternary carbon of the vinyl group, deshielded by the adjacent nitrogen and methyl group. |
| ~140 | C-8a | Quaternary carbon at the ring junction. |
| ~122 | C-5 | Aromatic CH carbon. |
| ~118 | C-4a | Quaternary carbon at the ring junction. |
| ~114 | C-3 | Vinylic CH carbon in the pyridinone ring. |
| ~112 | C-6 | Aromatic CH carbon. |
| ~99 | C-8 | Aromatic CH carbon ortho to the methoxy group, expected to be significantly shielded. |
| ~55 | -OCH₃ | Carbon of the methoxy group. |
| ~18 | C4-CH₃ | Carbon of the methyl group at C4. |
Visualization: Structure with Predicted Assignments
Caption: Structure of this compound with key predicted NMR shifts.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups. For this molecule, we are particularly interested in confirming the N-H, C=O, and C-O stretches, which are characteristic of the quinolin-2-one structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the dry, purified solid product directly onto the ATR crystal.
-
Causality: ATR is a modern, rapid technique that requires minimal sample preparation and avoids the need for making KBr pellets. It provides high-quality spectra from solid samples.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the anvil to ensure good contact with the crystal.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3200-3000 (broad) | N-H stretch | Amide (in solid state) | Broadening is due to hydrogen bonding in the solid state. This confirms the presence of the -NH group in the pyridinone ring.[1] |
| 1660-1640 | C=O stretch | Amide (α,β-unsaturated) | A strong, sharp peak is expected for the carbonyl group. Its position is characteristic of a cyclic amide conjugated with a C=C bond.[1] |
| 1620-1580 | C=C stretches | Aromatic & Vinylic | Multiple sharp peaks corresponding to the vibrations of the benzene and pyridinone rings. |
| 1250-1200 & 1050-1000 | C-O stretch (asymmetric & symmetric) | Aryl-alkyl ether | These two stretches are characteristic of the Ar-O-CH₃ ether linkage. |
UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the quinolin-2-one core is expected to give rise to strong absorptions in the UV region.
Experimental Protocol: UV-Vis
-
Sample Preparation:
-
Prepare a stock solution of the compound in spectroscopic grade ethanol at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to obtain a final concentration in the range of 5-10 µg/mL.
-
Causality: Ethanol is a good choice as it is transparent in the UV-Vis region of interest and can dissolve the compound. The concentration must be optimized to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
-
Data Acquisition:
-
Use a dual-beam spectrophotometer. Fill one quartz cuvette with the solvent (ethanol) as the reference and the other with the sample solution.
-
Scan the wavelength range from 200 to 400 nm.
-
The resulting spectrum should show one or more absorption maxima (λ_max).
-
Predicted UV-Vis Absorption
| Predicted λ_max (nm) | Transition Type | Chromophore | Rationale |
| ~320-330 | π → π | Cinnamoyl-like system | This absorption is characteristic of the extended conjugated system of the entire quinolin-2-one molecule. Similar coumarin structures show a maximum in this region.[2] |
| ~270-280 | π → π | Benzene ring with auxochromes | This band corresponds to electronic transitions primarily localized on the substituted benzene ring portion of the molecule. |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry is the final pillar of our characterization, providing the exact molecular weight and, through high-resolution analysis, the molecular formula.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a mixture of methanol and water (1:1) with 0.1% formic acid.
-
Causality: ESI is a soft ionization technique ideal for polar molecules like this one. The acidified methanol/water mobile phase promotes protonation, making the molecule readily detectable in positive ion mode as the [M+H]⁺ adduct.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a TOF or Orbitrap analyzer).
-
Acquire the spectrum in positive ion mode.
-
Trustworthiness: Using a high-resolution mass spectrometer (HRMS) is critical. It allows for the determination of the exact mass to within a few parts per million (ppm), which provides an unambiguous confirmation of the elemental composition.
-
Predicted Mass Spectrum Data
| Ion | Calculated m/z | Expected Observation |
| [M]⁺˙ (in EI-MS) | 189.0790 | Molecular ion peak if using Electron Ionization. |
| [M+H]⁺ (in ESI-MS) | 190.0863 | The base peak or a very prominent peak in the ESI spectrum, confirming the molecular weight of 189.21 g/mol .[3][4] |
| [M+Na]⁺ (in ESI-MS) | 212.0682 | An adduct with sodium ions, often seen in ESI-MS, which further corroborates the molecular weight.[4] |
Integrated Analysis: A Self-Validating Workflow
No single technique provides the complete picture. The power of this guide lies in its integration of orthogonal methods to build an unshakeable structural proof.
Visualization: Integrated Characterization Workflow
Caption: Integrated workflow for the spectroscopic characterization of the title compound.
By following this workflow, a researcher can be confident in the identity and purity of their synthesized this compound. The ¹H and ¹³C NMR data provide the core structural framework. IR spectroscopy confirms the expected functional groups. High-resolution mass spectrometry validates the elemental composition. Finally, UV-Vis spectroscopy provides insight into the electronic nature of the molecule. Together, they form a self-validating system that meets the highest standards of scientific integrity.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxy-4-methylquinolin-2-ol. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-methoxy-4-methylquinolin-2-ol (C11H11NO2). Retrieved from [Link]
-
Goud, T. V., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. National Institutes of Health. Retrieved from [Link]
-
Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectrum of 7-hydroxy-4-methylcoumarin. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H NMR Analysis of 7-Methoxy-4-methyl-quinolin-2-ol
Introduction
7-Methoxy-4-methyl-quinolin-2-ol, which predominantly exists in its tautomeric form 7-Methoxy-4-methyl-1H-quinolin-2-one, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Quinoline derivatives are known scaffolds for developing therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Given its structural complexity and potential for substitution, precise and unambiguous characterization is paramount.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules. It provides detailed information about the electronic environment, connectivity, and spatial arrangement of protons within the molecular framework. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven experimental protocols. We will delve into the causality behind spectral features, providing researchers and drug development professionals with the expertise to confidently interpret their own data.
Molecular Structure and Proton Environments
The first step in any NMR analysis is a thorough understanding of the molecule's structure and the unique electronic environment of each proton. The compound exists primarily as the quinolin-2-one tautomer, a fact that critically influences the resulting NMR spectrum.[4]
Below is the chemical structure with protons systematically labeled for assignment.
Caption: Coupling relationships of aromatic protons.
Experimental Protocol: A Self-Validating Workflow
The integrity of NMR data hinges on a meticulous experimental approach. This protocol is designed to be self-validating, ensuring reproducibility and accuracy.
Workflow Overview:
Caption: Standard ¹H NMR experimental workflow.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Proper dissolution and the use of a high-purity deuterated solvent are critical to avoid interfering signals and ensure sharp, well-resolved peaks. DMSO-d₆ is often an excellent choice for quinolinone derivatives due to its high solubilizing power. [5] * Protocol:
-
Accurately weigh 5-10 mg of the solid sample.
-
Transfer the sample into a clean, dry 5 mm NMR tube.
-
Using a pipette, add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D).
-
Cap the tube and vortex gently until the sample is completely dissolved. A brief sonication may be used if necessary.
-
-
-
Instrument Setup and Data Acquisition:
-
Rationale: The quality of the spectrum is directly related to the homogeneity of the magnetic field (shimming) and the accuracy of the radiofrequency pulses. A standard proton experiment with sufficient scans ensures a good signal-to-noise ratio.
-
Protocol (on a typical 400 MHz spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field frequency to the deuterium signal of the solvent.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Load a standard proton acquisition experiment.
-
Set key parameters:
-
Pulse Width: Calibrated 30° or 90° pulse.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay (D1): 2 seconds (to allow for adequate relaxation of protons).
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Start the acquisition.
-
-
-
Data Processing:
-
Rationale: Raw FID data must be mathematically transformed and corrected to yield an interpretable spectrum.
-
Protocol:
-
Apply an exponential window function (line broadening of ~0.3 Hz) to the FID to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the time-domain signal (FID) to a frequency-domain signal (spectrum).
-
Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction algorithm to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at δ 2.50 ppm).
-
Integrate all signals and normalize to one of the signals representing a known number of protons (e.g., the methyl or methoxy group).
-
Perform peak picking to identify the exact chemical shift of each signal.
-
-
Data Summary and Interpretation
The following table summarizes the expected quantitative data from the ¹H NMR analysis of this compound in DMSO-d₆.
| Proton Label | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | 11.5 | Broad Singlet (br s) | - | 1H |
| H-5 | 7.6 | Doublet (d) | J = 8.5 | 1H |
| H-6 | 6.9 | Doublet of Doublets (dd) | J = 8.5, 2.5 | 1H |
| H-8 | 6.8 | Doublet (d) | J = 2.5 | 1H |
| H-3 | 6.2 | Singlet (s) | - | 1H |
| -OCH₃ | 3.8 | Singlet (s) | - | 3H |
| -CH₃ | 2.4 | Singlet (s) | - | 3H |
Trustworthiness through Self-Validation: The data presented in the table forms a self-validating system. The integration values must correspond to the number of protons in each environment (1:1:1:1:3:3). The coupling constants observed for H-5, H-6, and H-8 must be consistent with each other, confirming their connectivity. For definitive structural confirmation, advanced 2D NMR experiments like COSY (Correlation Spectroscopy) can be employed to visualize the J-coupling network directly. [6][7]
Conclusion
The ¹H NMR analysis of this compound is a powerful method for its unequivocal structural verification. By understanding the interplay of electronic effects, predicting the chemical shifts and coupling patterns, and employing a robust experimental protocol, researchers can obtain high-quality, interpretable data. This guide provides the foundational knowledge and practical steps necessary to leverage ¹H NMR spectroscopy effectively in the characterization of this important class of heterocyclic compounds, thereby supporting advancements in drug discovery and chemical research.
References
-
PubChem. 7-Methoxy-4-methylquinolin-2-ol. National Center for Biotechnology Information. [Link]
-
Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]
-
Siddiqui, S. A., et al. (2006). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]
-
Al-Wahaibi, L. H., et al. (2024). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. PubMed Central. [Link]
-
Yusuf, M., et al. (2021). Synthesis, Spectroscopic Studies and Antifungal Activity of 7-amino-4-methyl-quinolin-2(1H)-one. African Journals Online (AJOL). [Link]
-
Abraham, R. J., et al. (2004). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. [Link]
-
Zhang, Y., et al. (2014). Selected spectra data for the target compound: 1. 7-Hydroxy-4-methyl-chromen-2-one. Royal Society of Chemistry. [Link]
-
Manivel, P., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Malaria World. [Link]
-
Siddiqui, S. A., et al. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]
-
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An In-depth Technical Guide to the X-ray Crystallography of 7-Methoxy-4-methyl-quinolin-2-ol Derivatives
Foreword: Unveiling the Molecular Architecture of a Privileged Scaffold
The quinolin-2-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Among this versatile class of molecules, 7-Methoxy-4-methyl-quinolin-2-ol and its analogs represent a focal point of contemporary drug discovery efforts.
The precise three-dimensional arrangement of atoms within these molecules, their intermolecular interactions, and their packing in the solid state are critical determinants of their physicochemical properties and, consequently, their therapeutic efficacy. X-ray crystallography stands as the definitive technique for elucidating this atomic-level detail, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.[4]
This technical guide provides a comprehensive exploration of the X-ray crystallographic analysis of this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical methodologies, and expert insights to navigate the intricacies of crystallographic studies in this important area of chemical science.
The Foundation: Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choices made during these initial stages are paramount to the success of the entire crystallographic endeavor.
Synthetic Pathways to the Quinolin-2-one Core
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and effective method involves a microwave-assisted synthesis, which often leads to higher yields and shorter reaction times compared to conventional heating.[5]
A typical synthesis might involve the reaction of 3-methoxyacetoacetanilide with concentrated sulfuric acid.[5] The initial anilide can be prepared from m-anisidine and ethyl acetoacetate. Variations in the starting materials allow for the introduction of diverse substituents on the quinoline ring, enabling the exploration of a wide chemical space.
Common Synthetic Challenges and Mitigation Strategies:
-
Tar Formation: The use of strong acids and high temperatures can sometimes lead to the formation of tarry byproducts.[6] Careful control of reaction temperature and the use of moderators can help minimize this.[6]
-
Low Yields: Optimizing reaction conditions, such as solvent, temperature, and reaction time, is crucial for maximizing the yield of the desired product.
-
Purification: The crude product often requires purification to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for obtaining a pure sample suitable for crystallization.[7]
The Art and Science of Crystal Growth
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step in a crystallographic study.[8] It is a process that blends systematic screening with a degree of empirical art.
1.2.1. Principles of Recrystallization
Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[7][9] The general principle involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution.[7] As the solution slowly cools, the solubility of the compound decreases, leading to the formation of crystals as the solution becomes supersaturated.[7] Impurities, being present in smaller quantities, ideally remain in solution.[9]
1.2.2. A Step-by-Step Protocol for Crystallizing this compound Derivatives
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For quinoline derivatives, solvents such as ethanol, methanol, and dimethylformamide (DMF) are often good starting points.[5][10]
-
Dissolution: Place the purified compound in a clean crystallization vessel. Add a minimal amount of the chosen solvent and gently heat the mixture until the solid completely dissolves.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. This gradual decrease in temperature promotes the growth of large, well-ordered crystals.[7] Rapid cooling often leads to the formation of small, poorly-defined crystals.
-
Inducing Crystallization (If Necessary): If crystals do not form upon cooling, several techniques can be employed to induce crystallization:
-
Scratching: Gently scratching the inside of the vessel with a glass rod can create nucleation sites.
-
Seeding: Introducing a tiny crystal of the compound from a previous crystallization can act as a template for further crystal growth.[11]
-
Anti-Solvent Addition: Slowly adding a solvent in which the compound is insoluble (an "anti-solvent") can reduce the overall solubility and promote crystallization.[12]
-
-
Crystal Harvesting and Drying: Once a sufficient crop of crystals has formed, they should be carefully filtered, washed with a small amount of cold solvent to remove any remaining impurities, and then air-dried.
The Experiment: X-ray Diffraction and Data Collection
Once suitable single crystals are obtained, the next step is to subject them to X-ray diffraction analysis. This process involves irradiating the crystal with a beam of X-rays and measuring the resulting diffraction pattern.[13]
The Principles of X-ray Diffraction
Crystals are composed of a highly ordered, repeating arrangement of atoms, molecules, or ions, forming a crystal lattice.[14] When a beam of monochromatic X-rays strikes the crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of the atoms, the scattered waves interfere with each other constructively in specific directions, producing a diffraction pattern of discrete spots or "reflections".[13] The positions and intensities of these reflections contain information about the arrangement of atoms within the crystal.[14]
Data Collection Strategy
Modern X-ray crystallography is performed using automated diffractometers. A single crystal is mounted on the instrument and rotated in the X-ray beam. A detector records the diffraction pattern as the crystal is rotated through a series of angles.
Key Parameters in Data Collection:
-
X-ray Source: Commonly used X-ray sources are molybdenum (Mo Kα) or copper (Cu Kα) radiation.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, which can improve the quality of the diffraction data.
-
Exposure Time: The duration of X-ray exposure for each frame is optimized to achieve good signal-to-noise ratio without overloading the detector.
-
Data Completeness: The goal is to collect a complete dataset, meaning that all unique reflections within a certain resolution limit are measured.
The Analysis: From Diffraction Pattern to Molecular Structure
The raw diffraction data is a collection of reflection intensities and their positions. A series of computational steps are required to transform this data into a three-dimensional model of the molecule.
Data Processing
The first step in the analysis is to process the raw diffraction images to determine the unit cell parameters (the dimensions of the repeating unit of the crystal lattice) and to integrate the intensities of each reflection.[14]
Structure Solution
The "phase problem" is a central challenge in X-ray crystallography. While the intensities of the reflections are directly measured, the phases of the scattered X-ray waves are lost during the experiment.[13] However, both are required to calculate the electron density map.[13]
For small molecules like this compound derivatives, "direct methods" are typically used to solve the phase problem. These methods use statistical relationships between the reflection intensities to estimate the initial phases.
Structure Refinement
Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data. This is an iterative process where the atomic coordinates and other parameters are adjusted to minimize the difference between the observed diffraction pattern and a diffraction pattern calculated from the model.
The quality of the final structure is assessed by several factors, including the R-value, which is a measure of the agreement between the observed and calculated structure factors.[13] A lower R-value generally indicates a better fit of the model to the data.[13]
Software for Crystallographic Analysis
A variety of software packages are available for processing and analyzing X-ray diffraction data. Some commonly used programs include:
| Software Suite | Key Functions |
| SHELX | A set of programs for structure solution and refinement.[15] |
| Olex2 | A user-friendly graphical interface for structure solution, refinement, and visualization. |
| PLATON | A versatile program for a wide range of crystallographic calculations and structure validation.[16] |
| Mercury | A powerful tool for visualizing and analyzing crystal structures, including intermolecular interactions. |
It is important to note that many of these software packages are integrated into the data collection and analysis pipelines of modern diffractometers.[17]
The Result: Interpreting the Crystal Structure
The final output of a successful X-ray crystallographic study is a detailed three-dimensional model of the molecule, including precise bond lengths, bond angles, and torsion angles. This information provides a wealth of insights into the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.
Molecular Conformation
The crystal structure reveals the preferred conformation of the this compound derivative in the solid state. This includes the planarity of the quinoline ring system and the orientation of the methoxy and methyl substituents. Understanding the conformational preferences of these molecules is crucial for designing ligands that fit into the binding pockets of biological targets.[18]
Intermolecular Interactions
The way molecules pack together in a crystal is determined by a network of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The analysis of these interactions is critical for understanding the solid-state properties of the compound, including its melting point, solubility, and crystal morphology.
For example, the presence of a hydroxyl group in the 2-position of the quinolin-2-ol tautomer allows for the formation of strong hydrogen bonds, which can significantly influence the crystal packing.
Applications in Drug Discovery and Development
The detailed structural information obtained from X-ray crystallography is of immense value in the field of drug discovery and development.
Structure-Activity Relationship (SAR) Studies
By determining the crystal structures of a series of related this compound derivatives with varying biological activities, researchers can establish clear structure-activity relationships. This allows for the identification of key structural features that are essential for potent and selective biological activity.
Rational Drug Design
The three-dimensional structure of a lead compound can be used to guide the design of new analogs with improved properties. For example, if the crystal structure reveals that a particular substituent is involved in a crucial hydrogen bonding interaction, medicinal chemists can design new molecules that retain or enhance this interaction.
Polymorphism and Solid-State Characterization
Many organic compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism. Different polymorphs can have different physical properties, including solubility and bioavailability, which can have significant implications for drug development. X-ray crystallography is the primary tool for identifying and characterizing different polymorphic forms.
Conclusion
X-ray crystallography is an indispensable tool for elucidating the three-dimensional structures of this compound derivatives. The detailed atomic-level information provided by this technique is fundamental to understanding the structure-property relationships of these important molecules and for guiding the rational design of new therapeutic agents. While the process of obtaining high-quality crystals and solving their structures can be challenging, the insights gained are invaluable for advancing the field of medicinal chemistry.
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Title: Deconvoluting the Mechanism of Action of Novel Quinolinone Derivatives: An Integrated Strategy
An In-Depth Technical Guide for Drug Development Professionals
Introduction: Beyond the Scaffold
The quinolinone core is a privileged scaffold in medicinal chemistry, forming the foundation of compounds with a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] While the therapeutic potential is evident, moving a promising quinolinone derivative from a "hit" to a clinical candidate is impossible without a deep and nuanced understanding of its mechanism of action (MOA). Simply knowing a compound is active is insufficient; we must understand how it works to optimize its efficacy, predict its toxicity, and identify the patient populations most likely to benefit.
This guide eschews a simple checklist approach. Instead, it presents a dynamic, field-proven strategy for elucidating the MOA of a novel quinolinone derivative. We will progress logically from broad phenotypic observations to precise molecular target identification and validation, explaining the causality behind each experimental choice. This self-validating workflow ensures that each step builds upon the last, creating a cohesive and defensible mechanistic narrative.
Part 1: The Initial Approach - Characterizing the Phenotypic Footprint
Our investigation begins not at the molecular level, but at the cellular level. Before we can identify a specific target, we must first understand the ultimate consequence of the drug-target interaction on the cell. Phenotypic screening provides this crucial first look, answering the question: "What does this compound do to cancer cells?".[4][5]
Causality of Experimental Choices
We start with assays that measure cell viability and proliferation because they are the most fundamental indicators of a potential anticancer agent's efficacy.[6] A compound that doesn't impact cancer cell growth is unlikely to be a successful therapeutic. We select assays like the MTT or MTS assay for their high-throughput nature, reliability, and because they provide a quantitative measure (the IC50 value) of a compound's potency.[7][8]
However, a reduction in viable cells can result from two distinct processes: cytostatic effects (halting proliferation) or cytotoxic effects (inducing cell death).[6] To distinguish between these, we must incorporate secondary assays. Cell cycle analysis by flow cytometry reveals whether the compound causes arrest at a specific phase (e.g., G2/M), a classic cytostatic mechanism.[6] Concurrently, cytotoxicity assays, such as the lactate dehydrogenase (LDH) release assay, measure membrane integrity and provide direct evidence of cell death.[6] To further define the mode of cell death, an Annexin V assay can be employed to specifically detect apoptosis, a common mechanism for anticancer drugs.[9]
Experimental Workflow: Initial Phenotypic Analysis
Caption: Workflow for the initial characterization of a quinolinone derivative's cellular effect.
Protocol: MTT Cell Viability Assay
This protocol is used to assess the metabolic activity of cells, which serves as a proxy for cell viability.[8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinolinone derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated and vehicle-only (e.g., DMSO) controls. Incubate for 48-72 hours.[8]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log-transformed) to determine the IC50 value, the concentration that inhibits 50% of cell growth.[8][9]
Part 2: Uncovering the "How" - Molecular Target Identification
With a clear phenotypic profile, we now pivot to the central question: what is the direct molecular target of our compound? Identifying this target is essential for understanding the drug's specificity and potential off-target effects.[10] Modern drug discovery employs two primary strategies for this: affinity-based and label-free approaches.[11]
Causality of Experimental Choices
The choice between an affinity-based or label-free method depends on the compound's structure and the available resources.
-
Affinity-Based Pull-Down: This is a classic and powerful approach.[12] It involves chemically modifying the quinolinone derivative to attach a tag (like biotin) or immobilize it on a solid support (like agarose beads).[10][11] This "bait" is then used to "fish" for its binding partners from a cell lysate. The primary advantage is the direct physical isolation of potential targets. However, this method requires that a modification can be made to the compound without disrupting its biological activity, which necessitates preliminary structure-activity relationship (SAR) studies.[12]
-
Label-Free Methods (e.g., DARTS): Drug Affinity Responsive Target Stability (DARTS) offers a clever alternative that does not require modifying the compound.[10][12] The principle is that when a small molecule binds to its target protein, it stabilizes the protein's conformation, making it more resistant to degradation by proteases.[12] By treating a cell lysate with the compound and then a protease, and comparing the protein degradation patterns to a control, stabilized proteins (i.e., potential targets) can be identified by mass spectrometry. This is particularly useful when the compound's SAR is unknown or when chemical modification is challenging.
Comparative Workflow: Target Identification Strategies
Caption: A hypothetical pathway showing inhibition of a target kinase by a quinolinone derivative.
Protocol: TR-FRET Kinase Activity Assay (Adapta™ Universal Kinase Assay)
This assay measures kinase activity by quantifying the ADP formed during the phosphorylation reaction. [13]
-
Reagent Preparation: Prepare all assay components: the target kinase, its corresponding substrate peptide, ATP, and the Adapta™ detection reagents (Eu-labeled anti-ADP antibody and Alexa Fluor™ 647-labeled ADP tracer).
-
Kinase Reaction: In a 384-well plate, add the quinolinone derivative at various concentrations. To these wells, add the target kinase and its substrate.
-
Initiation: Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction by adding a solution containing EDTA and the Adapta™ detection reagents. In this step, the Eu-labeled antibody will bind to either the ADP produced by the kinase or the Alexa Fluor™ 647-labeled ADP tracer.
-
Incubation: Incubate the plate for 15-30 minutes to allow the detection reagents to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader. The reader excites the Europium donor (at 340 nm) and measures emission from both the donor (at 615 nm) and the acceptor (at 665 nm).
-
Data Analysis: When the kinase is active, it produces ADP, which displaces the tracer from the antibody, disrupting FRET and leading to a low TR-FRET signal. When the quinolinone derivative inhibits the kinase, less ADP is produced, the tracer remains bound to the antibody, and a high TR-FRET signal is generated. Calculate the ratio of the acceptor to donor emission and plot it against inhibitor concentration to determine the IC50.
Data Interpretation and Synthesis
The final step is to synthesize the data from all three parts into a cohesive mechanistic story. The quantitative data should be summarized for clear comparison.
| Assay Type | Parameter Measured | Hypothetical Result for Quinolinone-X | Interpretation |
| Phenotypic | |||
| MTT Assay | IC50 in A549 cells | 500 nM | Compound is potent against this cell line. |
| Cell Cycle Analysis | % of cells in G2/M | 65% (at 2x IC50) vs. 15% (control) | Induces G2/M cell cycle arrest. |
| Annexin V Assay | % Apoptotic Cells | 45% (at 2x IC50) vs. 5% (control) | Induces apoptosis. |
| Target ID | |||
| DARTS + Mass Spec | Protected Proteins | Kinase Y | Kinase Y is a putative direct target. |
| Validation | |||
| TR-FRET Assay | IC50 against Kinase Y | 150 nM | Compound directly inhibits Kinase Y activity. |
| Western Blot | p-Substrate Z levels | 80% decrease (at 2x IC50) | Compound engages and inhibits Kinase Y in cells. |
This integrated dataset allows us to construct a powerful narrative: "Quinolinone-X inhibits the proliferation of A549 cells with an IC50 of 500 nM by inducing G2/M arrest and apoptosis. This is achieved through the direct binding and inhibition of Kinase Y (biochemical IC50 = 150 nM), which leads to a downstream reduction in the phosphorylation of its substrate, Substrate Z, thereby disrupting a key cell survival signaling pathway."
Conclusion
Elucidating the mechanism of action of a novel quinolinone derivative is a systematic process of hypothesis generation and testing. By progressing from broad phenotypic effects to specific target identification and rigorous validation, we can build a comprehensive and defensible understanding of how a compound works. This knowledge is not merely academic; it is the bedrock of rational drug design, enabling the development of safer, more effective therapies for patients in need.
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Initial Bioactivity Screening of 7-Methoxy-4-methyl-quinolin-2-ol: A Multi-Tiered Strategy for Early-Phase Drug Discovery
An In-Depth Technical Guide:
Abstract
The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide presents a comprehensive, multi-tiered strategy for the initial in vitro bioactivity screening of a specific derivative, 7-Methoxy-4-methyl-quinolin-2-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind the experimental design. Our approach prioritizes a systematic evaluation, beginning with foundational safety and broad-spectrum activity assays before suggesting pathways for more targeted, mechanistic studies. The objective is to efficiently generate a preliminary bioactivity profile, enabling early, data-driven go/no-go decisions in the drug discovery pipeline.
Compound Profile: this compound
Before commencing any biological evaluation, a thorough understanding of the test compound's physicochemical properties is essential. These characteristics influence its solubility, stability in assay media, and potential for non-specific interactions. This compound exists in tautomeric equilibrium with its 2-hydroxyquinoline form, though the quinolin-2-one (or carbostyril) form typically predominates. The methoxy and methyl groups can significantly modulate its lipophilicity, metabolic stability, and receptor-binding interactions compared to the parent quinoline scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 7-methoxy-4-methyl-1H-quinolin-2-one | [3] |
| Molecular Formula | C₁₁H₁₁NO₂ | [3][4] |
| Molecular Weight | 189.21 g/mol | [3] |
| CAS Number | 40053-37-0 | [3][5] |
| Predicted XlogP | 1.2 | [4] |
| Appearance | Solid (predicted) |
| Canonical SMILES | CC1=CC(=O)NC2=C1C=CC(=C2)OC |[4] |
Tier 1: Foundational Bioactivity & Safety Screening
The primary goal of this tier is to establish a foundational understanding of the compound's biological footprint. We will assess its general toxicity to establish a therapeutic window and screen for activity in areas where the quinoline scaffold has historically shown promise.
Cytotoxicity Assessment: The Essential First Step
Causality: Determining a compound's cytotoxicity is the most critical initial step in any bioactivity screen.[6] It provides the half-maximal inhibitory concentration (IC₅₀), a key measure of potency that dictates the concentration range for all subsequent assays.[6] Screening against both cancerous and non-cancerous cell lines provides an early indication of the compound's selectivity index (SI), a crucial parameter for therapeutic potential.[7][8] We will employ two complementary assays that measure different cellular endpoints to ensure the data is robust and self-validating.
Caption: Workflow for dual cytotoxicity assessment.
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][9]
-
Cell Plating: Seed human cancer cells (e.g., MCF-7, breast cancer) and non-cancerous cells (e.g., HEK293, human embryonic kidney) in separate 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO, <0.5%) and a positive control (e.g., Doxorubicin).[6]
-
Incubation: Incubate plates for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon plasma membrane damage.[6][10]
-
Cell Plating & Treatment: Follow steps 1-3 from the MTT protocol.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[6]
-
Supernatant Collection: After incubation, carefully transfer an aliquot (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.[6]
-
Assay Reaction: Add the LDH assay reagent mixture (as per manufacturer's instructions) to each well.
-
Incubation & Data Acquisition: Incubate in the dark at room temperature for 15-30 minutes. Measure absorbance at the appropriate wavelength (e.g., 490 nm).
-
Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control and determine the IC₅₀ value.
Table 2: Representative IC₅₀ Values (µM) for this compound
| Cell Line | Assay Type | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |
|---|---|---|---|---|
| MCF-7 (Cancer) | MTT | Data | Data | Data |
| LDH | Data | Data | Data | |
| HEK293 (Non-cancer) | MTT | Data | Data | Data |
| LDH | Data | Data | Data |
Data are presented as mean ± standard deviation from three independent experiments.[6]
Antimicrobial & Antifungal Screening
Causality: The quinoline ring is the foundational structure for the entire class of quinolone and fluoroquinolone antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[11][12] Therefore, evaluating this compound for antimicrobial activity is a logical, high-priority screening objective. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[12]
-
Microorganism Selection: Use a panel of clinically relevant strains, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and yeast (Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for yeast).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 3: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain (ATCC) | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
|---|---|---|---|
| S. aureus (Gram +) | e.g., 25923 | Data | Data |
| E. coli (Gram -) | e.g., 25922 | Data | Data |
| C. albicans (Fungus) | e.g., 90028 | Data | Data |
Antioxidant Activity Evaluation
Causality: Many natural and synthetic heterocyclic compounds, particularly those with hydroxyl or methoxy groups, possess antioxidant properties.[13][14] This activity is relevant to pathologies involving oxidative stress, such as inflammation and neurodegeneration. The DPPH and ABTS assays are complementary methods that measure a compound's ability to scavenge synthetic free radicals.[15][16] The ABTS assay is advantageous as it is soluble in both aqueous and organic media, allowing for the screening of both hydrophilic and lipophilic compounds.[17]
Caption: Mechanism of DPPH and ABTS radical scavenging.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 50 µL of the test compound (at various concentrations) to 150 µL of the methanolic DPPH solution.[17]
-
Incubation: Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.[17]
-
Data Acquisition: Measure the decrease in absorbance at approximately 517 nm.
-
Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or Trolox can be used as a positive control.
-
Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.[17]
-
Working Solution: Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of ~0.7 at 734 nm.[17]
-
Reaction Mixture: Add 2 mL of the ABTS•+ working solution to 1 mL of the test compound at various concentrations.
-
Incubation & Data: Mix and allow to react for a defined time (e.g., 6 minutes). Measure the absorbance at 734 nm.
-
Analysis: Calculate the percentage of scavenging and determine the IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC).
Table 4: Antioxidant Potential of this compound
| Assay | Endpoint | Value | Positive Control (Trolox) |
|---|---|---|---|
| DPPH | IC₅₀ (µg/mL) | Data | Data |
| ABTS | IC₅₀ (µg/mL) | Data | Data |
Tier 2: Outlook on Secondary Pharmacology & Mechanistic Probing
Should the Tier 1 screening reveal promising activity (e.g., selective cytotoxicity against cancer cells, potent antimicrobial effects, or significant antioxidant capacity) with a suitable safety margin, the next logical phase involves a broader in vitro safety assessment and initial mechanistic studies.
Rationale: Early assessment of off-target interactions is crucial to mitigate the risk of adverse drug reactions later in development.[18][19] In vitro safety pharmacology profiling involves screening the compound against a panel of targets known to be associated with adverse effects.[18][20]
Key Future Investigations Include:
-
Broad Panel Screening: Profile the compound against a panel of common off-targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, to identify potential liabilities.[19][20]
-
Cardiac Safety: An initial assessment of hERG channel inhibition is a mandatory regulatory step to de-risk potential cardiotoxicity.[21]
-
Enzyme Inhibition Assays: Based on Tier 1 results, specific enzyme assays can be prioritized. For example, if cytotoxic, screen against a panel of kinases. If antioxidant activity is observed, screen against enzymes like cyclooxygenases (COX-1/COX-2) to probe for anti-inflammatory potential.
-
CYP450 Inhibition: Evaluate the compound's potential to inhibit major cytochrome P450 isoforms to assess the risk of drug-drug interactions.[18]
Conclusion
This guide outlines a logical, efficient, and self-validating framework for the initial bioactivity screening of this compound. By systematically progressing from foundational cytotoxicity and broad-spectrum activity assays to more targeted mechanistic and safety profiling, researchers can build a comprehensive preliminary understanding of the compound's therapeutic potential and liabilities. The data generated from this cascade will provide the critical insights necessary to justify further investment in lead optimization and more complex preclinical studies.
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An In-depth Technical Guide to the Discovery and Synthesis of 7-Methoxy-4-methyl-quinolin-2-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quinolin-2(1H)-one scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, forming the structural core of numerous synthetic and natural compounds with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and potential therapeutic applications of 7-Methoxy-4-methyl-quinolin-2-ol and its analogs. By delving into the nuances of its synthesis and exploring the structure-activity relationships of related compounds, we aim to equip researchers and drug development professionals with the foundational knowledge to innovate within this promising chemical space.
The Quinolin-2-ol Scaffold: A Privileged Structure in Drug Discovery
The quinolin-2-ol core, and its tautomeric form quinolin-2(1H)-one, is considered a "privileged structure" in drug discovery. This designation stems from its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.
The presence of a methoxy group at the 7-position and a methyl group at the 4-position, as seen in this compound, significantly influences the molecule's electronic and steric properties. The methoxy group, an electron-donating substituent, can impact the molecule's reactivity and its ability to form hydrogen bonds, which is often crucial for target binding. The methyl group at the 4-position can provide a strategic steric hindrance or a lipophilic interaction point within a binding pocket.
Synthesis of the this compound Core
The synthesis of the this compound core can be achieved through several established synthetic routes for quinolin-2(1H)-ones. The Conrad-Limpach and Knorr quinoline syntheses are two classical and versatile methods that are particularly relevant. The Conrad-Limpach synthesis is generally favored for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones), while the Knorr synthesis typically yields 2-hydroxyquinolines (quinolin-2-ones).
Recommended Synthetic Approach: The Conrad-Limpach Reaction
The Conrad-Limpach reaction provides a reliable pathway to this compound. This method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. For the synthesis of our target molecule, 3-methoxyaniline and ethyl acetoacetate are the key starting materials.
This protocol outlines the two-step synthesis of the target compound.
Step 1: Synthesis of Ethyl 3-((3-methoxyphenyl)amino)but-2-enoate (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 3-methoxyaniline and ethyl acetoacetate. A catalytic amount of a weak acid, such as a few drops of glacial acetic acid, can be added to facilitate the reaction. Toluene can be used as a solvent to aid in the azeotropic removal of water.
-
Reaction Execution: Heat the mixture to reflux. The progress of the condensation reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The resulting crude intermediate, ethyl 3-((3-methoxyphenyl)amino)but-2-enoate, is often an oil and can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
Reaction Setup: Place the crude intermediate from Step 1 into a high-boiling point solvent, such as Dowtherm A (a mixture of diphenyl ether and biphenyl) or mineral oil, in a flask equipped for high-temperature reaction and distillation.[1]
-
Reaction Execution: Heat the mixture to a high temperature (typically 250-260 °C).[2] The cyclization reaction involves an intramolecular electrophilic aromatic substitution, leading to the formation of the quinolin-2-ol ring system with the elimination of ethanol.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture. The product will often precipitate from the solvent. The solid can be collected by filtration and washed with a non-polar solvent like petroleum ether to remove the high-boiling solvent. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Designing Analogs: Strategies for Chemical Diversification
The this compound scaffold offers multiple points for chemical modification to explore structure-activity relationships (SAR). Key positions for derivatization include:
-
The 7-position: The methoxy group can be replaced with other alkoxy groups of varying chain lengths and branching to probe the impact of lipophilicity and steric bulk. Furthermore, it can be substituted with halogens (F, Cl, Br), amino, or other functional groups to modulate electronic properties.[3]
-
The 4-position: While this guide focuses on the 4-methyl analog, this position can be varied with other alkyl or aryl groups to explore steric and electronic effects on target engagement.
-
The N1-position: The nitrogen atom of the quinolin-2-one ring can be alkylated or acylated to introduce new functionalities and alter the molecule's polarity and hydrogen bonding capabilities.
Biological Evaluation: Unveiling Therapeutic Potential
The therapeutic potential of this compound analogs can be assessed through a variety of in vitro and in vivo assays.
Anticancer Activity
Quinoline derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of topoisomerase and protein kinases.[4] The anticancer activity of novel analogs is typically evaluated against a panel of human cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media and conditions.
-
Compound Treatment: Seed the cells in 96-well plates and treat with serial dilutions of the synthesized compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
Table 1: Anticancer Activity of Selected Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Aryl-4-alkoxy-6,7-dimethoxyquinoline (14m) | Colon Cancer | 0.875 | - | - |
| 2-Aryl-4-alkoxy-6,7-dimethoxyquinoline (14m) | Leukemia | 0.904 | - | - |
| 2-Aryl-4-alkoxy-6,7-dimethoxyquinoline (14m) | Melanoma | 0.926 | - | - |
| 7-Hydroxy-4-methyl-N-(naphthalen-1-yl)-2-oxoquinoline-1(2H)-carboxamide (4d) | Renal Cancer (UO-31) | PGI: 50.40% | - | - |
| 1-((2,4-Dinitrophenyl)amino)-7-hydroxy-4-methylquinolin-2(1H)-one (4b) | Non-small cell lung cancer (HOP-92) | PGI: 43.79% | - | - |
Note: PGI refers to the percentage of growth inhibition at a single concentration.[5] The IC50 values for compound 14m were reported as the mean GI50 for the respective cancer cell line panels.
Antimicrobial Activity
The quinoline scaffold is also a well-established pharmacophore in antimicrobial drug discovery. The antibacterial and antifungal activities of new analogs can be determined by measuring their minimum inhibitory concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus for antibacterial testing, Candida albicans for antifungal testing).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (3l) | E. coli | 7.81 | - | - |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (3d) | E. coli | 31.25 | - | - |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (3c) | E. coli | 62.50 | - | - |
| 7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline (7p) | E. coli | 0.5 | Ciprofloxacin | >0.5 |
| Bay 09867 (a quinoline derivative) | Enterobacteriaceae (90%) | 0.008 - 2 | - | - |
Note: The MIC values for Bay 09867 represent the range for 90% of the tested strains.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for a comprehensive library of this compound analogs is not extensively available, general trends can be inferred from related quinoline derivatives:
-
Substitution at the 7-position: The nature of the substituent at the 7-position significantly impacts biological activity. For instance, in a series of 4-aminoquinolines, 7-iodo and 7-bromo derivatives showed potent antiplasmodial activity, while 7-fluoro and 7-trifluoromethyl analogs were less active. In another study of 7-alkyloxy-imidazo[1,2-a]quinoline derivatives, increasing the alkyl chain length at the 7-position generally enhanced antibacterial activity, with the 7-heptyloxy derivative being the most potent.
-
Substitution at other positions: Modifications at other positions of the quinoline ring can also dramatically influence activity. For example, the introduction of a sulfonamide moiety at the 4-position of 7-methoxyquinoline has been shown to yield compounds with significant antimicrobial and antibiofilm activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility via established methods like the Conrad-Limpach reaction allows for the generation of diverse analog libraries. The preliminary biological data from related quinoline derivatives suggest that modifications at the 7-position and other sites on the quinoline ring can lead to potent anticancer and antimicrobial compounds.
Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This will enable the elucidation of detailed structure-activity relationships and the identification of lead compounds with optimized potency and selectivity for further preclinical and clinical development.
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Janin, Y. L., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. [Link]
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Reddy, T. S., et al. (2021). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]
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The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
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Janin, Y. L., et al. (2011). On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one. Institut Pasteur. [Link]
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Methodological & Application
Introduction: The Therapeutic Potential and Toxicological Significance of Quinoline Derivatives
An In-Depth Guide to Assessing the Cytotoxicity of 7-Methoxy-4-methyl-quinolin-2-ol
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural backbone of numerous natural products and synthetic molecules.[1] In the field of drug discovery, the quinoline scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[2] Consequently, these compounds exhibit a broad spectrum of pharmacological activities, including well-documented anticancer properties.[1][3] The compound of interest, this compound (PubChem CID: 761548), belongs to this versatile chemical family.[4]
Given the potent biological effects of quinoline derivatives, a rigorous evaluation of their cytotoxicity is a foundational step in preclinical research.[5] Cytotoxicity assays serve a dual purpose: they help identify compounds with potential as cytotoxic anticancer agents and simultaneously flag compounds that may have unacceptable levels of toxicity for other therapeutic applications.[6] This guide provides a detailed framework and validated protocols for assessing the cytotoxic effects of this compound, designed for researchers in drug development and molecular pharmacology.
The Strategic Selection of a Cytotoxicity Assay
No single assay can provide a complete picture of a compound's cytotoxic mechanism. Therefore, a multi-parametric approach is often the most insightful. The choice of assay depends on the specific biological question being asked. The three primary assays detailed in this guide measure distinct cellular parameters: metabolic activity, membrane integrity, and lysosomal function. Understanding the principle behind each is crucial for experimental design and data interpretation.
| Assay Type | Principle | Key Advantages | Considerations & Limitations |
| MTT Assay | Measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals in living cells.[7][8] | Well-established, cost-effective, and sensitive. Reflects overall metabolic health. | Can be influenced by compounds that affect mitochondrial respiration. Insoluble formazan requires a solubilization step.[8] |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon loss of plasma membrane integrity (a hallmark of necrosis).[9][10] | Directly measures cell death via membrane rupture. The procedure is simple and can be automated. | Less sensitive for detecting apoptosis, which may initially maintain membrane integrity. The half-life of LDH in culture is about 9 hours.[11] |
| Neutral Red Uptake Assay | Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes via active transport.[12][13] | Highly sensitive and reproducible. Measures both lysosomal function and membrane integrity. | The assay's performance can be affected by compounds that alter lysosomal pH. |
General Experimental Workflow
A successful cytotoxicity study follows a logical progression from initial preparation to final data analysis. The workflow ensures that results are reproducible and statistically significant.
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Experimental Protocols
Protocol 1: Assessing Metabolic Viability with the MTT Assay
This protocol is a cornerstone for evaluating cell viability by measuring mitochondrial function.[14] It is based on the enzymatic reduction of MTT by metabolically active cells.[15]
4.1.1 Principle of the MTT Assay
The assay relies on the conversion of the water-soluble yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenase enzymes in viable cells.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7]
Caption: The principle of the MTT cell viability assay.
4.1.2 Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected adherent cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution: 5 mg/mL in sterile PBS.[8] Filter-sterilize and store protected from light at 4°C.[16]
-
Solubilization Solution: DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[14]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate spectrophotometer
4.1.3 Step-by-Step Procedure
-
Cell Seeding: Trypsinize and count cells. Prepare a cell suspension and seed 100 µL into each well of a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7][17]
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in complete culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include the following controls:
-
Untreated Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%).
-
Blank: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]
-
Incubation with MTT: Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will form in viable cells.[15]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well.[17]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14][16]
Protocol 2: Assessing Membrane Integrity with the LDH Assay
This assay is an excellent complementary method to the MTT assay, as it directly measures cytotoxicity caused by the loss of membrane integrity.[19]
4.2.1 Principle of the LDH Assay
Lactate dehydrogenase (LDH) is a cytosolic enzyme present in most eukaryotic cells.[10] When the plasma membrane is compromised, LDH is released into the surrounding culture medium.[9] The assay measures the activity of this extracellular LDH by supplying substrates that lead to the formation of a colored product, which can be quantified spectrophotometrically. The amount of color is proportional to the amount of LDH released, and thus to the number of damaged cells.[11]
4.2.2 Materials and Reagents
-
All materials from Protocol 4.1 (excluding MTT and its solubilizer)
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or similar suppliers). These kits typically contain:
-
Substrate Mix
-
Assay Buffer
-
Stop Solution
-
Lysis Buffer (for maximum LDH release control)
-
4.2.3 Step-by-Step Procedure
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol (Section 4.1.3). It is crucial to set up the following additional controls for the LDH assay:
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells treated with the kit's Lysis Buffer 45 minutes before the end of the incubation period.[20] This control represents 100% cytotoxicity.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.[19]
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate. Be cautious not to disturb the cell monolayer.[20]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the substrate and assay buffer).[11] Add 50 µL of this reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[19][20]
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well. This will terminate the enzymatic reaction.[20]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to correct for background.[20]
Data Analysis and Interpretation
The primary goal of data analysis is to generate a dose-response curve and determine the IC₅₀ value. The IC₅₀ is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[6][21]
5.1 Calculation of Percentage Viability (MTT Assay)
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
5.2 Calculation of Percentage Cytotoxicity (LDH Assay)
-
Subtract the background absorbance readings from all values.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
5.3 Determining the IC₅₀ Value
The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[22] A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis.[22] Software such as GraphPad Prism or specialized Excel add-ins are commonly used for this purpose.[21][22] A lower IC₅₀ value indicates a more potent compound.[6]
Example Data Table:
| Concentration (µM) | Log(Concentration) | % Viability (Replicate 1) | % Viability (Replicate 2) | % Viability (Replicate 3) | Average % Viability |
| 0 (Vehicle) | N/A | 100.0 | 100.0 | 100.0 | 100.0 |
| 0.1 | -1.0 | 98.5 | 101.2 | 99.1 | 99.6 |
| 1.0 | 0.0 | 85.3 | 88.0 | 86.5 | 86.6 |
| 10.0 | 1.0 | 52.1 | 48.9 | 50.5 | 50.5 |
| 50.0 | 1.7 | 15.6 | 18.2 | 17.1 | 16.9 |
| 100.0 | 2.0 | 5.2 | 4.8 | 6.1 | 5.4 |
From a curve fitted to this data, the IC₅₀ would be calculated as the concentration that corresponds to 50% viability.
References
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Gautam, A., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
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ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]
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RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]
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CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Adan, A., et al. (2016). Assaying Cellular Viability Using the Neutral Red Uptake Assay. PubMed. Retrieved from [Link]
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Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry. Retrieved from [Link]
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El-Sayed, M. A. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry. Retrieved from [Link]
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American Chemical Society. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]
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PubChem. (n.d.). 7-Methoxy-4-methylquinolin-2-ol. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of 7-Methoxy-4-methyl-quinolin-2-ol in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities.[1][2] In the field of oncology, quinoline derivatives have emerged as a versatile class of molecules with a broad spectrum of anticancer properties, targeting various hallmarks of cancer.[3][4] These compounds have been shown to exert their effects through diverse mechanisms of action, including the inhibition of critical enzymes involved in DNA replication and repair, disruption of microtubule dynamics, and modulation of key signaling pathways that govern cell proliferation, survival, and apoptosis.[4][5]
This document introduces 7-Methoxy-4-methyl-quinolin-2-ol , a novel quinolin-2-one derivative, as a promising candidate for anticancer drug discovery. While extensive research has been conducted on the broader family of quinoline compounds, this specific molecule represents a frontier for investigation. These application notes provide a comprehensive guide for researchers to explore the cytotoxic potential and elucidate the mechanism of action of this compound in various cancer cell lines. The protocols herein are grounded in established methodologies for evaluating quinoline-based anticancer agents and are designed to yield robust and reproducible data.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is crucial for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | PubChem[6] |
| Molecular Weight | 189.21 g/mol | PubChem[6] |
| IUPAC Name | 7-methoxy-4-methyl-1H-quinolin-2-one | PubChem[6] |
| CAS Number | 40053-37-0 | PubChem[6] |
Experimental Protocols
The following protocols provide a systematic approach to characterizing the anticancer activity of this compound.
Assessment of Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.[8]
-
Incubation: Incubate the plate for 48-72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.[11]
Caption: Workflow for the MTT cytotoxicity assay.
Evaluation of Apoptosis Induction: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours.[8]
-
Cell Harvesting: Collect both adherent and floating cells. Gently detach adherent cells using trypsin-EDTA.[8]
-
Washing: Wash the cells twice with cold PBS.[11]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[11]
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]
Protocol:
-
Cell Treatment: Treat cells with this compound as described in the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[1]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.[1]
-
Analysis: Analyze the stained cells using a flow cytometry. The DNA content is proportional to the PI fluorescence intensity.
Potential Mechanisms of Action: Investigative Assays
Based on the known activities of related quinoline derivatives, the following assays can be employed to investigate the mechanism of action of this compound.
A. Tubulin Polymerization Inhibition Assay
Many quinoline derivatives exert their anticancer effects by interfering with microtubule dynamics.[14]
Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter dye that binds to microtubules.[15][16]
Protocol (Fluorescence-based):
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter like DAPI in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[16]
-
Compound Addition: Add this compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the fluorescence intensity at regular intervals using a microplate reader.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates an inhibitory effect.
B. Topoisomerase I Inhibition Assay
Certain quinoline derivatives can act as topoisomerase I inhibitors, leading to DNA damage and cell death.[17]
Principle: Topoisomerase I relaxes supercoiled DNA. An inhibitor will prevent this relaxation, which can be visualized by agarose gel electrophoresis.[18]
Protocol:
-
Reaction Mixture: In a microcentrifuge tube, combine supercoiled plasmid DNA, topoisomerase I enzyme, and the reaction buffer.[19]
-
Inhibitor Addition: Add this compound at various concentrations. Include a known inhibitor (e.g., camptothecin) as a positive control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[18]
-
Electrophoresis: Stop the reaction and run the samples on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. The presence of supercoiled DNA in the presence of the compound indicates inhibition of topoisomerase I.[18]
C. Histone Deacetylase (HDAC) Inhibition Assay
Some quinoline derivatives have been identified as HDAC inhibitors, which can alter gene expression and induce cell death.[4]
Principle: HDAC activity can be measured using a fluorogenic substrate that becomes fluorescent upon deacetylation.[17]
Protocol (Fluorometric):
-
Sample Preparation: Use nuclear extracts from treated cells or a purified HDAC enzyme.[20]
-
Reaction: In a 96-well plate, combine the HDAC source, a fluorogenic HDAC substrate, and the assay buffer.[4]
-
Inhibitor Addition: Add this compound at various concentrations. Use a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.[20]
-
Development: After incubation, add a developer solution that stops the HDAC reaction and cleaves the deacetylated substrate to release the fluorophore.[4]
-
Measurement: Read the fluorescence using a microplate reader. A decrease in fluorescence indicates HDAC inhibition.
Hypothetical Data and Interpretation
The following tables present hypothetical data to illustrate the potential anticancer profile of this compound, based on activities reported for similar quinoline derivatives.
Table 1: Cytotoxicity (IC₅₀ in µM) of this compound after 48h Treatment
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| A549 | Lung Carcinoma | 18.2 |
| HCT116 | Colorectal Carcinoma | 9.8 |
| HeLa | Cervical Carcinoma | 25.1 |
Table 2: Effect of this compound (at IC₅₀) on Cell Cycle Distribution in HCT116 Cells after 24h
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 55.2 | 28.1 | 16.7 |
| Compound | 20.3 | 15.5 | 64.2 |
The hypothetical data suggests that this compound exhibits potent cytotoxicity against various cancer cell lines, with a particularly strong effect on colorectal carcinoma cells. The cell cycle analysis indicates a significant arrest in the G2/M phase, a common characteristic of microtubule-targeting agents.[14]
Visualizing Potential Mechanisms
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to G2/M arrest and apoptosis.
Caption: Hypothetical mechanism of action via tubulin polymerization inhibition.
Conclusion and Future Directions
These application notes provide a robust framework for the initial investigation of this compound as a potential anticancer agent. The outlined protocols for assessing cytotoxicity, apoptosis, and cell cycle effects will provide critical insights into its biological activity. Furthermore, the suggested mechanistic assays will help to elucidate its molecular targets. Future studies should focus on in vivo efficacy and toxicity profiling in animal models to further validate its therapeutic potential.
References
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- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
- Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). Current Topics in Medicinal Chemistry, 24(13), 1134-1157.
- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.).
- Leonard, N. J., Herbrandson, H. F., & Van Heyningen, E. M. (1946). Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society, 68(7), 1279–1281.
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- Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. (2019). ACS Omega, 4(25), 21255–21262.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Molecules, 24(16), 2943.
- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
- Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025).
- MTT assay protocol. (n.d.).
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- MTT (Assay protocol). (2023). protocols.io.
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- Cytotoxic Activity and Cell Cycle Analysis of Quinoline Alkaloids Isolated from Haplophyllum canalicul
- Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025).
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- A) Flow cytometric analysis of cell cycle phases post the compound 16.... (n.d.).
- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.).
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- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(52), 31279–31301.
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Application Notes and Protocols for the Antimicrobial Susceptibility Testing of 7-Methoxy-4-methyl-quinolin-2-ol
Introduction: The Growing Interest in Quinolone Scaffolds
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, antifungal, antiviral, and antimalarial properties.[1][3] The emergence of widespread antimicrobial resistance (AMR) has intensified the search for novel antimicrobial agents, making quinoline derivatives a significant area of research and development.[1][2] 7-Methoxy-4-methyl-quinolin-2-ol, a member of this versatile class of compounds, presents a promising candidate for investigation. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust antimicrobial susceptibility testing (AST) of this novel compound.
The protocols detailed herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4] By adhering to these standardized methodologies, researchers can ensure the accuracy, reproducibility, and comparability of their results. This document will guide you through the essential preliminary assessments of the compound's physicochemical properties, followed by detailed, step-by-step protocols for determining its antimicrobial efficacy through broth microdilution and disk diffusion methods.
Part 1: Physicochemical Characterization - A Prerequisite for Accurate AST
Before embarking on antimicrobial susceptibility testing, a thorough understanding of the physicochemical properties of this compound is paramount. These characteristics will directly impact the preparation of stock solutions, the choice of solvents, and the overall reliability of the AST results.
Solubility Assessment
The solubility of a test compound is a critical parameter that dictates its bioavailability in the testing medium. While specific solubility data for this compound is not extensively documented in publicly available literature, a systematic approach to determine its solubility is essential.
Protocol 1: Solubility Determination by the Shake-Flask Method
The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[5]
Materials:
-
This compound
-
Selection of solvents (e.g., deionized water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone)[6]
-
Glass vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
0.22 µm or 0.45 µm syringe filters
-
Analytical balance
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a pre-weighed glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Tightly seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[5]
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Express the solubility in units such as mg/mL or µg/mL.
Stability Analysis
The stability of the test compound under experimental conditions is crucial for ensuring that the observed antimicrobial activity is attributable to the parent compound and not its degradation products.[7] Forced degradation studies can help identify potential stability issues.
Protocol 2: Preliminary Stability Assessment
This protocol provides a framework for assessing the stability of this compound under various stress conditions.[8]
Materials:
-
Stock solution of this compound (in a suitable solvent)
-
Hydrochloric acid (HCl, e.g., 0.1 M)
-
Sodium hydroxide (NaOH, e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂, e.g., 3%)
-
HPLC system
Procedure:
-
Acid and Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl or NaOH. Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ and incubate at room temperature.
-
Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition, neutralize if necessary, and analyze by HPLC to monitor for any decrease in the parent compound peak and the appearance of degradation peaks.
Part 2: Broth Microdilution - Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][9] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[9]
Workflow for MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
Protocol 3: Broth Microdilution for Antibacterial Susceptibility Testing
This protocol is based on the guidelines from CLSI document M07.[4]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853 as quality control strains)[10][11]
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution:
-
Based on the solubility data, prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 100-fold higher than the highest desired test concentration to minimize solvent effects.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well.[9]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a working solution of the compound in CAMHB at twice the highest desired final concentration.
-
Add 200 µL of this working solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process through column 10. Discard 100 µL from column 10.
-
Column 11 should serve as a growth control (inoculum without compound), and column 12 as a sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a plate reader.
-
Part 3: Disk Diffusion - A Qualitative Assessment of Antimicrobial Activity
The disk diffusion method is a widely used, qualitative or semi-quantitative method for AST.[12] It provides a visual representation of the antimicrobial activity of a compound.
Workflow for Disk Diffusion Assay
Caption: Workflow for the disk diffusion assay.
Protocol 4: Disk Diffusion Susceptibility Testing
This protocol is based on the guidelines from CLSI document M02.[4]
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (as in Protocol 3)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator
-
Calipers or a ruler
Procedure:
-
Preparation of Compound-Impregnated Disks:
-
Prepare a stock solution of this compound in a suitable volatile solvent.
-
Apply a known volume of the stock solution to sterile paper disks to achieve a specific concentration per disk (e.g., 10 µ g/disk , 30 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 3.
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically place the prepared disks onto the inoculated agar surface, ensuring firm contact.
-
Include a positive control disk (e.g., a commercial antibiotic disk like ciprofloxacin 5 µg) and a negative control disk (a disk impregnated with the solvent used for the test compound).[13]
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
-
Part 4: Data Presentation and Interpretation
Systematic and clear presentation of data is crucial for the interpretation and comparison of results.
Table 1: Example Data Presentation for Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Gram Stain | MIC (µg/mL) of this compound | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus ATCC 25923 | Gram-positive | [Insert experimentally determined value] | Vancomycin | [Insert value] |
| Enterococcus faecalis ATCC 29212 | Gram-positive | [Insert experimentally determined value] | Ampicillin | [Insert value] |
| Escherichia coli ATCC 25922 | Gram-negative | [Insert experimentally determined value] | Ciprofloxacin | [Insert value] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Insert experimentally determined value] | Gentamicin | [Insert value] |
| Candida albicans ATCC 90028 | N/A (Fungus) | [Insert experimentally determined value] | Fluconazole | [Insert value] |
Table 2: Example Data Presentation for Disk Diffusion of this compound
| Microorganism | Gram Stain | Zone of Inhibition (mm) for this compound (µ g/disk ) | Positive Control (Antibiotic) | Zone of Inhibition (mm) for Positive Control |
| Staphylococcus aureus ATCC 25923 | Gram-positive | [Insert experimentally determined value] | Ciprofloxacin (5 µg) | [Insert value] |
| Escherichia coli ATCC 25922 | Gram-negative | [Insert experimentally determined value] | Ciprofloxacin (5 µg) | [Insert value] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Insert experimentally determined value] | Ciprofloxacin (5 µg) | [Insert value] |
Part 5: Mechanistic Insights - The Next Frontier
While determining the antimicrobial activity is the primary objective, gaining insights into the mechanism of action of this compound is a critical next step in its development as a potential therapeutic agent. Quinolone derivatives are known to target a variety of cellular processes.[1] Classical fluoroquinolones, for instance, inhibit bacterial DNA gyrase and topoisomerase IV.[2] However, newer derivatives have been shown to possess alternative mechanisms, such as disrupting the bacterial cell membrane or inhibiting energy production.[2]
Further studies, such as macromolecular synthesis assays, membrane potential assays, and enzyme inhibition assays, can be employed to elucidate the specific cellular target(s) of this compound.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the comprehensive evaluation of the antimicrobial susceptibility of this compound. By adhering to standardized methodologies and ensuring meticulous experimental execution, researchers can generate high-quality, reproducible data that will be instrumental in advancing our understanding of this promising quinoline derivative and its potential role in combating infectious diseases.
References
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Stefani, S., & Agodi, A. (2003). Interpretive criteria for disk diffusion susceptibility testing of ulifloxacin, the active metabolite of prulifloxacin. Clinical Microbiology and Infection, 9(10), 1003-1007. Available at: [Link]
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Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Available at: [Link]
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Barry, A. L., Fass, R. J., Anhalt, J. P., Neu, H. C., Thornsberry, C., Tilton, R. C., ... & Washington, J. A. (1985). Ciprofloxacin disk susceptibility tests: interpretive zone size standards for 5-microgram disks. Journal of clinical microbiology, 21(6), 880-883. Available at: [Link]
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Cavaco, L. M., Hasman, H., & Aarestrup, F. M. (2008). Evaluation of quinolones for use in detection of determinants of acquired quinolone resistance, including the new transmissible resistance mechanisms qnrA, qnrB, qnrS, and aac(6′)Ib-cr, in Escherichia coli and Salmonella enterica and determinations of wild-type distributions. Journal of clinical microbiology, 46(9), 2921-2927. Available at: [Link]
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Gautier-Bert, K., et al. (2021). Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. Antibiotics, 10(9), 1058. Available at: [Link]
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Hombach, M., et al. (2015). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 53(6), 1759-1766. Available at: [Link]
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Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100742. Available at: [Link]
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CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
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Lee, H., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(5), 447-453. Available at: [Link]
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IJCRT. (n.d.). A Comprehensive Review On Quinoline And Its Derivatives As Antibacterial Agents. Available at: [Link]
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CORE. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Available at: [Link]
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ResearchGate. (2017). Fluoroquinolone susceptibility in Pseudomonas aeruginosa isolates from dogs - Comparing disk diffusion and microdilution methods. Available at: [Link]
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Bio-Rad. (2020). DISKS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING. Available at: [Link]
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National Institutes of Health. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Available at: [Link]
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ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Available at: [Link]
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MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Available at: [Link]
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PubMed. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Available at: [Link]
-
MDPI. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Available at: [Link]
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National Institutes of Health. (n.d.). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Available at: [Link]
-
PubChem. (n.d.). 7-methoxy-4-methylquinolin-2-ol (C11H11NO2). Available at: [Link]
-
PubChem. (n.d.). 7-Methoxy-4-methylquinolin-2-ol. Available at: [Link]
-
Springer. (n.d.). STABILITY: PHYSICAL AND CHEMICAL. Available at: [Link]
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HETEROCYCLES. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. Available at: [Link]
-
MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available at: [Link]
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National Institutes of Health. (n.d.). Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. Available at: [Link]
-
MedCrave. (2019). Synthesis, characterization, antibacterial and antioxidant studies of oxetoquinolines. Available at: [Link]
- Google Patents. (n.d.). CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
-
National Institutes of Health. (n.d.). Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. Available at: [Link]
-
National Institutes of Health. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Available at: [Link]
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7-Methoxy-4-methyl-quinolin-2-ol: Application Notes for Fluorescent Bioimaging
Introduction: Unveiling Cellular Landscapes with a Novel Fluorophore
In the dynamic field of cellular biology and drug discovery, the visualization of intricate subcellular processes is paramount. Fluorescent probes are indispensable tools in this endeavor, acting as beacons that illuminate the inner workings of living cells. Quinoline derivatives have emerged as a promising class of fluorophores due to their inherent photophysical properties, biocompatibility, and synthetic tractability.[1][2] Among these, 7-methoxy-4-methyl-quinolin-2-ol (also known as 7-methoxy-4-methyl-2-quinolone) presents a unique scaffold with potential for bioimaging applications. The strategic placement of a methoxy group at the 7-position is anticipated to enhance its fluorescent properties through an intramolecular charge transfer (ICT) mechanism, a phenomenon observed in analogous coumarin and quinolinone structures.[3][4]
This technical guide provides a comprehensive overview of this compound as a fluorescent probe for bioimaging. We will delve into its physicochemical properties, provide detailed protocols for its application in live-cell imaging, and discuss the critical aspects of experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel fluorescent tools for cellular analysis.
Physicochemical Properties and Specifications
The utility of a fluorescent probe is fundamentally dictated by its photophysical characteristics. While extensive experimental data for this compound is not widely available in peer-reviewed literature, we can infer its likely properties based on the well-documented behavior of structurally similar quinolinone and coumarin derivatives. The methoxy group, an electron-donating substituent, at the 7-position of the quinolinone core is expected to significantly influence the molecule's absorption and emission spectra.[5]
| Property | Predicted Value/Characteristic | Rationale & References |
| Molecular Formula | C₁₁H₁₁NO₂ | Based on chemical structure.[6] |
| Molecular Weight | 189.21 g/mol | Based on chemical structure.[6] |
| Excitation Maximum (λex) | ~350 - 380 nm | Inferred from analogous 7-substituted coumarins and quinolinones. The exact wavelength is solvent-dependent.[5][7] |
| Emission Maximum (λem) | ~420 - 460 nm (Blue-Green) | Expected blue to green fluorescence based on the emission of similar 7-methoxy substituted heterocyclic compounds.[5] |
| Stokes Shift | Moderate to Large | A significant separation between excitation and emission wavelengths is anticipated, which is beneficial for minimizing self-quenching and improving signal-to-noise ratio.[4] |
| Quantum Yield (ΦF) | Moderate to High | The presence of the electron-donating methoxy group is expected to enhance the fluorescence quantum yield compared to the unsubstituted quinolinone core.[5] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Ethanol), sparingly soluble in aqueous solutions. | Typical for small heterocyclic organic molecules.[8] |
| Purity | >95% (Commercially available) | It is crucial to use a highly purified compound to avoid artifacts in imaging experiments. |
Note on Solvatochromism: The absorption and emission properties of quinolinone derivatives can be sensitive to the polarity of their environment.[2] This phenomenon, known as solvatochromism, means that the probe's fluorescence may shift in wavelength or intensity when it localizes within different subcellular compartments of varying polarity. Researchers should characterize the probe's spectral properties in a range of solvents to understand its behavior in the complex cellular milieu.
Protocols for Live-Cell Imaging
The following protocols provide a general framework for utilizing this compound in live-cell imaging experiments. Optimization of concentrations, incubation times, and imaging parameters will be necessary for specific cell types and experimental questions.
Preparation of Stock and Working Solutions
The accurate preparation of probe solutions is critical for reproducible results.
Causality behind Experimental Choices: A high-concentration stock solution in a dry organic solvent like DMSO ensures long-term stability by minimizing hydrolysis. Serial dilution into an appropriate aqueous buffer for the working solution is necessary for cell compatibility. The final DMSO concentration should be kept low (typically <0.5%) to prevent solvent-induced cytotoxicity.
Caption: Workflow for preparing probe solutions.
Step-by-Step Protocol:
-
Prepare a 10 mM Stock Solution:
-
Carefully weigh out 1 mg of this compound powder.
-
Dissolve the powder in 0.528 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Prepare a Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration (typically in the range of 1-10 µM).
-
It is recommended to perform a concentration titration to determine the optimal concentration that provides a bright signal with minimal background and cytotoxicity for your specific cell type.
-
Live-Cell Staining
This protocol outlines the general procedure for labeling live cells with this compound.
Causality behind Experimental Choices: Cells are seeded on imaging-quality glass-bottom dishes to ensure high-resolution microscopy. The incubation time and temperature are optimized to allow for passive diffusion of the probe across the cell membrane and accumulation at its target location. Washing steps are included to remove unbound probe and reduce background fluorescence, thereby improving the signal-to-noise ratio.
Caption: Experimental workflow for live-cell staining.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the cells of interest onto imaging-grade glass-bottom dishes, chamber slides, or coverslips.
-
Culture the cells in their appropriate growth medium at 37°C in a humidified incubator with 5% CO₂ until they reach the desired confluency (typically 50-70%).
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed serum-free medium or PBS.
-
Add the pre-warmed working solution of this compound to the cells.
-
Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C. The optimal incubation time should be determined empirically.
-
-
Washing and Imaging:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed complete culture medium or PBS to remove any unbound probe.
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
The cells are now ready for fluorescence microscopy.
-
Fluorescence Microscopy and Image Acquisition
Proper microscope setup is essential for acquiring high-quality images while minimizing phototoxicity.
Causality behind Experimental Choices: A fluorescence microscope equipped with appropriate filters for the blue-green spectrum is necessary. Using the lowest possible excitation light intensity and exposure time helps to minimize phototoxicity and photobleaching, which is crucial for long-term live-cell imaging. A high numerical aperture (NA) objective is chosen to maximize light collection and spatial resolution.
Recommended Microscope Configuration:
-
Microscope: Inverted fluorescence microscope equipped for live-cell imaging (with an environmental chamber to maintain 37°C and 5% CO₂).
-
Excitation Source: A broad-spectrum lamp (e.g., mercury or xenon) or a laser line in the near-UV to violet range (e.g., 355 nm, 375 nm, or 405 nm).
-
Filter Set: A standard DAPI or a custom filter set with an excitation filter around 350-380 nm and an emission filter around 420-460 nm.
-
Objective: A high numerical aperture (NA ≥ 1.3) oil or water immersion objective for high-resolution imaging.
-
Detector: A sensitive camera, such as a scientific CMOS (sCMOS) or an electron-multiplying CCD (EMCCD).
Image Acquisition Parameters:
-
Locate Cells: Use brightfield or differential interference contrast (DIC) to locate and focus on the cells.
-
Set Excitation and Emission: Use the appropriate filter set for this compound.
-
Minimize Phototoxicity: Use the lowest possible excitation light intensity and the shortest exposure time that provides a good signal-to-noise ratio.
-
Acquire Images: Capture single images or time-lapse series to study dynamic cellular processes.
Data Analysis and Interpretation
The analysis of the acquired images will depend on the specific biological question being addressed. Common analyses include:
-
Subcellular Localization: By co-staining with organelle-specific markers, the localization of this compound can be determined.
-
Intensity Quantification: Measuring the fluorescence intensity can provide information about the local concentration of the probe or changes in the cellular environment.
-
Dynamic Tracking: In time-lapse imaging, the movement of probe-labeled structures can be tracked and quantified.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Incorrect filter set.- Probe concentration is too low.- Insufficient incubation time.- Photobleaching. | - Verify that the excitation and emission filters match the probe's spectra.- Increase the probe concentration in a stepwise manner.- Increase the incubation time.- Reduce excitation light intensity and exposure time. |
| High Background | - Probe concentration is too high.- Inadequate washing.- Autofluorescence from the medium or cells. | - Decrease the probe concentration.- Increase the number and duration of washing steps.- Use a phenol red-free imaging medium. Acquire an unstained control image to assess autofluorescence. |
| Cell Death or Stress | - Probe cytotoxicity.- DMSO toxicity.- Phototoxicity. | - Perform a cytotoxicity assay (e.g., MTT assay) to determine the toxic concentration of the probe.[1] - Ensure the final DMSO concentration is below 0.5%.- Minimize light exposure by reducing illumination intensity and exposure time. |
Cytotoxicity Assessment: A Critical Consideration
Before extensive use in live-cell imaging, it is imperative to assess the cytotoxicity of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for evaluating metabolic activity, which serves as an indicator of cell viability.[9]
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the assay.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for a period that reflects the intended imaging experiment (e.g., 24 hours). Include untreated and vehicle (DMSO) controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Conclusion and Future Perspectives
This compound holds promise as a novel fluorescent probe for bioimaging. Its anticipated favorable photophysical properties, stemming from its 7-methoxy-substituted quinolinone core, make it an attractive candidate for visualizing cellular structures and dynamics. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this compound in their specific applications. Further characterization of its precise spectral properties, quantum yield, and cellular targets will be crucial for its full establishment as a reliable bioimaging tool. As with any new probe, careful optimization and validation are key to obtaining meaningful and reproducible results that will ultimately contribute to a deeper understanding of cellular biology.
References
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- Chen, D., & Petersson, E. J. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in enzymology, 640, 309–326.
- Giepmans, B. N., Adams, S. R., Ellisman, M. H., & Tsien, R. Y. (2006). The fluorescent toolbox for assessing protein location and function. Science, 312(5771), 217–224.
- Johnson, I., & Spence, M. T. Z. (Eds.). (2010). The molecular probes handbook: a guide to fluorescent probes and labeling technologies. Invitrogen.
- Lichtman, J. W., & Conchello, J. A. (2005). Fluorescence microscopy.
- Mao, Z., Hu, L., Dong, X., Zhong, C., Liu, B. F., & Liu, Z. (2014). Highly sensitive quinoline-based two-photon fluorescent probe for monitoring intracellular free zinc ions. Analytical chemistry, 86(13), 6548–6554.
- Singsardar, M., Maiti, B., & Basu, S. (2016). Photophysical Properties of 7-(Diethylamino)coumarin-3-carboxylic Acid in Different Solvents and in Cationic Micellar Medium. Journal of Solution Chemistry, 45(10), 1547–1562.
- Yuan, L., Lin, W., Zheng, K., He, L., & Huang, W. (2013). Far-red to near-infrared FRET fluorescent probes: strategic design and biological applications. Accounts of chemical research, 46(7), 1462–1473.
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PubChem. (n.d.). 7-Methoxy-4-methylquinolin-2-ol. Retrieved from [Link]
- Wolf, S., & Schmidtke, M. (2005). The use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay for the routine determination of the antiviral activity of substances against viruses that do not cause a cytopathic effect. Journal of virological methods, 128(1-2), 64–70.
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ACS Omega. (2023). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. Retrieved from [Link]
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Royal Society of Chemistry. (2011). Electronic Supplementary Information. Retrieved from [Link]
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Sciforum. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Retrieved from [Link]
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AJOL. (2021). Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one. Retrieved from [Link]
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ResearchGate. (2019). Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives. Retrieved from [Link]
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ACS Omega. (2023). An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. Retrieved from [Link]
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Application Notes and Protocols for Investigating 7-Methoxy-4-methyl-quinolin-2-ol in Cell Culture
Introduction: The Quinolin-2-one Scaffold as a Reservoir of Bioactivity
The quinoline and quinolin-2-one heterocyclic systems are foundational scaffolds in medicinal chemistry, renowned for their versatile and potent biological activities.[1][2] These structures are integral to a multitude of natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Notably, in the realm of oncology, quinoline derivatives have been extensively investigated for their ability to induce cytotoxicity in cancer cells through diverse mechanisms.[3][5] These mechanisms include the inhibition of critical enzymes like topoisomerases and protein kinases, disruption of microtubule dynamics, and modulation of key signaling pathways such as the PI3K-Akt-mTOR cascade.[5][6][7]
7-Methoxy-4-methyl-quinolin-2-ol (also known as 7-methoxy-4-methyl-1H-quinolin-2-one) emerges from this promising class of compounds. While specific biological data for this particular derivative is not extensively documented in publicly available literature, its structural features suggest a strong potential for bioactivity, warranting thorough investigation in cell-based assay systems.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to explore the cell culture applications of this compound. The following sections provide detailed protocols for assessing its cytotoxic and apoptotic potential, as well as for elucidating its mechanism of action in relevant cancer cell lines.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in cell culture experiments.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | PubChem[8] |
| Molecular Weight | 189.21 g/mol | PubChem[8] |
| CAS Number | 40053-37-0 | PubChem[8] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO | General knowledge |
PART 1: Assessment of Cytotoxic Activity
A primary step in evaluating a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.
Protocol 1: MTT Assay for Cell Viability
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound, a key measure of its cytotoxic potency.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cancer cell line of interest (e.g., MCF-7, HeLa, Caco-2)[3][9][10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.[6]
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
Data Presentation: Hypothetical Cytotoxicity Data
The following table illustrates how to present the cytotoxic activity of various quinoline derivatives, as reported in the literature, which can serve as a template for your findings with this compound.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [11] |
| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon) | 8.12 | [11] |
| This compound | [Your Cell Line] | [Your Data] | N/A |
PART 2: Elucidating the Mechanism of Cell Death
Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is a critical next step. The Annexin V/Propidium Iodide (PI) assay is a standard method for this determination.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cancer cell line of interest
-
6-well sterile plates
-
This compound
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Cell Harvesting:
-
Staining:
-
Incubation:
-
Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
-
Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[6]
-
Visualization of Apoptosis Assay Workflow
Caption: Workflow for the Annexin V/PI apoptosis assay.
PART 3: Investigating Effects on the Cell Cycle
Quinoline derivatives have been shown to induce cell cycle arrest.[11] Analyzing the cell cycle distribution following treatment can provide insights into the compound's mechanism of action.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
-
Cell Harvesting:
-
Harvest cells by trypsinization and wash with PBS.[11]
-
-
Fixation:
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[11]
-
-
Analysis:
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[11]
-
Proposed Mechanism of Action: A Starting Point for Investigation
Based on the known activities of related quinoline compounds, a plausible mechanism of action for this compound could involve the inhibition of key cellular proliferation and survival pathways.
Caption: Potential signaling pathways affected by quinoline derivatives.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of this compound in a cell culture setting. Based on its structural similarity to other biologically active quinolin-2-ones, it is a promising candidate for further investigation, particularly in the context of anticancer drug discovery. Future studies could expand upon these initial findings to include more specific mechanistic assays, such as Western blotting for key signaling proteins, topoisomerase activity assays, or tubulin polymerization assays, to precisely define its molecular targets.
References
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PubChem. 7-Methoxy-4-methylquinolin-2-ol. Available from: [Link]
-
National Center for Biotechnology Information. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Available from: [Link]
-
PubChemLite. 7-methoxy-4-methylquinolin-2-ol (C11H11NO2). Available from: [Link]
-
National Center for Biotechnology Information. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Available from: [Link]
-
MDPI. IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. Available from: [Link]
-
Brieflands. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Available from: [Link]
-
National Center for Biotechnology Information. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Available from: [Link]
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National Center for Biotechnology Information. Exploration of quinolone and quinoline derivatives as potential anticancer agents. Available from: [Link]
-
MDPI. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Available from: [Link]
-
PubChem. 7-Methoxyquinolin-4-ol. Available from: [Link]
-
National Center for Biotechnology Information. Review of the chemistry and pharmacology of 7-Methyljugulone. Available from: [Link]
-
National Center for Biotechnology Information. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Available from: [Link]
-
PubChem. 7-Methoxyquinolin-4-ol. Available from: [Link]
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Application Note & Protocol: Determination of the Minimum Inhibitory Concentration (MIC) of 7-Methoxy-4-methyl-quinolin-2-ol against Escherichia coli
Abstract
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel quinolinone derivative, 7-Methoxy-4-methyl-quinolin-2-ol, against the gram-negative bacterium Escherichia coli. Quinolone and its derivatives have historically demonstrated a broad spectrum of antimicrobial activities, making them a focal point in the development of new therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for assessing the antibacterial potency of this compound. The protocol is based on the widely accepted broth microdilution method, aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring data integrity and reproducibility.
Introduction: The Scientific Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics with diverse pharmacological activities, including antibacterial, antimalarial, and anticancer properties. The emergence of multidrug-resistant bacterial strains necessitates the continuous exploration of new chemical entities. This compound, a member of the quinolinone family, is a promising candidate for investigation. Its structural features suggest potential interaction with bacterial targets.
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative measure is critical for:
-
Screening and Lead Identification: Early-stage assessment of a compound's antibacterial efficacy.
-
Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to the quinoline core impact potency.
-
Preclinical Development: Providing essential data for further in vivo studies.
The proposed mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA synthesis through the targeting of DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their disruption leads to bacterial cell death. While the precise target of this compound is yet to be elucidated, its structural similarity to other quinolones provides a strong rationale for investigating its antibacterial properties.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | 7-methoxy-4-methyl-1H-quinolin-2-one | |
| Synonyms | 7-methoxy-4-methylquinolin-2(1H)-one | |
| CAS Number | 40053-37-0 | |
| Molecular Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.21 g/mol | |
| Predicted Melting Point | 205-207°C | |
| Predicted Boiling Point | 375.6±42.0 °C |
Safety and Handling: this compound is known to cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the CLSI guidelines for broth microdilution susceptibility testing.
Materials and Reagents
-
This compound (powder form)
-
Escherichia coli (e.g., ATCC 25922 strain)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl Sulfoxide (DMSO, sterile, cell culture grade)
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile reservoir basins
-
Multichannel pipette (50-200 µL)
-
Single-channel pipettes (various volumes)
-
Incubator (35 ± 2 °C)
-
Plate reader (optional, for OD600 measurements)
-
Vortex mixer
-
Sterile pipette tips
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Step-by-Step Methodology
Step 1: Preparation of the Test Compound Stock Solution
-
Rationale: A high-concentration stock solution is prepared in a solvent that solubilizes the compound and is minimally toxic to the bacteria at the final concentration used in the assay. DMSO is a common choice.
-
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg).
-
Dissolve the compound in a calculated volume of sterile DMSO to achieve a high-concentration stock (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution. This will be your primary stock solution.
-
From the primary stock, prepare a working stock solution in CAMHB. For example, dilute the primary stock to 1280 µg/mL in CAMHB. This will be the starting concentration for serial dilutions.
-
Step 2: Preparation of the Bacterial Inoculum
-
Rationale: A standardized bacterial inoculum is crucial for reproducibility. The final concentration in the wells should be approximately 5 x 10⁵ CFU/mL.
-
Procedure:
-
From a fresh agar plate culture of E. coli, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done by adding more bacteria or sterile saline/PBS.
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB. A typical dilution is 1:100, followed by another 1:2 dilution in the final plate setup, to reach the target of 5 x 10⁵ CFU/mL.
-
Step 3: Serial Dilution in the 96-Well Plate
-
Rationale: A two-fold serial dilution series is created to test a range of compound concentrations.
-
Procedure:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working stock solution of this compound (e.g., 1280 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this process from well 2 to well 10.
-
After mixing in well 10, discard 100 µL. Wells 1-10 now contain 100 µL of serially diluted compound.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
Step 4: Inoculation of the Microtiter Plate
-
Rationale: The standardized bacterial suspension is added to the wells containing the test compound.
-
Procedure:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Do not add bacteria to well 12.
-
The final volume in each well (1-11) is 200 µL. The final concentration of the compound is now half of the initial concentration in each well.
-
Step 5: Incubation and Data Interpretation
-
Rationale: The plate is incubated to allow for bacterial growth. The MIC is determined by observing the lowest concentration that inhibits visible growth.
-
Procedure:
-
Cover the plate with a lid and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
After incubation, visually inspect the plate. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Experimental Workflow Diagram
Caption: Workflow for MIC determination by broth microdilution.
Data Presentation and Interpretation
The results of the MIC assay can be summarized in a table.
| Well | Compound Conc. (µg/mL) | Visual Growth (+/-) |
| 1 | 640 | - |
| 2 | 320 | - |
| 3 | 160 | - |
| 4 | 80 | - |
| 5 | 40 | + |
| 6 | 20 | + |
| 7 | 10 | + |
| 8 | 5 | + |
| 9 | 2.5 | + |
| 10 | 1.25 | + |
| 11 | Growth Control | + |
| 12 | Sterility Control | - |
In this hypothetical example, the MIC of this compound against E. coli would be 80 µg/mL .
Potential Mechanism of Action
The antibacterial activity of quinolone compounds is often attributed to their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA supercoiling during replication, transcription, and repair. By forming a stable complex with the enzyme-DNA intermediate, quinolones trap the enzymes and lead to double-stranded DNA breaks, ultimately triggering cell death.
Caption: Postulated mechanism of action for quinolinone compounds.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for determining the MIC of this compound against E. coli. Adherence to this standardized methodology will ensure the generation of high-quality, reproducible data, which is essential for the advancement of antimicrobial drug discovery programs. The quinolinone scaffold continues to be a fertile ground for the development of new antibacterial agents, and rigorous in vitro characterization is the critical first step in this endeavor.
References
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Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021, November 4). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxy-4-methylquinolin-2-ol. Retrieved from [Link]
-
Shomu's Biology. (2022, April 26). Mechanism of action of quinolone antibiotics. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxyquinolin-4-ol. Retrieved from [Link]
-
Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Amino Acids, 55(10), 1269–1281. Retrieved from [Link]
-
Liu, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS omega, 3(11), 15646–15657. Retrieved from [Link]
-
Singh, S., et al. (2010). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. Bulletin of the Korean Chemical Society, 31(12), 3605-3609. Retrieved from [Link]
- Google Patents. (n.d.). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
-
ACS Publications. (2023, October 9). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Retrieved from [Link]
-
MedCrave online. (2019, March 22). Synthesis, characterization, antibacterial and antioxidant studies of oxetoquinolines. Retrieved from [Link]
-
Rakesh, K. P., et al. (2021). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Molecular Diversity, 25(3), 1735–1749. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1). Retrieved from [Link]
Application Notes & Protocols: A Comprehensive Framework for Assessing the Anti-inflammatory Activity of Quinolinones
Introduction: The Rationale for Investigating Quinolinones in Inflammation
Quinolinone scaffolds are a privileged class of nitrogen-containing heterocyclic compounds that have attracted substantial interest in medicinal chemistry. Their versatile structure has led to the development of compounds with a wide array of pharmacological activities. Recently, a growing body of evidence has highlighted their potential as potent anti-inflammatory agents, capable of modulating key pathways that drive inflammatory diseases.[1][2][3] The unregulated production of pro-inflammatory mediators is a hallmark of numerous pathologies, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4][5] Therefore, the identification of novel, safe, and effective anti-inflammatory drugs remains a critical objective in drug discovery.
This guide provides a comprehensive, multi-tiered strategy for the systematic evaluation of quinolinone derivatives. It is designed to take a candidate compound from initial in vitro screening to mechanistic elucidation and ultimate in vivo validation. The protocols herein are grounded in established, reproducible methodologies, emphasizing the causality behind experimental choices to ensure robust and interpretable data.
Mechanistic Landscape: Key Inflammatory Signaling Pathways
Inflammation is a complex biological response orchestrated by a network of signaling pathways. A thorough assessment of an anti-inflammatory compound requires understanding these core mechanisms. Quinolinones may exert their effects by targeting one or more of these critical nodes.
-
Nuclear Factor-kappa B (NF-κB) Pathway : Considered a master regulator of inflammation, the NF-κB transcription factor controls the expression of a vast array of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[8][9] Inhibition of this pathway is a primary goal for many anti-inflammatory drugs.[10]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways : The MAPK family, including p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK), are crucial signal transducers that convert extracellular stimuli into cellular responses.[] They play a pivotal role in regulating the synthesis of inflammatory mediators at both the transcriptional and translational levels.[12][13] Targeting MAPK pathways, particularly p38 and JNK, has emerged as an attractive strategy for anti-inflammatory therapy.[14][15]
-
Arachidonic Acid (AA) Metabolism : The enzymatic conversion of AA by cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) produces prostaglandins and leukotrienes, respectively. These lipid mediators are potent drivers of pain, fever, and edema.[16] While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is induced during inflammation, making it a key therapeutic target.[17]
Caption: Core signaling pathways activated by inflammatory stimuli.
Tier 1: In Vitro Assessment of Anti-inflammatory Activity
The initial evaluation phase utilizes cell-based and enzyme-based assays to screen for activity, determine potency, and generate early mechanistic insights. Murine macrophage cell lines, such as RAW 264.7, are an industry standard as they are primary drivers of the inflammatory response.[18]
Caption: A tiered workflow for the in vitro evaluation of quinolinones.
Protocol 3.1: Cytotoxicity Assessment (MTT Assay)
Causality: Before assessing anti-inflammatory activity, it is imperative to determine the concentrations at which the test compound does not induce cell death. A reduction in inflammatory mediators could be falsely attributed to a therapeutic effect when it is merely a consequence of cytotoxicity. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours (37°C, 5% CO₂).[18]
-
Compound Treatment: Prepare serial dilutions of the quinolinone compound in complete culture medium (e.g., 0.1 to 100 µM). Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Select the highest concentrations showing >90% viability for subsequent anti-inflammatory assays.
Protocol 3.2: Quantification of Inflammatory Mediators in LPS-Stimulated Macrophages
Causality: This assay provides a functional readout of the compound's overall anti-inflammatory effect in a relevant cell type. Lipopolysaccharide (LPS) mimics bacterial infection and robustly activates the NF-κB and MAPK pathways, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[19][20]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL (500 µL/well) and incubate for 24 hours.[21]
-
Pre-treatment: Remove the medium and add 450 µL of fresh medium containing the quinolinone compound at various non-toxic concentrations. Incubate for 1-2 hours.
-
Stimulation: Add 50 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control.[18]
-
Incubation: Incubate the plate for 24 hours to allow for mediator production.
-
Supernatant Collection: Centrifuge the plate briefly and carefully collect the culture supernatant for analysis. Store at -80°C if not used immediately.
-
Nitric Oxide (NO) Analysis (Griess Assay):
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.[18]
-
-
Cytokine Analysis (ELISA):
-
Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[22]
-
Follow the manufacturer's protocol precisely. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate to produce a colorimetric signal.
-
Table 1: Representative In Vitro Anti-inflammatory Activity Data
| Compound | Cytotoxicity (CC₅₀) | NO Inhibition (IC₅₀) | TNF-α Inhibition (IC₅₀) | IL-6 Inhibition (IC₅₀) |
| Quinolinone-A | > 100 µM | 5.2 µM | 8.1 µM | 11.5 µM |
| Quinolinone-B | 75.8 µM | 25.6 µM | 31.2 µM | 45.3 µM |
| Dexamethasone | > 100 µM | 1.1 µM | 0.5 µM | 0.8 µM |
CC₅₀: 50% cytotoxic concentration; IC₅₀: 50% inhibitory concentration. Dexamethasone is a standard steroidal anti-inflammatory drug.
Protocol 3.3: Cell-Free Enzyme Inhibition Assays
Causality: If a compound is active in the cell-based assay, it is crucial to determine if it acts via direct inhibition of key enzymes. Cell-free assays isolate the enzyme and substrate from other cellular components, providing a direct measure of target engagement. This helps differentiate between upstream signaling inhibitors and direct enzyme inhibitors.
Methodology (General):
-
COX-1/COX-2 Inhibition: Utilize commercially available inhibitor screening kits (e.g., fluorometric or colorimetric).[23] These assays typically provide recombinant human COX-1 and COX-2 enzymes and measure the generation of prostaglandin PGG2 or a downstream product. Run assays for both isoforms to determine selectivity.
-
5-LOX Inhibition: Use a commercial 5-Lipoxygenase inhibitor screening kit.[24] These kits measure the hydroperoxides generated by the 5-LOX enzyme from a fatty acid substrate like arachidonic acid.[24][25]
Table 2: Representative Enzyme Inhibition Data
| Compound | COX-1 (IC₅₀) | COX-2 (IC₅₀) | 5-LOX (IC₅₀) | COX-2 Selectivity Index (COX-1/COX-2) |
| Quinolinone-A | > 100 µM | > 100 µM | > 100 µM | N/A |
| Quinolinone-C | 50.6 µM | 1.2 µM | > 100 µM | 42.2 |
| Celecoxib | 15.0 µM | 0.04 µM | > 100 µM | 375 |
Celecoxib is a standard selective COX-2 inhibitor.
Protocol 3.4: Mechanistic Pathway Elucidation (Western Blot)
Causality: For compounds like Quinolinone-A, which inhibit NO and cytokine production but do not directly inhibit COX or LOX enzymes, the mechanism likely involves upstream signaling. Western blotting can directly probe the activation state of key signaling proteins. A reduction in the phosphorylation of p65 (NF-κB) or p38 (MAPK) would provide strong evidence of pathway engagement.[9]
Methodology (Summary):
-
Culture, pre-treat, and stimulate RAW 264.7 cells as in Protocol 3.2, but for a shorter duration (e.g., 15-60 minutes) to capture peak protein phosphorylation.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key proteins (e.g., p-p65, total p65, p-IκBα, p-p38, total p38).
-
Incubate with a secondary antibody and use a chemiluminescent substrate to visualize protein bands.
-
Analyze band density to determine the ratio of phosphorylated to total protein.
Tier 2: In Vivo Validation of Anti-inflammatory Efficacy
Promising candidates from in vitro testing must be evaluated in a whole-animal model. This step is critical to assess the compound's efficacy within a complex biological system, considering factors like absorption, distribution, metabolism, and excretion (ADME).
Caption: Workflow for in vivo validation using the paw edema model.
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
Causality: The carrageenan-induced paw edema model is a gold-standard and highly reproducible assay for screening acute anti-inflammatory activity.[26][27] The subplantar injection of carrageenan, a polysaccharide, elicits a biphasic inflammatory response.[28] The early phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by prostaglandins produced by COX-2, making it sensitive to both steroidal and non-steroidal anti-inflammatory drugs (NSAIDs).[29]
Methodology:
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (180-220g). Acclimatize them for at least one week with free access to food and water.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)
-
Group II: Test Compound (e.g., 25 mg/kg, p.o.)
-
Group III: Test Compound (e.g., 50 mg/kg, p.o.)
-
Group IV: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[26]
-
Drug Administration: Administer the respective compounds or vehicle via oral gavage (p.o.).
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.[30]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[28]
-
Data Analysis:
-
Calculate the edema volume (mL) at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point, particularly at the 3-hour mark:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Table 3: Representative In Vivo Paw Edema Data (at 3 hours)
| Group (p.o.) | Dose (mg/kg) | Mean Paw Edema (mL) ± SEM | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Quinolinone-A | 25 | 0.51 ± 0.04 | 40.0% |
| Quinolinone-A | 50 | 0.33 ± 0.05 | 61.2% |
| Indomethacin (Positive Ctrl) | 10 | 0.30 ± 0.03* | 64.7% |
*p < 0.05 compared to Vehicle Control.
Conclusion
This document outlines a logical, mechanism-driven framework for the comprehensive assessment of the anti-inflammatory properties of novel quinolinone compounds. The tiered approach, beginning with broad in vitro functional assays, progressing to specific mechanistic studies, and culminating in in vivo validation, provides a robust pathway for identifying and characterizing promising therapeutic candidates. By understanding the causality behind each protocol—from the necessity of cytotoxicity controls to the selection of specific inflammatory models—researchers can generate high-quality, interpretable data to advance their drug discovery programs.
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Roberti, A., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences. Retrieved from [Link]
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Roberti, A., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? [PDF]. ResearchGate. Retrieved from [Link]
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Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et Biophysica Acta. Retrieved from [Link]
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BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
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Cyagen. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Wang, Q., et al. (2016). The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway as a Discovery Target in Stroke. Journal of Molecular Neuroscience. Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Retrieved from [Link]
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Morris, C.J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology. Retrieved from [Link]
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Semantic Scholar. (n.d.). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? [PDF]. Retrieved from [Link]
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MDPI. (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). MAPK signalling pathways as molecular targets for anti-inflammatory therapy - From molecular mechanisms to therapeutic benefits. Retrieved from [Link]
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Lavecchia, A., et al. (2024). Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Fearn, A., et al. (2020). Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses. Frontiers in Immunology. Retrieved from [Link]
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de Oliveira, M.F., et al. (2022). Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. Medicinal Chemistry. Retrieved from [Link]
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Kulkarni, S.K. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
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Dutta, P., et al. (2018). In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark. Journal of Natural Products. Retrieved from [Link]
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El-Sayed, N.N.E., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative... Journal of Inflammation Research. Retrieved from [Link]
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Kumar, D., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Letters in Drug Design & Discovery. Retrieved from [Link]
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Atta-ur-Rahman, et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Current Pharmaceutical Design. Retrieved from [Link]
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Martin, M. (2007). Flow Cytometry-Based Single Cell Measurements of Intracellular Cytokine Production by LPS-Activated Murine Macrophage Cells. OSTI.GOV. Retrieved from [Link]
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Sharma, P.C., et al. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry. Retrieved from [Link]
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Application Notes and Protocols for the Use of 7-Methoxy-4-methyl-quinolin-2-ol in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3] Derivatives of quinoline have been successfully developed as anticancer, antimalarial, and antibacterial agents.[3] A significant area of interest is their application as kinase inhibitors.[1] Protein kinases, which regulate a vast array of cellular processes, are crucial targets in drug discovery, particularly in oncology.[4][5] The planar nature of the quinoline scaffold allows it to interact with the ATP-binding pocket of many kinases, making it a "privileged structure" for the design of novel inhibitors.[6] Numerous quinoline-based compounds have been investigated as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Pim-1 kinase.[1]
This application note provides a detailed guide for researchers on how to evaluate the kinase inhibitory potential of novel compounds, using 7-Methoxy-4-methyl-quinolin-2-ol as a representative example. While specific biological activity for this particular compound is not extensively documented in publicly available literature, its structure is representative of the many quinoline derivatives under investigation. The protocols detailed herein are designed to be robust, adaptable, and grounded in established scientific principles, enabling researchers to generate high-quality, reproducible data for their own compounds of interest.
Compound Profile: this compound
Before initiating any biological assay, it is crucial to understand the physicochemical properties of the test compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | PubChem[7] |
| Molecular Weight | 189.21 g/mol | PubChem[7] |
| IUPAC Name | 7-methoxy-4-methyl-1H-quinolin-2-one | PubChem[7] |
| CAS Number | 40053-37-0 | ChemicalBook[8] |
| Melting Point | 205-207°C | ChemicalBook[8] |
| Physical Description | Off-white solid | ChemSearch Journal[9] |
| Solubility | Poorly soluble in polar and non-polar solvents at room temperature; soluble in hot DMSO and DMF. | ChemSearch Journal[9] |
Safety and Handling: Causes skin and serious eye irritation. May cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound.
Principle of Kinase Inhibition Assays
The fundamental principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence and absence of a test compound. A reduction in kinase activity in the presence of the compound indicates inhibition. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[10][11]
There are several methods to measure kinase activity, each with its own advantages and disadvantages.[12] The most common approaches involve detecting either the consumption of the ATP substrate or the formation of the phosphorylated product.[4][12]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for three common kinase inhibition assay formats. It is essential to optimize assay conditions, such as enzyme and substrate concentrations, for each specific kinase target.[13]
Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction solution.[14] A decrease in ATP corresponds to higher kinase activity. The remaining ATP is used in a luciferase-catalyzed reaction that generates a luminescent signal, which is inversely proportional to kinase activity.[14][15]
Workflow:
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in assay buffer, ensuring the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
Kinase Reaction Setup:
-
In a white, opaque 96-well or 384-well plate, add 5 µL of the compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add 5 µL of a solution containing the kinase and its substrate in kinase reaction buffer.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[13]
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[16]
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction time should be within the linear range of the assay.
-
-
Detection:
-
Equilibrate the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature.
-
Add 15 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescence reaction.[17]
-
Incubate the plate at room temperature for 10-30 minutes to stabilize the luminescent signal.[17]
-
-
Data Acquisition and Analysis:
Protocol 2: TR-FRET-Based Kinase Assay (e.g., LanthaScreen®)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another common method for measuring kinase activity.[12] In this format, a biotinylated substrate peptide and a phosphospecific antibody labeled with a fluorescent acceptor are used. The kinase reaction is initiated, and upon phosphorylation of the substrate, the antibody binds. A lanthanide-labeled streptavidin (donor) is then added, which binds to the biotinylated substrate. If the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing FRET to occur.[12]
Step-by-Step Methodology:
-
Compound and Reagent Preparation: As described in Protocol 1, prepare serial dilutions of this compound. Prepare solutions of the kinase, biotinylated substrate, and ATP in the appropriate kinase buffer.
-
Kinase Reaction:
-
To the wells of a low-volume, black 384-well plate, add 2.5 µL of the 4x compound dilutions.
-
Add 2.5 µL of a 4x kinase solution.
-
Add 5 µL of a 2x solution containing the biotinylated substrate and ATP to initiate the reaction.[19]
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2x detection solution containing the terbium-labeled anti-phosphopeptide antibody and EDTA in TR-FRET dilution buffer. The EDTA stops the kinase reaction by chelating Mg²⁺.[13]
-
Add 10 µL of the detection solution to each well.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).[19]
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration to determine the IC50 value.[19]
-
Protocol 3: Radiometric Filter Binding Assay
This is considered a gold-standard method for kinase assays as it directly measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[20][21] This method is highly sensitive and not prone to interference from fluorescent or colored compounds.
Step-by-Step Methodology:
-
Compound and Reagent Preparation: Prepare serial dilutions of this compound. Prepare a master mix containing the kinase, substrate, and kinase buffer. Prepare a separate solution of radiolabeled ATP.
-
Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the compound dilution, kinase/substrate master mix, and initiate the reaction by adding the radiolabeled ATP.
-
Incubate at a controlled temperature for a set time, ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Separation:
-
Stop the reaction by adding a solution such as phosphoric acid.
-
Spot a small volume (e.g., 3 µL) of each reaction mixture onto a phosphocellulose filter mat (e.g., P81 paper).[22] The phosphorylated substrate will bind to the filter paper, while the unincorporated radiolabeled ATP will not.
-
-
Washing:
-
Data Acquisition and Analysis:
-
Dry the filter mat completely.
-
Quantify the radioactivity on the filter mat using a scintillation counter or a phosphorimager.
-
The amount of radioactivity is directly proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Data Interpretation and Considerations
-
IC50 vs. Ki: The IC50 value is dependent on the assay conditions, particularly the ATP concentration.[16] The inhibition constant (Ki) is a more absolute measure of inhibitor potency.[23] For ATP-competitive inhibitors, the Cheng-Prusoff equation can be used to calculate the Ki from the IC50 value.
-
Mechanism of Action: To determine if an inhibitor is ATP-competitive, the IC50 can be measured at varying ATP concentrations. A significant shift in the IC50 value with changing ATP concentration is indicative of an ATP-competitive inhibitor.[13]
-
Selectivity Profiling: To understand the specificity of an inhibitor, it should be tested against a panel of different kinases.[6] This helps to identify potential off-target effects and provides a more complete picture of the compound's biological activity.
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the kinase inhibitory potential of novel compounds like this compound. By employing these standardized and well-validated assay formats, researchers can generate high-quality, reproducible data that is essential for the advancement of drug discovery programs. The choice of assay will depend on the specific research question, available resources, and throughput requirements. Careful optimization and data analysis are critical for obtaining meaningful insights into the potency, selectivity, and mechanism of action of new kinase inhibitors.
References
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Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]
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Kinase assays. (2020). BMG LABTECH. Available from: [Link]
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Al-Ostoot, F. H., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Molecules, 26(16), 4983. Available from: [Link]
-
7-Methoxy-4-methylquinolin-2-ol. PubChem. Available from: [Link]
-
Radiometric Filter Binding Assay. Reaction Biology. Available from: [Link]
-
Curtis, A. J., Dowsell, R. S., & Gold, M. G. (2022). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. Methods in Molecular Biology, 2544, 215–231. Available from: [Link]
-
Klaeger, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. Available from: [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available from: [Link]
-
Kinase inhibition assay. Determination of IC50 in dose–response curves... (2020). ResearchGate. Available from: [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). Molecules, 24(19), 3452. Available from: [Link]
-
Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. (2020). Journal of Medicinal Chemistry, 63(15), 8186–8203. Available from: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(19), 14299–14366. Available from: [Link]
-
Design and Synthesis of Small Molecule Kinase Inhibitors. MDPI. Available from: [Link]
-
Assaying Protein Kinase A activity using a FRET-based sensor purified from mammalian cells. (2022). UCL Discovery. Available from: [Link]
-
A high-throughput radiometric kinase assay. (2011). Journal of Visualized Experiments, (56), 3323. Available from: [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (2016). Probes and Drugs, 1(1), 1-17. Available from: [Link]
-
Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (2021). Journal of Chemical Information and Modeling, 61(12), 5827–5837. Available from: [Link]
-
Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Journal of Medicinal Chemistry, 60(6), 2543–2565. Available from: [Link]
-
Spotlight: Activity-Based Kinase Assay Formats. (2024). Reaction Biology. Available from: [Link]
-
IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). Cancer Research, 78(13 Supplement), 2388. Available from: [Link]
-
Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (2022). SN Applied Sciences, 4(1), 35. Available from: [Link]
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2016). Molecules, 21(9), 1183. Available from: [Link]
-
Determination of IC50 values for p110 with the PI3-kinase inhibitors... (2007). ResearchGate. Available from: [Link]
-
Synthesis, Spectroscopic Studies and Antifungal Activity of 7-amino-4-methyl-quinolin-2(1H)-one. (2021). ChemSearch Journal, 12(1), 60-65. Available from: [Link]
-
Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega. Available from: [Link]
-
In vitro kinase assay. (2023). protocols.io. Available from: [Link]
-
Discovery of Covalent MKK4/7 Dual Inhibitor. (2020). Cell Chemical Biology, 27(12), 1545-1554.e6. Available from: [Link]
-
Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). Journal of Visualized Experiments, (123), 55767. Available from: [Link]
-
Review of the chemistry and pharmacology of 7-Methyljugulone. (2017). Journal of Pharmacognosy and Phytotherapy, 9(11), 195-201. Available from: [Link]
-
High quality, small molecule-activity datasets for kinase research. (2016). Scientific Data, 3, 160047. Available from: [Link]
-
4-Methoxyphenol. PubChem. Available from: [Link]
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- 5. Pharmaceuticals | Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors [mdpi.com]
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- 17. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Developing a Fluorescent Assay with 7-Methoxy-4-methyl-quinolin-2-ol
Introduction: The Potential of 7-Methoxy-4-methyl-quinolin-2-ol as a Novel Fluorophore
The quinolin-2(1H)-one (carbostyril) scaffold is a privileged structure in medicinal chemistry and materials science due to its inherent fluorescence and stable bicyclic system.[1][2] These properties make quinolinone derivatives attractive candidates for the development of fluorescent probes for biological assays, including high-throughput screening (HTS) for drug discovery.[3][4] The introduction of substituents onto the quinolinone core allows for the fine-tuning of its photophysical properties. Specifically, the presence of an electron-donating methoxy group, as in this compound, is anticipated to enhance its fluorescent characteristics, making it a potentially valuable tool for researchers.
This guide provides a comprehensive overview of the anticipated properties of this compound and a detailed, adaptable protocol for its application in a fluorescence-based protein kinase inhibition assay. As a novel probe, the initial characterization of its specific photophysical properties is a critical first step, and a protocol for this is also provided.
Photophysical Characterization: A Necessary First Step
Anticipated Photophysical Properties
Based on studies of structurally related 7-methoxycarbostyrils and other quinolinone derivatives, the following properties can be reasonably expected.[2] These should be used as a starting point for experimental determination.
| Property | Expected Range / Characteristic | Rationale & Considerations |
| Excitation Maximum (λex) | ~350 - 380 nm | The quinolinone core typically excites in the UV-A range. The methoxy group may cause a slight red-shift compared to the unsubstituted parent compound. |
| Emission Maximum (λem) | ~400 - 450 nm | A significant Stokes shift is characteristic of this class of fluorophores, which is advantageous for minimizing self-quenching and background interference. |
| Stokes Shift | > 50 nm | A larger Stokes shift improves the signal-to-noise ratio by allowing for more effective discrimination between excitation and emission light. |
| Fluorescence Quantum Yield (ΦF) | Solvent Dependent | The quantum yield is highly sensitive to the polarity and viscosity of the solvent.[5] It is anticipated to be moderate. Quinine sulfate in 0.1 M sulfuric acid (ΦF ≈ 0.58) is a common standard for quantum yield determination.[6] |
| pH Sensitivity | Possible | The nitrogen atom in the quinolinone ring could be protonated under acidic conditions, potentially altering the fluorescence profile. This should be evaluated across the intended pH range of the assay.[1] |
Protocol 1: Determination of Excitation and Emission Spectra
This protocol outlines the procedure to determine the optimal excitation and emission wavelengths for this compound.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO for stock, assay buffer for final dilution)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of high-purity DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare a Working Solution: Dilute the stock solution in the intended final assay buffer to a concentration that gives a measurable absorbance (typically 0.05-0.1) at the expected λmax, which is usually close to the excitation maximum. A starting concentration of 1-10 µM is recommended.
-
Acquire Excitation Spectrum:
-
Set the emission wavelength to an estimated value (e.g., 430 nm).
-
Scan a range of excitation wavelengths (e.g., 300 nm to 420 nm).
-
The peak of this spectrum is the excitation maximum (λex).
-
-
Acquire Emission Spectrum:
-
Set the excitation wavelength to the experimentally determined λex.
-
Scan a range of emission wavelengths (e.g., 380 nm to 600 nm).
-
The peak of this spectrum is the emission maximum (λem).
-
-
Optimize: Repeat steps 3 and 4 using the newly determined maxima to ensure the true peaks have been identified.
Application: High-Throughput Screening for Protein Kinase Inhibitors
Protein kinases are a major class of drug targets, and fluorescence-based assays are widely used for HTS of potential inhibitors.[3][4] This section details a protocol for a competitive binding assay using this compound as a fluorescent tracer in a fluorescence polarization (FP) format. FP is a homogeneous technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner, making it ideal for HTS.[7][8]
Assay Principle
A derivative of this compound (the "tracer") is designed to bind to the ATP-binding pocket of a target kinase. When the small tracer is unbound, it tumbles rapidly in solution, and when excited with polarized light, the emitted light is largely depolarized. Upon binding to the much larger kinase, the tracer's rotation is slowed, and the emitted light remains highly polarized. Potential inhibitors will compete with the tracer for binding to the kinase, displacing it and causing a decrease in fluorescence polarization.
Diagram 1: Principle of the Fluorescence Polarization Kinase Assay.
Protocol 2: Fluorescence Polarization (FP) Assay for Kinase Inhibitor Screening
This protocol is a template and requires optimization for the specific kinase and tracer being used.
Materials:
-
Target Protein Kinase
-
Fluorescent Tracer (a derivative of this compound designed to bind the kinase)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Known Kinase Inhibitor (Positive Control, e.g., Staurosporine)
-
Test Compounds Library (dissolved in DMSO)
-
Black, low-volume, non-binding surface 384-well microplates
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of the target kinase in assay buffer. The optimal concentration should be determined experimentally but is typically in the low nanomolar range.
-
Prepare a 2X working solution of the fluorescent tracer in assay buffer. The optimal concentration should be the lowest that provides a stable and robust fluorescence signal (typically 1-10 nM).[9]
-
Prepare serial dilutions of the positive control inhibitor and the test compounds in 100% DMSO. Then, dilute these into assay buffer to create a 4X final concentration.
-
-
Assay Plate Setup:
-
Add 5 µL of assay buffer containing 4% DMSO to the "No Kinase" control wells.
-
Add 5 µL of the 4X test compounds or positive control inhibitor to the appropriate wells.
-
Add 5 µL of assay buffer with 4% DMSO to the "No Inhibitor" (Maximum Polarization) control wells.
-
Add 5 µL of the 2X kinase solution to all wells except the "No Kinase" controls.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Initiate Reaction:
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature, protected from light. The incubation time should be sufficient to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths based on the prior characterization of the tracer (Protocol 1). Ensure the instrument's G-factor is correctly calibrated.[7]
-
Diagram 2: High-Throughput Screening Workflow.
Data Analysis and Interpretation
-
Calculate Millipolarization (mP) units: The instrument software will typically calculate the mP values using the parallel and perpendicular fluorescence intensity readings.
-
Determine Assay Window (Z'-factor): The quality and robustness of the HTS assay can be evaluated by calculating the Z'-factor using the "No Inhibitor" (high mP) and "Positive Control" (low mP) wells. A Z'-factor ≥ 0.5 is generally considered excellent for HTS.[10]
-
Calculate Percent Inhibition: For each test compound, calculate the percent inhibition relative to the controls: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])
-
Identify Hits: Compounds that show inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered "hits" and are selected for further validation, such as dose-response curves to determine IC₅₀ values.
Troubleshooting and Scientific Considerations
-
Compound Interference: Test compounds can interfere with the assay through autofluorescence or by quenching the tracer's fluorescence. It is crucial to perform a counterscreen where the assay is run in the absence of the kinase to identify compounds that directly affect the tracer's fluorescence.[11]
-
Solvent Effects: Ensure the final concentration of DMSO is consistent across all wells, as it can affect enzyme activity and the fluorescence properties of the tracer. Typically, the final DMSO concentration should be kept below 1%.
-
Reagent Stability: Fluorophores can be sensitive to photobleaching. Minimize exposure of reagents and assay plates to light.[12]
-
Non-Specific Binding: Use of a non-ionic detergent (e.g., Brij-35, Tween-20) in the assay buffer and non-binding microplates can help minimize the non-specific binding of the tracer and compounds to the plate surface.[9]
Conclusion
This compound represents a promising scaffold for the development of novel fluorescent probes. Its anticipated favorable photophysical properties make it a suitable candidate for various fluorescence-based assays, including the high-throughput screening of enzyme inhibitors. By following the outlined protocols for initial characterization and subsequent assay development, researchers can effectively harness the potential of this compound to advance their scientific and drug discovery efforts. The principles of careful assay optimization, robust validation using appropriate controls, and awareness of potential interferences are paramount to achieving reliable and reproducible results.
References
-
nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]
-
Gay, E., et al. (2005). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. BMC Biotechnology, 5(27). Available at: [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Available at: [Link]
-
Hu, R., et al. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. Drug Metabolism and Disposition, 51(10), 1254-1272. Available at: [Link]
-
Gourlay, B. S., et al. (2007). Fluorescent Peptide Assays For Protein Kinases. Current Protocols in Chemical Biology. Available at: [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Available at: [Link]
-
Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772. Available at: [Link]
-
Glycopedia. (n.d.). In Solution Assays: Fluorescence Polarization. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
BMG LABTECH. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: [Link]
-
ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. Available at: [Link]
-
MDPI. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Available at: [Link]
-
ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]
-
Sciforum. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. Available at: [Link]
-
ACS Omega. (2025). An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. Available at: [Link]
-
DOI. (n.d.). Supporting Information for. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the. Available at: [Link]
-
ACS Omega. (2025). An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Available at: [Link]
-
Wikipedia. (n.d.). Quinine. Available at: [Link]
-
RUN. (2025). Fluorescent Probes Based on 7‐(Diethylamino)quinolin-2(1H)‐one Cucurbit[13]uril Complexes for. Available at: [Link]
-
Oregon Medical Laser Center. (n.d.). 7-Methoxycoumarin-4-acetic acid. Available at: [Link]
-
CAS Common Chemistry. (n.d.). 7-Methoxy-1-methyl-2-phenyl-4(1H)-quinolinone. Available at: [Link]
Sources
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- 2. sciforum.net [sciforum.net]
- 3. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Quinine - Wikipedia [en.wikipedia.org]
- 7. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 8. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotium.com [biotium.com]
- 13. Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 7-Methoxy-4-methyl-quinolin-2-ol in DMSO
Welcome to the technical support center for 7-Methoxy-4-methyl-quinolin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge to troubleshoot common issues and ensure the accuracy and reproducibility of your experiments.
Introduction to this compound
This compound, also known as 7-methoxy-4-methyl-1H-quinolin-2-one, is a quinolinone derivative with potential applications in various research fields.[1][2] Its heterocyclic structure, while conferring interesting biological properties, can also present challenges in terms of solubility. Understanding its physicochemical properties is the first step in overcoming these hurdles.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |
| Molecular Weight | 189.21 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| pKa (predicted) | Data not readily available | |
| XlogP (predicted) | 1.2 | [1][2] |
The predicted XlogP value suggests a moderate lipophilicity, which can contribute to poor aqueous solubility. While often soluble in organic solvents like DMSO, issues can still arise, especially when preparing concentrated stock solutions or upon dilution into aqueous buffers.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and solubility of this compound.
Q1: Is there a known quantitative solubility value for this compound in DMSO?
A1: While chemical suppliers often list the compound as "soluble" in DMSO, specific quantitative solubility data (e.g., in mg/mL or mM) is not consistently reported in publicly available literature or safety data sheets.[3] This lack of a definitive value underscores the importance of experimentally determining the solubility for your specific batch of the compound under your laboratory conditions.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?
A2: This phenomenon is commonly referred to as "crashing out" or precipitation. It occurs because this compound is significantly less soluble in aqueous solutions than in pure DMSO. When the DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically, and the buffer cannot maintain the compound in solution at that concentration.[4][5]
Q3: Can the quality and handling of DMSO affect the solubility of my compound?
A3: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in your DMSO can significantly decrease the solubility of many organic compounds.[6] Furthermore, repeated freeze-thaw cycles of DMSO stock solutions can lead to compound precipitation, as the formation of DMSO hydrates can exclude the solute.[6]
Q4: Are there any safety concerns I should be aware of when handling this compound and DMSO?
A4: Yes. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1] DMSO is an aprotic solvent that can enhance the penetration of other substances through the skin. Therefore, it is crucial to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area. Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
This section provides a systematic approach to resolving common solubility problems. The underlying principle is to address the factors that influence the dissolution process, from the initial preparation of the stock solution to its final application in your assay.
Issue 1: Difficulty in Dissolving the Compound in 100% DMSO
Root Cause Analysis and Solutions:
-
Compound Purity and Form: The crystallinity and purity of the solid compound can significantly impact its dissolution rate. Amorphous forms tend to dissolve more readily than highly crystalline forms.
-
Actionable Advice: If you suspect crystallinity is an issue, try gentle heating (not exceeding 40-50°C, if the compound is thermally stable) or sonication to provide the necessary energy to break the crystal lattice. Always verify the thermal stability of your compound before heating.
-
-
Insufficient Solvent Volume: Attempting to dissolve a large amount of compound in a minimal volume of DMSO can lead to a supersaturated and unstable solution.
-
Actionable Advice: Start by preparing a less concentrated stock solution (e.g., 10 mM). If that dissolves readily, you can incrementally increase the concentration.
-
-
DMSO Quality: As mentioned, water content in DMSO is a critical factor.
-
Actionable Advice: Use anhydrous (dry) DMSO, and handle it in a way that minimizes moisture absorption (e.g., use a fresh bottle, aliquot into smaller volumes, and keep containers tightly sealed).
-
Issue 2: Precipitation Upon Dilution into Aqueous Buffer
Root Cause Analysis and Solutions:
-
Exceeding Aqueous Solubility Limit: This is the most common reason for precipitation.
-
Actionable Advice:
-
Optimize Final DMSO Concentration: Determine the highest tolerable DMSO concentration in your assay that does not affect the biological system (typically ≤0.5%). This will dictate the maximum possible concentration of your compound.[7]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in 100% DMSO before the final dilution into the aqueous buffer. This gradual change in concentration can sometimes prevent immediate precipitation.[8]
-
-
-
pH of the Aqueous Buffer: The solubility of quinolinone derivatives can be pH-dependent.
-
Use of Co-solvents or Solubilizing Agents: For particularly challenging compounds, the addition of a co-solvent or other excipients to the aqueous buffer can improve solubility.
-
Actionable Advice:
-
Co-solvents: Consider using a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) in your final buffer.[7]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be used at low concentrations to form micelles that encapsulate the compound.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4]
-
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes a standard procedure for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of this compound needed to prepare your desired volume and concentration of stock solution.
-
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight (189.21 g/mol ) / 1000
-
-
Weighing: Accurately weigh the calculated mass of the compound into a sterile tube or vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the mixture vigorously for 2-3 minutes.[8]
-
Troubleshooting Insolubility: If the compound does not fully dissolve:
-
Sonicate the tube in a water bath for 5-10 minutes.
-
Gently warm the solution in a water bath (not exceeding 40-50°C), monitoring for any signs of degradation.
-
-
Storage: Once completely dissolved, store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[7]
Protocol 2: Determination of Thermodynamic Solubility in DMSO
This protocol outlines the "shake-flask" method, a gold standard for determining the equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Orbital shaker or rotator
-
High-speed centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a microcentrifuge tube.
-
Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 1 mL).
-
Equilibration: Seal the tube and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Quantification:
-
Prepare a series of standards of known concentrations of this compound in DMSO.
-
Analyze the filtered supernatant and the standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Determine the concentration of the compound in the supernatant by comparing its response to the standard curve. This value represents the thermodynamic solubility.
-
Visualizing Workflows and Concepts
To further clarify the troubleshooting and experimental processes, the following diagrams illustrate the key decision-making steps and workflows.
Caption: A troubleshooting flowchart for addressing solubility issues.
Caption: Experimental workflow for thermodynamic solubility determination.
References
-
PubChem. 7-Methoxy-4-methylquinolin-2-ol. National Center for Biotechnology Information. [Link]
-
PubChemLite. 7-methoxy-4-methylquinolin-2-ol (C11H11NO2). [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308. [Link]
-
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Combinatorial chemistry & high throughput screening, 8(6), 499–512. [Link]
-
Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]
-
Mondal, P. (2022). Why does a compound that dissolve in DMSO, precipitates with media? ResearchGate. [Link]
-
Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5529-5531. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of biomolecular screening, 9(1), 22–31. [Link]
-
Tetko, I. V., Novotarskyi, S., Sushko, I., Ivanov, V., Petrenko, A. E., Dieden, R., & Hill, T. (2013). Development of dimethyl sulfoxide solubility models using 163,000 molecules: using a domain applicability metric to select more reliable predictions. Journal of chemical information and modeling, 53(8), 1990–2000. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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- 1. 7-Methoxy-4-methylquinolin-2-ol | C11H11NO2 | CID 761548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 7-methoxy-4-methylquinolin-2-ol (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 40053-37-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ziath.com [ziath.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Improving the Yield of 7-Methoxy-4-methyl-quinolin-2-ol Synthesis
Welcome to the technical support center for the synthesis of 7-Methoxy-4-methyl-quinolin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic procedure. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the yield and purity of your product.
Introduction to the Synthesis of this compound
This compound, also known as 7-methoxy-4-methyl-2(1H)-quinolone, is a valuable heterocyclic compound. The quinolone scaffold is a key structural motif in a wide array of pharmacologically active molecules. The synthesis of this particular derivative is most commonly achieved through the Knorr quinoline synthesis, which involves the acid-catalyzed cyclization of a β-ketoanilide intermediate. This intermediate is formed from the reaction of m-anisidine and ethyl acetoacetate. While the reaction appears straightforward, achieving high yields requires careful control of reaction conditions to prevent the formation of byproducts and ensure complete cyclization.
This guide will delve into the critical aspects of this synthesis, providing practical solutions to common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Product Formation | 1. Incomplete formation of the β-ketoanilide intermediate: The initial condensation between m-anisidine and ethyl acetoacetate may be incomplete. 2. Insufficiently strong acid catalyst for cyclization: The cyclization of the β-ketoanilide requires a strong acid to proceed efficiently. 3. Low reaction temperature for cyclization: The intramolecular electrophilic aromatic substitution is an endergonic process requiring significant thermal energy. | 1. Ensure the reaction between m-anisidine and ethyl acetoacetate is carried out at a suitable temperature (typically reflux in a solvent like toluene with a Dean-Stark trap to remove water) to drive the equilibrium towards the anilide product. 2. Use a strong dehydrating acid such as concentrated sulfuric acid or polyphosphoric acid (PPA) for the cyclization step. Triflic acid can also be an effective, albeit more expensive, alternative.[1] 3. The cyclization step should be performed at a sufficiently high temperature, often in the range of 100-120°C when using concentrated sulfuric acid. |
| Formation of 4-hydroxyquinoline Isomer | 1. Reaction conditions favoring Conrad-Limpach pathway: Under certain conditions, particularly with a lower concentration of strong acid, the reaction can proceed via the Conrad-Limpach pathway, leading to the formation of the isomeric 7-methoxy-2-methyl-4-quinolinol.[1] | 1. Ensure a sufficient excess of the strong acid catalyst (e.g., concentrated sulfuric acid) is used to favor the Knorr pathway, which leads to the desired 2-hydroxyquinoline product.[1] |
| Product is Darkly Colored or Oily | 1. Side reactions and polymerization: Overheating or prolonged reaction times can lead to the formation of polymeric byproducts and colored impurities. 2. Oxidation of the aniline starting material: m-anisidine can be susceptible to oxidation, leading to colored impurities. | 1. Carefully control the reaction temperature and time. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to avoid unnecessary heating after the reaction is complete. 2. Use freshly distilled or high-purity m-anisidine for the reaction. |
| Difficult Purification | 1. Presence of unreacted starting materials: Incomplete reaction can leave residual m-anisidine and ethyl acetoacetate in the crude product. 2. Formation of soluble byproducts: Acid-catalyzed side reactions can generate byproducts with similar solubility to the desired product. | 1. After the reaction, quench the mixture by carefully pouring it onto ice. The product should precipitate. Wash the crude product thoroughly with water to remove any water-soluble impurities and unreacted starting materials. 2. Recrystallization is an effective purification method. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Knorr synthesis for this compound?
A1: The Knorr synthesis proceeds in two main stages:
-
Formation of the β-ketoanilide: m-anisidine reacts with ethyl acetoacetate to form N-(3-methoxyphenyl)-3-oxobutanamide. This is a condensation reaction where the amino group of the aniline attacks the keto-carbonyl of the ethyl acetoacetate, followed by dehydration.
-
Acid-catalyzed cyclization: In the presence of a strong acid like concentrated sulfuric acid, the β-ketoanilide undergoes an intramolecular electrophilic aromatic substitution. The enol form of the keto group attacks the aromatic ring of the aniline derivative, followed by dehydration to form the quinolin-2-ol ring system.
Q2: Why is the choice of acid catalyst so critical in this synthesis?
A2: The acid catalyst plays a dual role. Firstly, it protonates the carbonyl group of the β-ketoanilide, making it a more reactive electrophile for the intramolecular cyclization. Secondly, a strong dehydrating acid like sulfuric acid facilitates the removal of water, driving the cyclization and aromatization steps to completion. As mentioned in the troubleshooting guide, the concentration of the acid can influence the regioselectivity of the cyclization, determining whether the 2-hydroxy or 4-hydroxyquinoline isomer is formed.[1]
Q3: How can I monitor the progress of the reaction effectively?
A3: Thin-Layer Chromatography (TLC) is the most effective method. For the first stage (anilide formation), you can monitor the disappearance of the m-anisidine spot. For the cyclization stage, you can monitor the disappearance of the β-ketoanilide intermediate and the appearance of the product spot. A suitable eluent system would be a mixture of ethyl acetate and hexane.
Q4: What are the expected spectroscopic data for this compound?
A4: While experimental data can vary slightly, here are some expected NMR shifts for similar methoxy-substituted quinolines. For a 6-methoxy-4-phenylquinoline, characteristic 1H NMR signals in CDCl3 include a singlet for the methoxy group around 3.78 ppm.[2] Aromatic protons will appear in the range of 7.0-8.8 ppm. The 13C NMR spectrum would show the methoxy carbon at approximately 55.3 ppm.[2] The carbonyl carbon of the quinolin-2-one tautomer would appear significantly downfield.
For 2-chloro-3-ethynyl-7-methoxy quinoline, the methoxy group proton signal is at 3.94 ppm, and the methoxy carbon signal is at 55.6 ppm in CDCl3.[3] These values can serve as a useful reference for confirming the presence of the 7-methoxy group in your product.
Experimental Protocols
Protocol 1: Standard Synthesis of this compound via Knorr Synthesis
This protocol is a standard procedure adapted from established Knorr synthesis methodologies.[4][5]
Step 1: Synthesis of N-(3-methoxyphenyl)-3-oxobutanamide (β-ketoanilide intermediate)
-
To a round-bottom flask, add m-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Heat the mixture with stirring at 120-130°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of m-anisidine.
-
Allow the reaction mixture to cool to room temperature. The crude N-(3-methoxyphenyl)-3-oxobutanamide can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
Carefully add the crude N-(3-methoxyphenyl)-3-oxobutanamide from Step 1 to a flask containing concentrated sulfuric acid (4-5 equivalents relative to the starting aniline) at a temperature below 10°C (ice bath).
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100°C for 30-60 minutes.
-
Monitor the reaction by TLC until the intermediate is consumed.
-
After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Optimized High-Yield Synthesis of this compound
This optimized protocol aims to improve the yield by ensuring the complete formation of the intermediate and using a more effective cyclization agent.
Step 1: Formation of N-(3-methoxyphenyl)-3-oxobutanamide with Azeotropic Water Removal
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine m-anisidine (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude anilide.
Step 2: Cyclization using Polyphosphoric Acid (PPA)
-
Preheat polyphosphoric acid (PPA) to 80-90°C in a separate flask.
-
Slowly and carefully add the crude anilide from Step 1 to the hot PPA with vigorous mechanical stirring.
-
Increase the temperature to 120-140°C and maintain for 1-2 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture and pour it onto a mixture of ice and water.
-
Stir until the PPA is fully hydrolyzed and the product precipitates.
-
Collect the solid by filtration, wash with water, then with a dilute sodium bicarbonate solution, and finally with water again until neutral.
-
Dry the product and recrystallize from ethanol or acetic acid.
Visualizing the Workflow
Chemical Reaction Pathway
Caption: Knorr synthesis of this compound.
Troubleshooting Logic
Sources
Technical Support Center: Stability of 7-Methoxy-4-methyl-quinolin-2-ol in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the stability of 7-Methoxy-4-methyl-quinolin-2-ol in cell culture media. Our goal is to equip you with the knowledge to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound, also known as 7-methoxy-4-methyl-2(1H)-quinolinone, is a quinolinone derivative.[1] Its molecular formula is C11H11NO2.[1] Understanding its basic physicochemical properties is the first step in designing a robust experiment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H11NO2 | PubChem[1] |
| Molecular Weight | 189.21 g/mol | PubChem[1] |
| IUPAC Name | 7-methoxy-4-methyl-1H-quinolin-2-one | PubChem[1] |
| CAS Number | 40053-37-0 | ChemicalBook[2] |
Q2: I'm observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
A2: Yes, inconsistent results are a classic indicator of compound instability in cell culture media. The complex composition of media, containing salts, amino acids, vitamins, and serum proteins, can lead to the degradation of small molecules over the course of an experiment.[3] Factors such as pH, temperature, and exposure to light can also contribute to the degradation of your compound.[4][5]
Q3: What are the common degradation pathways for quinolinone-based compounds?
A3: Quinolinone structures can be susceptible to several degradation pathways, particularly under aqueous conditions found in cell culture. These can include:
-
Hydrolysis: The amide bond in the quinolinone ring can be susceptible to hydrolysis, especially at non-physiological pH.
-
Oxidation: The electron-rich aromatic ring system can be prone to oxidation. Components in some culture media, like iron, can catalyze oxidative reactions.[3]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of photosensitive compounds.
Bacterial degradation is also a potential concern, as some microorganisms can metabolize quinoline and its derivatives.[4][6][7][8]
Troubleshooting Guide
Issue 1: My compound appears to be losing biological activity over time in my multi-day experiment.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Perform a Stability Study: The most direct way to assess this is to incubate the compound in your specific cell culture medium (with and without cells) for the duration of your experiment. At various time points, collect aliquots of the medium and analyze the concentration of the parent compound using a suitable analytical method like HPLC or LC-MS.[9]
-
Replenish the Compound: If your compound is found to be unstable, consider a partial or complete media change with freshly prepared compound at regular intervals during your experiment. This will help maintain a more consistent concentration.[9]
-
Evaluate Storage of Stock Solutions: Ensure your stock solution is stored correctly. For many compounds, this means storage at -20°C or -80°C in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles.
-
Issue 2: I am seeing high variability between replicate wells in my 96-well plate assay.
-
Possible Cause 1: Poor solubility of this compound in the aqueous culture medium. This can lead to precipitation and an uneven concentration of the compound across the plate.
-
Troubleshooting Steps:
-
Check Solubility: Visually inspect the media after adding your compound. Look for any signs of precipitation. You can also perform a formal solubility test by preparing a supersaturated solution, allowing it to equilibrate, and then measuring the concentration of the dissolved compound.[9]
-
Optimize Dilution: When diluting your stock solution into the media, ensure rapid and thorough mixing to prevent localized high concentrations that could lead to precipitation.
-
-
Possible Cause 2: Non-specific binding of the compound to the plastic of the culture plates.[9][10]
-
Troubleshooting Steps:
-
Test for Binding: Incubate your compound in media in an empty well (no cells) for a period of time. Then, measure the concentration of the compound in the media. A significant decrease could indicate binding to the plastic.
-
Consider Different Plate Types: Some compounds may show less non-specific binding to low-binding plates.
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media via HPLC
This protocol provides a framework for determining the stability of your compound in your specific experimental conditions.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Spiked Media: Spike your cell culture medium with the compound to your final working concentration (e.g., 10 µM). Prepare enough for all your time points.
-
Set Up Time Points: Aliquot the spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each time point, remove one tube and immediately store it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
To precipitate proteins that can interfere with the analysis, add 2 volumes of cold acetonitrile to 1 volume of your media sample.
-
Vortex and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Develop an HPLC method that gives a sharp, well-resolved peak for this compound.
-
Inject your samples and a standard curve of the compound.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t1/2) of the compound in your media.
-
Data Interpretation:
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.8 | 98 |
| 4 | 9.5 | 95 |
| 8 | 8.9 | 89 |
| 24 | 7.2 | 72 |
| 48 | 5.1 | 51 |
A significant decrease in the concentration over time indicates instability.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in cell culture media.
Potential Factors Influencing Compound Stability
Caption: Factors affecting small molecule stability in cell culture.
References
-
7-Methoxy-4-methylquinolin-2-ol | C11H11NO2 | CID 761548 - PubChem. National Center for Biotechnology Information. [Link]
-
7-Methoxyquinolin-4-ol | C10H9NO2 | CID 2831995 - PubChem. National Center for Biotechnology Information. [Link]
-
Microbial aerobic degradation of quinolinic acid, lutidinic acid and isocinchomeronic acid. ResearchGate. [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]
-
Cell culture media impact on drug product solution stability. ResearchGate. [Link]
-
7-methoxy-4-methylquinolin-2-ol (C11H11NO2) - PubChemLite. PubChemLite. [Link]
-
How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. National Institutes of Health. [Link]
-
Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. National Institutes of Health. [Link]
-
Factors determining the stability, size distribution, and cellular acc. Dove Medical Press. [Link]
-
(PDF) Microbial degradation of quinoline and methylquinolines. ResearchGate. [Link]
-
Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers. [Link]
-
Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. [Link]
Sources
- 1. 7-Methoxy-4-methylquinolin-2-ol | C11H11NO2 | CID 761548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 40053-37-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Precipitation of Quinolinone Compounds in Aqueous Buffers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common, yet often complex, challenge of quinolinone compound precipitation in aqueous buffers. The structural hydrophobicity of many quinolinone derivatives frequently leads to solubility-related issues, which can result in low oral bioavailability and hinder clinical translation.[1] This guide offers scientifically grounded, practical solutions and detailed experimental protocols to help you maintain the solubility of your compounds, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Understanding the Core Problem
Q1: Why do my quinolinone compounds, which are soluble in organic solvents like DMSO, precipitate when I dilute them into my aqueous experimental buffer?
A1: This common issue, often termed "crashing out," occurs due to a drastic change in the solvent environment. Your quinolinone compound is likely highly soluble in a polar aprotic solvent like DMSO but possesses poor aqueous solubility. When the concentrated DMSO stock is diluted into an aqueous buffer, the percentage of the organic co-solvent dramatically decreases. The surrounding water molecules cannot maintain the hydrophobic quinolinone derivative in solution at the target concentration, leading to the formation of insoluble solid particles, or precipitates.[2][3]
Q2: What are the key physicochemical properties of quinolinone compounds that I should be aware of regarding their solubility?
A2: The solubility of quinolinone derivatives is governed by several intrinsic factors:
-
pKa and pH: The quinoline core is a weak base.[1][4][5][6] The nitrogen atom in the quinoline ring can be protonated at acidic pH values below its pKa (typically around 4.9).[2][4] This ionization increases the compound's polarity and, consequently, its aqueous solubility. Conversely, at neutral or physiological pH (e.g., 7.4), the compound is predominantly in its less soluble, non-ionized form.[3]
-
LogP (Lipophilicity): Quinolinone scaffolds are generally hydrophobic, leading to a high partition coefficient (logP). This inherent lipophilicity favors partitioning into non-polar environments over aqueous media.[4]
-
Crystal Lattice Energy: The arrangement of molecules in the solid state significantly impacts solubility. A highly ordered and stable crystalline form will have a high lattice energy, requiring more energy to break apart and dissolve.[7][8] Symmetrical molecules, in particular, tend to have higher melting points and lower solubilities.[4]
Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?
A3: Understanding this distinction is crucial for designing robust experiments and interpreting your results.
-
Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the solution is in equilibrium with an excess of the solid compound.[9] This is a fundamental property of the compound in its most stable crystalline form.
-
Kinetic Solubility is determined by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and measuring the concentration at which precipitation first occurs.[10][11][12][13] The resulting precipitate is often amorphous and more soluble than the stable crystalline form.[10] Kinetic solubility values are typically higher than thermodynamic solubility values but represent a metastable state.[9][10]
For most in vitro biological assays, you are dealing with kinetic solubility. The risk is that these supersaturated solutions are unstable and can precipitate over the course of your experiment, leading to inaccurate and unreliable data.[9]
Troubleshooting & Formulation Strategies
This section provides a tiered approach to systematically address and overcome the precipitation of quinolinone compounds.
Troubleshooting Decision Workflow
Here is a visual guide to help you navigate the process of troubleshooting quinolinone precipitation.
Caption: Troubleshooting workflow for quinolinone precipitation.
Guide 1: pH Adjustment for Solubilization
Issue: My quinolinone compound is precipitating in a neutral buffer (e.g., PBS pH 7.4).
Principle of Causality: As weak bases, quinolinone compounds accept a proton (become ionized) at a pH below their pKa.[4][5][6] This ionized form is significantly more polar and thus more soluble in aqueous media. The goal is to lower the buffer pH to increase the proportion of the more soluble, protonated species.
Experimental Protocol:
-
Determine pKa: If the pKa of your specific quinolinone derivative is unknown, use the quinoline core pKa of ~4.9 as a starting estimate.[4]
-
Buffer Selection: Choose a buffer system that is effective in the desired pH range (e.g., acetate buffer for pH 4-5.5). Ensure the chosen buffer is compatible with your downstream assay.
-
pH Titration Study (Small Scale):
-
Prepare a series of buffers with varying pH values (e.g., pH 6.0, 5.5, 5.0, 4.5, 4.0).
-
Add a fixed amount of your quinolinone compound (from a DMSO stock) to each buffer to achieve the desired final concentration. Maintain a consistent, low percentage of DMSO (e.g., <1%).
-
Incubate the samples under your experimental conditions (e.g., 1 hour at 37°C).
-
Visually inspect for precipitation. For a more quantitative measure, use nephelometry or UV-Vis spectroscopy to measure light scattering or absorbance after pelleting any precipitate.[11]
-
-
Verification: Once a suitable pH is identified, confirm that the compound remains in solution for the entire duration of your experiment.
Troubleshooting:
-
Precipitation Persists: The required pH for solubilization may be too low and incompatible with your biological system (e.g., cell-based assays). In this case, pH adjustment alone is not a viable strategy, and you should proceed to the next guide.
-
Buffer Interaction: At high concentrations, some buffer salts can cause a "salting-out" effect, reducing the solubility of organic compounds.[5][6] If this is suspected, repeat the titration with a lower buffer concentration.
Guide 2: Utilizing Co-solvents for Enhanced Solubility
Issue: Adjusting the pH is not a feasible option for my experiment, and my compound still precipitates.
Principle of Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[14] This reduction in polarity lowers the interfacial tension between the hydrophobic quinolinone compound and the solvent, thereby increasing its solubility.[14][15]
Commonly Used Co-solvents in Biological Research:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Glycerin
-
Ethanol
Experimental Protocol: Co-solvent Screening
-
Select Co-solvents: Choose a panel of 2-3 biocompatible co-solvents.
-
Determine Assay Tolerance: Before testing with your compound, determine the maximum concentration of each co-solvent that your assay can tolerate without affecting the biological outcome (e.g., cell viability, enzyme activity).
-
Prepare Co-solvent/Buffer Mixtures: Create a series of solutions with increasing concentrations of the co-solvent in your primary aqueous buffer (e.g., 5%, 10%, 15%, 20% v/v PEG 400 in PBS).
-
Solubility Assessment:
-
Add your quinolinone compound from a concentrated stock to each co-solvent/buffer mixture.
-
Incubate and observe for precipitation as described in the pH adjustment protocol.
-
Identify the lowest concentration of co-solvent that maintains the solubility of your compound at the desired concentration.
-
-
Final Formulation: Use the optimized co-solvent/buffer mixture as the vehicle for your compound in subsequent experiments. Always include a vehicle control (buffer with the same co-solvent concentration but without the compound) in your assays.
Data Presentation: Example of Co-solvent Efficacy
| Co-solvent (in PBS, pH 7.4) | 0% (Control) | 5% PEG 400 | 10% PEG 400 | 15% PEG 400 | 5% PG | 10% PG |
| Visual Observation | Precipitate | Precipitate | Hazy | Clear | Precipitate | Clear |
| Kinetic Solubility (µM) | < 5 | 15 | 45 | > 100 | 12 | 55 |
Note: This table presents illustrative data to demonstrate the concept.
Guide 3: Advanced Solubilization with Cyclodextrins and Surfactants
Issue: My compound has extremely low solubility, and neither pH adjustment nor co-solvents are sufficient or compatible with my assay.
Part A: Cyclodextrin Complexation
Principle of Causality: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic inner cavity.[16][17] They can encapsulate hydrophobic molecules, like quinolinones, within their cavity, forming an inclusion complex.[16][18] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility.[16][19]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol:
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD or SBE-β-CD in your aqueous buffer to create a stock solution (e.g., 20-40% w/v).
-
Form the Complex:
-
Method 1 (From Powder): Add an excess of your solid quinolinone compound to the cyclodextrin solution.
-
Method 2 (From Organic Stock): Slowly add a concentrated stock of your compound (e.g., in ethanol) to the vigorously stirring cyclodextrin solution.
-
-
Equilibrate: Stir the mixture at room temperature overnight to allow for complex formation.[20]
-
Remove Excess Compound: Filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved compound.
-
Quantify Concentration: Determine the concentration of the solubilized quinolinone in the filtrate using a validated analytical method, such as HPLC-UV.
-
Dilute for Assay: Use this filtered, quantified stock solution for your experiments.
Part B: Surfactant-Mediated (Micellar) Solubilization
Principle of Causality: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[21][22] These micelles have a hydrophobic core and a hydrophilic shell.[23] Poorly soluble drugs like quinolinones can partition into the hydrophobic core, effectively being solubilized in the aqueous medium.[22][24]
Commonly Used Surfactants:
-
Polysorbate 20 (Tween® 20)
-
Polysorbate 80 (Tween® 80)
-
Sodium Dodecyl Sulfate (SDS) - Note: Often denaturing for proteins.
Experimental Protocol:
-
Select a Surfactant: Choose a non-ionic surfactant like Polysorbate 20 or 80 for most biological applications.
-
Prepare Surfactant Solution: Make a stock solution of the surfactant in your buffer at a concentration well above its CMC (e.g., 1% w/v).
-
Solubilization: Add your quinolinone compound (from a concentrated organic stock) to the surfactant solution while vortexing.
-
Equilibrate and Observe: Allow the solution to equilibrate. Observe for any precipitation.
-
Assay Compatibility: As with co-solvents, it is critical to determine the maximum concentration of the surfactant that does not interfere with your assay.
Guide 4: Analytical Techniques for Detecting and Characterizing Precipitation
Issue: I suspect my compound is precipitating during my experiment, but I need a definitive way to measure it.
Principle of Causality: Visual inspection can be subjective. Quantitative analytical techniques are necessary to confirm and characterize precipitation, especially at low levels or in complex media.
Recommended Techniques:
-
Nephelometry/Turbidimetry: Measures the amount of light scattered by suspended particles in a solution. It is a rapid and high-throughput method for assessing kinetic solubility.[11]
-
UV-Vis Spectroscopy: After centrifuging a sample to pellet any precipitate, the concentration of the compound remaining in the supernatant can be measured by its UV absorbance. A decrease in concentration over time indicates precipitation.[25]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for accurately quantifying the amount of soluble compound in a sample. Samples are filtered or centrifuged, and the supernatant is injected for analysis.[25][26]
-
Light Microscopy: Visual confirmation of precipitate formation and characterization of its morphology (e.g., crystalline vs. amorphous).
-
Dynamic Light Scattering (DLS): Can be used to detect the formation of nano-sized drug particles or aggregates even before visible precipitation occurs.
-
Raman Spectroscopy / FTIR Spectroscopy: Advanced techniques that can provide real-time information on the solid-state form of the precipitate (polymorphism) during the precipitation process.[27][28][29]
Summary of Solubilization Strategies
| Method | Mechanism | Advantages | Considerations |
| pH Adjustment | Increases ionization of the weak base | Simple, cost-effective | Limited to pH-tolerant assays; may not be sufficient for highly insoluble compounds |
| Co-solvents | Reduces solvent polarity | Easy to implement; can significantly increase solubility | Potential for assay interference or toxicity at high concentrations[14] |
| Cyclodextrins | Encapsulation in a hydrophobic cavity | High solubilization capacity; generally low toxicity | Can be expensive; may alter drug-target binding kinetics |
| Surfactants | Partitioning into micellar core | Very effective for highly hydrophobic compounds | Potential for protein denaturation; assay interference is common |
References
- Vertex AI Search. (2020). Formulating Immediate-Release Tablets for Poorly Soluble Drugs.
- Future4200. (n.d.).
- Taylor & Francis Online. (n.d.).
- Ovid. (n.d.).
- Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs.
- World Pharma Today. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- PubMed. (n.d.).
- PubMed. (2022).
- ResearchGate. (2021). (PDF)
- Enamine. (n.d.). Aqueous Solubility Assay.
- University of Alberta. (n.d.).
- PubMed. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives.
- PubMed. (2014).
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- SpringerLink. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- ResearchGate. (2015).
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- ResearchGate. (2000). Influence of pH and pK(a) values on electrophoretic behaviour of quinolones in aqueous and hydro-organic media | Request PDF.
- SciTechnol. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- ResearchGate. (n.d.). Innovative medicinal chemistry strategies for enhancing drug solubility | Request PDF.
- PubMed. (2000). Influence of pH and pKa values on electrophoretic behaviour of quinolones in aqueous and hydro-organic media.
- National Institutes of Health. (n.d.).
- BenchChem. (2025). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline.
- bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
- SciSpace. (n.d.). Anti-solvent precipitation and subsequent film formation of hydrophobic drugs for drug delivery.
- BenchChem. (2025). Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide.
- ResearchGate. (n.d.).
- PubMed. (2010).
- International Journal of Innovative Science and Research Technology. (n.d.).
- SciSpace. (n.d.).
- MDPI. (n.d.). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
- Pharma Focus Asia. (n.d.).
- ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?.
- National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Asian Journal of Pharmaceutics. (2018).
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- National Institutes of Health. (2018).
- ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?.
- BenchChem. (2025).
- Chemistry LibreTexts. (2025).
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optimizing the fluorescence signal of quinolinone-based probes
Welcome to the Technical Support Center for Quinolinone-Based Fluorescent Probes. As Senior Application Scientists, we have compiled this guide to empower your research by providing in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to help you navigate the nuances of working with these versatile fluorophores to achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common queries encountered when utilizing quinolinone-based probes.
Q1: My quinolinone probe exhibits very weak or no fluorescence signal. What are the primary causes?
A1: A weak or absent fluorescence signal can stem from several factors, ranging from the probe's inherent properties to experimental conditions. Quinoline-based heterocycles can be weakly fluorescent due to the presence of non-bonding electrons that lead to non-radiative decay pathways.[1] Key areas to investigate include:
-
Incorrect Wavelengths: Ensure your fluorometer is set to the optimal excitation and emission wavelengths for your specific quinolinone derivative in your experimental buffer. These can shift based on the solvent and local environment.[2] Always perform an initial scan to determine the peak wavelengths.
-
Probe Concentration: The concentration might be too low for detection. Conversely, excessively high concentrations can lead to self-quenching or aggregation-caused quenching (ACQ).[3]
-
pH Sensitivity: The fluorescence of many quinolinone probes is highly pH-dependent.[2][4] The protonation state of the quinoline nitrogen or other functional groups can significantly alter the electronic structure and, consequently, the fluorescence quantum yield.[1]
-
Probe Integrity: Like many organic fluorophores, quinolinone derivatives can degrade, especially when exposed to light or non-optimal pH conditions.[2]
Q2: Why is the fluorescence intensity of my probe inconsistent between experiments?
A2: Variability in fluorescence intensity often points to subtle changes in experimental parameters. Key factors to control for consistency are:
-
Accurate Concentration: Ensure precise and consistent preparation of your probe solutions.[3]
-
Dissolved Oxygen: Oxygen is a common quencher of fluorescence. For reproducible results, consider de-gassing your solvents.[3]
-
Temperature Fluctuations: Dynamic quenching processes are temperature-dependent. Maintaining a constant temperature is crucial for consistent measurements.[3]
-
Instrument Settings: Identical spectrometer settings (e.g., excitation/emission slit widths, detector gain) must be used for all measurements.[2]
Q3: My fluorescence signal is rapidly decreasing over time. What is causing this decay?
A3: A rapid decrease in signal intensity is typically due to photobleaching or the presence of a quencher.[2]
-
Photobleaching: This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. Quinoline derivatives can have varying degrees of photostability.[2][3]
-
Quenching: The presence of quenching agents in your sample can reduce fluorescence. Common quenchers include halide ions (e.g., chloride), molecular oxygen, and certain metal ions.[3][5]
Q4: How does the solvent polarity affect the fluorescence of my quinolinone probe?
A4: The absorption and fluorescence properties of aromatic N-heterocyclic compounds like quinolines are strongly influenced by the solvent environment.[1] Generally, they exhibit stronger fluorescence in polar solvents and weaker fluorescence in nonpolar solvents.[1] This is due to the stabilization of the excited state dipole moment by polar solvent molecules, which can affect the energy gap between the excited and ground states.[6]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues.
Guide 1: Troubleshooting a Weak Fluorescence Signal
A weak fluorescence signal can be a significant roadblock. This guide provides a systematic approach to diagnosing and resolving this issue.
Step 1: Verify Probe Integrity and Concentration
-
Action: Prepare a fresh stock solution of your quinolinone probe.
-
Rationale: Probes can degrade over time, especially if not stored correctly.[2]
-
Protocol:
-
Dissolve the probe in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.
-
Store the stock solution protected from light at -20°C.
-
Prepare a dilution series to identify the optimal working concentration that provides a strong signal without causing self-quenching.[2]
-
Step 2: Optimize Instrumental Settings
-
Action: Determine the optimal excitation and emission wavelengths in your experimental buffer.
-
Rationale: The spectral properties of quinolinone probes are sensitive to their environment.[2]
-
Protocol:
-
Prepare a sample of your probe in the final experimental buffer.
-
Using a fluorometer, perform an excitation scan while holding the emission wavelength at an expected value.
-
Identify the peak excitation wavelength.
-
Next, set the excitation to this peak wavelength and perform an emission scan to find the peak emission wavelength.
-
If the signal is still weak, incrementally increase the detector gain or widen the slit widths, being mindful that wider slits can reduce spectral resolution.[2]
-
Step 3: Evaluate and Adjust Buffer Conditions
-
Action: Perform a pH titration of your probe to assess its pH sensitivity.
-
Rationale: The fluorescence of quinolinone probes is often highly dependent on pH.[1][7]
-
Protocol:
-
Prepare a series of buffers with a range of pH values relevant to your experiment.
-
Add a constant concentration of your probe to each buffer.
-
Measure the fluorescence intensity at each pH.
-
Plot fluorescence intensity versus pH to determine the optimal pH range for your probe.
-
Ensure your experimental buffer is maintained at this optimal and stable pH.[2]
-
Troubleshooting Flowchart for Weak Signal
A systematic workflow for diagnosing and resolving weak fluorescence signals.
Guide 2: Mitigating Photobleaching
Photobleaching can lead to a time-dependent loss of signal and inaccurate measurements. The following steps can help minimize this effect.
Step 1: Reduce Excitation Light Intensity
-
Action: Lower the power of the excitation source (e.g., laser, lamp).
-
Rationale: Photobleaching is directly related to the intensity of the excitation light.[3]
-
Implementation: Use neutral density filters or adjust the instrument's software settings to reduce the light intensity to the minimum level required for adequate signal detection.
Step 2: Limit Exposure Time
-
Action: Minimize the duration of sample illumination.
-
Rationale: The extent of photobleaching is proportional to the cumulative exposure time.[3]
-
Implementation:
-
For microscopy, use intermittent imaging rather than continuous illumination.
-
For cuvette-based measurements, keep the shutter closed when not acquiring data.
-
Step 3: Utilize Anti-Photobleaching Agents
-
Action: Incorporate a commercially available anti-photobleaching agent into your buffer.
-
Rationale: These reagents scavenge reactive oxygen species that contribute to the photochemical destruction of fluorophores.
-
Consideration: Ensure the chosen agent is compatible with your probe and experimental system.
Photobleaching Mitigation Strategies
| Strategy | Mechanism | Implementation |
| Reduce Excitation Intensity | Lowers the rate of fluorophore excitation and subsequent degradation. | Use neutral density filters; decrease lamp/laser power. |
| Limit Exposure Time | Minimizes the total number of photons the fluorophore is exposed to. | Use shutters; intermittent imaging. |
| Use Antifade Reagents | Scavenge reactive oxygen species that cause photodamage. | Add agents like Trolox or n-propyl gallate to the mounting medium or buffer. |
Guide 3: Addressing Fluorescence Quenching
Fluorescence quenching can significantly reduce your signal-to-noise ratio. This guide helps identify and address common sources of quenching.
Step 1: Identify the Quenching Mechanism
-
Static Quenching: Occurs when the fluorophore forms a non-fluorescent complex with the quencher in the ground state. This process is typically temperature-independent.[8]
-
Dynamic (Collisional) Quenching: Happens when the excited fluorophore is deactivated by collision with a quencher. This process is temperature-dependent, with quenching increasing at higher temperatures.[3][8]
Step 2: Experimental Protocol to Differentiate Quenching Mechanisms
-
Stern-Volmer Analysis: This method involves measuring the fluorescence intensity at different quencher concentrations.
-
Prepare a series of samples with a fixed concentration of your quinolinone probe and varying concentrations of the suspected quencher.
-
Measure the fluorescence intensity (F) of each sample. Let F₀ be the intensity in the absence of the quencher.
-
Plot F₀/F versus the quencher concentration [Q].
-
A linear plot is indicative of a single quenching mechanism.
-
-
Temperature Dependence Study:
-
Perform the Stern-Volmer analysis at two or more different temperatures.
-
If the Stern-Volmer constant (the slope of the plot) increases with temperature, the quenching is likely dynamic. If it decreases or remains unchanged, static quenching is a significant contributor.[3]
-
Step 3: Mitigating Common Quenchers
-
Dissolved Oxygen:
-
Action: De-gas your buffers by sparging with an inert gas like nitrogen or argon.[3]
-
-
Halide Ions:
-
Action: If possible, use buffers that do not contain quenching ions like Cl⁻ or I⁻.[5]
-
-
Heavy Metal Ions:
Quenching Analysis Workflow
A workflow for identifying and mitigating fluorescence quenching.
References
-
Ali, R., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
-
Bera, D., et al. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Chemistry of Materials. [Link]
-
Chen, J., et al. (n.d.). Quinoline-Based Fluorescence Sensors. IntechOpen. [Link]
-
Mao, Z., et al. (2014). Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. Analytical Chemistry. [Link]
-
Pero, M., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]
-
Pessêgo, M., et al. (2024). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[3]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega. [Link]
-
Wikipedia. (n.d.). Quinine. Wikipedia. [Link]
-
Zhang, Y., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors. [Link]
-
Zhang, Y., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. bioRxiv. [Link]
-
Singh, A. K., et al. (2018). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences. [Link]
-
Nwe, K. T., & Ahn, K. H. (2018). Recent Advances in Small Molecule-Based Intracellular pH Probes. Chemistry – An Asian Journal. [Link]
-
Wang, Y., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. RSC Advances. [Link]
-
Wikipedia. (n.d.). Quenching (fluorescence). Wikipedia. [Link]
-
Ranee, K., et al. (2018). Recent Progress in Fluorescent Probes For Metal Ion Detection. Journal of Pharmaceutical Sciences and Research. [Link]
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 7. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 10. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photostability of 7-Methoxy-4-methyl-quinolin-2-ol
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals investigating the photostability of 7-Methoxy-4-methyl-quinolin-2-ol under UV irradiation. It is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven insights to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is photostability testing, and why is it critical for a molecule like this compound?
A1: Photostability testing is a crucial component of drug development that evaluates how a substance is affected by exposure to light.[1] For a molecule like this compound, which contains a quinolinone core, this testing is vital for several reasons:
-
Intrinsic Photosensitivity: The quinolinone scaffold contains a conjugated system of double bonds, known as a chromophore, which can absorb light energy, particularly in the UV spectrum.[2][3] This absorption can trigger chemical reactions, leading to degradation.
-
Regulatory Compliance: Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guideline Q1B, mandate photostability testing to ensure the quality, efficacy, and safety of new drug substances and products.[4][5]
-
Degradation Pathway Elucidation: The studies help identify potential photodegradants. These new chemical entities must be identified and assessed for their own pharmacological activity and toxicity.
-
Formulation and Packaging Development: The results directly inform formulation strategies and the selection of appropriate protective packaging to prevent degradation during storage and handling.[1][2]
Q2: What are the likely photodegradation pathways for this compound?
A2: While specific data for this compound is not abundant, we can predict potential degradation pathways based on the chemistry of quinoline and related methoxy-substituted aromatic compounds. The primary mechanisms are likely to be photo-oxidation and photolysis.
-
Photo-oxidation: The excited state of the molecule can react with oxygen to form reactive oxygen species (ROS), such as superoxide radicals (•O₂⁻) or hydroxyl radicals (•OH).[6][7] These species can attack the quinolinone ring. Studies on quinoline have shown that superoxide radicals tend to attack the pyridine ring, potentially leading to ring-opening products.[6][8]
-
Demethylation: The methoxy group (-OCH₃) can be susceptible to cleavage under UV stress, leading to the formation of a hydroxylated derivative (7-Hydroxy-4-methyl-quinolin-2-ol).
-
Ring Modification: Attack by hydroxyl radicals could lead to hydroxylation at various positions on the benzene ring portion of the molecule.[6][8]
-
Dimerization/Polymerization: In concentrated solutions or the solid state, excited molecules could potentially react with each other, leading to dimers or oligomers.
The following diagram illustrates these hypothetical pathways.
Caption: Hypothetical photodegradation pathways for this compound.
Q3: What are the standard light exposure conditions required by ICH Q1B?
A3: The ICH Q1B guideline provides a standardized approach to ensure that results are comparable across different laboratories.[4] For confirmatory studies, the sample should be exposed to a minimum level of both visible and near-UV light.
| Parameter | Minimum Exposure Level |
| Overall Illumination | Not less than 1.2 million lux hours |
| Integrated Near UV Energy | Not less than 200 watt hours per square meter (W·h/m²) |
Source: ICH Q1B Guideline[4][5]
The guideline recommends using light sources that mimic natural daylight, such as a xenon lamp or a metal halide lamp, often filtered to remove wavelengths below 320 nm to prevent unrealistic degradation.[1][2]
Q4: How should I prepare my sample for UV exposure? Solid vs. Solution?
A4: The choice between solid-state and solution-phase testing depends on the study's objective and the intended final drug product. The ICH Q1B guideline recommends a systematic approach, starting with the drug substance itself.[4][5]
-
Solid-State Testing: This is the primary test for the drug substance. A thin layer of the powder (e.g., less than 3 mm) should be spread in a chemically inert, transparent container (like a glass petri dish) to ensure maximum and uniform exposure.[9]
-
Solution-Phase Testing: This is often part of forced degradation studies to facilitate the identification of degradation products and validate analytical methods.[5][9]
-
Solvent Choice: The solvent should be transparent in the UV range of interest and should not react with the compound. Common choices include acetonitrile, methanol, and water. The effect of the solvent on photostability should be considered, as polar protic solvents can sometimes stabilize molecules compared to non-polar media.[10][11]
-
Concentration: Use a concentration that is relevant to a potential liquid formulation and allows for accurate analytical measurement.
-
For both methods, it is essential to run a "dark control" sample, which is wrapped in a light-impermeable material (like aluminum foil) and placed in the photostability chamber alongside the exposed sample. This allows you to differentiate between photodegradation and thermal degradation.[1][2]
Troubleshooting Guide
Q5: My dark control sample shows significant degradation. What does this mean?
A5: Degradation in the dark control indicates that the compound is likely thermally labile under the conditions within the photostability chamber.[2] Photostability chambers, especially those with high-intensity lamps, can generate heat.
-
Causality: The observed degradation is not due to light but to the ambient temperature of the chamber. This means you have a thermal stability issue, not just a photostability issue.
-
Solution:
-
Verify Chamber Temperature: Ensure your photostability chamber has adequate temperature control and is set to a standard ambient temperature (e.g., 25°C).[12]
-
Separate Studies: You must distinguish between the two degradation types. The amount of degradation in the dark control should be subtracted from the total degradation in the light-exposed sample to quantify the true photodegradation.
-
Investigate Thermal Stability: Conduct separate, controlled thermal degradation studies as per ICH Q1A guidelines.
-
Q6: I see a color change in my sample, but HPLC analysis shows minimal loss of the parent compound. Why?
A6: This is a common observation and suggests the formation of highly colored, minor degradation products.
-
Causality: The human eye can detect certain colored impurities at very low concentrations (ppm levels). Your analytical method, while stable for the parent compound, may not be sensitive enough to detect these minor degradants, or they may be co-eluting with the parent peak.
-
Solution:
-
Document Physical Changes: Always record any changes in physical appearance, as this is a key stability indicator.[13]
-
Method Re-evaluation: Re-evaluate your HPLC method. Use a photodiode array (PDA) detector to check for peak purity and identify any co-eluting impurities. A change in the UV spectrum across the peak indicates impurity.
-
Forced Degradation: Perform forced degradation studies under more intense light to generate higher levels of the degradants, making them easier to detect and identify.[14]
-
Q7: My results show high variability between replicate experiments. What are the common causes?
A7: High variability often points to inconsistent experimental conditions.
-
Causality: Non-uniform light exposure is a primary cause. The intensity of light can vary significantly depending on the sample's position within the chamber.[15] Other factors include inconsistent sample preparation (e.g., uneven thickness of solid samples) or analytical errors.
-
Solution:
-
Ensure Uniform Exposure: Use a validated photostability chamber with calibrated light sources. If possible, place samples on a turntable to average out spatial differences in light intensity.[15]
-
Standardize Sample Prep: For solid samples, ensure the powder is spread in a thin, even layer. For solutions, ensure the path length of the container is consistent.
-
Verify Analytical Method: Run system suitability tests before each analytical run to ensure the HPLC system is performing consistently.
-
Caption: Troubleshooting decision tree for high result variability.
Experimental Protocols
Protocol 1: ICH Q1B Confirmatory Photostability Study
This protocol outlines the steps for a standard confirmatory study.
-
Sample Preparation:
-
Place a sufficient amount of this compound solid powder into three separate, chemically inert, transparent containers (e.g., quartz petri dishes). Spread the powder into a thin, even layer (e.g., < 3mm).
-
Prepare three identical "dark control" samples by securely wrapping the containers in aluminum foil.
-
-
Exposure:
-
Place the three transparent containers (exposed samples) and the three foil-wrapped containers (dark controls) into a validated photostability chamber equipped with a light source compliant with ICH Q1B Option II (e.g., cool white fluorescent and near-UV lamps).[1]
-
Expose the samples until the total illumination reaches at least 1.2 million lux hours and 200 W·h/m² of near-UV energy. Use calibrated radiometers and lux meters to monitor the exposure.
-
-
Sample Analysis:
-
At the end of the exposure period, retrieve all samples.
-
Prepare solutions of known concentration from both the exposed and dark control samples using a suitable solvent (e.g., acetonitrile/water).
-
Analyze the solutions using a validated, stability-indicating HPLC method.
-
-
Evaluation:
-
Compare the chromatograms of the exposed samples to the dark control samples.
-
Calculate the percent degradation of the parent compound.
-
Note any new impurity peaks that appear in the exposed samples but not in the dark controls. These are potential photodegradants.
-
Protocol 2: Stability-Indicating HPLC Method (General Approach)
A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products, excipients, and other impurities.
-
Column and Mobile Phase Selection:
-
Start with a robust reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).
-
Use a mobile phase gradient of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient allows for the separation of compounds with a wide range of polarities.
-
-
Forced Degradation:
-
To generate degradation products, subject the compound to forced degradation conditions (acid, base, oxidation, heat, and light).[14] The photolytic stress sample is key here.
-
Analyze the stressed samples using the initial HPLC conditions.
-
-
Method Optimization:
-
Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradation product peaks.
-
Use a PDA detector to confirm peak purity for the parent compound in all stressed samples. The peak should be spectrally pure.
-
-
Validation:
-
Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Caption: General workflow for a photostability experiment.
References
-
Q1 Scientific. (2021). Photostability testing theory and practice. [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. [Link]
-
Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-55. [Link]
-
Sampled. (2023). Meet the expert: The Importance of Photostability Testing. [Link]
-
IAGIM. (n.d.). Photostability. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
Pharma Stability. (2025). Photostability Testing Issues. [Link]
-
Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension. OSTI.GOV. [Link]
-
MDPI. (n.d.). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. [Link]
-
Caron Scientific. (n.d.). FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY. [Link]
-
Couteau, C., et al. (2021). Study of the influence of alcohol on the photostability of four UV filters. European Review for Medical and Pharmacological Sciences. [Link]
-
Couteau, C., et al. (2021). Study of the influence of alcohol on the photostability of four UV filters. ResearchGate. [Link]
Sources
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- 3. Photostability Testing Issues – Pharma Stability [pharmastability.com]
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- 5. database.ich.org [database.ich.org]
- 6. Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article) | ETDEWEB [osti.gov]
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- 8. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Inconsistent Results in Bioassays with Quinolinones
Welcome to the technical support center dedicated to helping you navigate the complexities of working with quinolinone compounds in biological assays. Quinolinones are a valuable class of compounds in drug discovery, but their physicochemical properties can often lead to frustratingly inconsistent results. This guide is structured to provide direct, actionable answers to common problems, grounded in scientific principles to help you not only solve the immediate issue but also build more robust assays for the future.
Part 1: Frequently Asked Questions (FAQs) - First Line of Defense
This section addresses the most common initial hurdles. Before diving into complex troubleshooting, start here.
Q1: My dose-response curve for a quinolinone compound is flat, shows poor efficacy, or has a very high IC50. What's the first thing I should check?
A: The most frequent culprits for a poor dose-response curve are issues with the compound's concentration and physical state in the assay. Before questioning the biological activity, you must verify that the compound is present and available to interact with the target at the intended concentrations.
-
Initial Checks:
-
Compound Solubility: The primary suspect is often poor aqueous solubility. Quinolinones, particularly those with lipophilic moieties, can precipitate when diluted from a DMSO stock into an aqueous assay buffer.[1][2][3] This leads to an actual concentration far lower than the nominal concentration. Action: Visually inspect the highest concentration wells for precipitation (cloudiness, particles). Even better, measure the kinetic solubility.
-
Compound Integrity: Ensure your stock solution is sound. Improper storage or multiple freeze-thaw cycles can lead to compound degradation.[4][5] Action: If possible, verify the compound's identity and purity via LC-MS. Prepare fresh stock solutions from solid material if degradation is suspected.
-
DMSO Concentration: While a necessary solvent, DMSO can exert effects on its own, especially at concentrations above 0.5%-1%.[6][7][8] Action: Calculate the final DMSO concentration in all wells. Ensure it is consistent across all concentrations of your test compound and that your vehicle control contains the exact same final DMSO concentration.
-
Q2: I'm seeing significant well-to-well variability (high %CV) within the same plate for my quinolinone compound.
A: High variability points to inconsistencies in process or reagents.[9]
-
Initial Checks:
-
Pipetting and Mixing: Inaccurate or inconsistent pipetting is a major source of error.[9] Action: Verify pipette calibration. When adding the compound, dispense it below the surface of the liquid in the well and ensure adequate mixing without splashing.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature gradients, leading to skewed results. Action: Avoid using the outer wells for critical samples. Fill them with sterile buffer or media to create a humidity barrier.[9]
-
Incomplete Solubilization: If the compound is not fully dissolved in the stock solution or precipitates upon dilution, you will get inconsistent concentrations across the plate. Action: Ensure your stock solution is completely clear. Briefly vortex or sonicate if necessary. When diluting into assay plates, mix immediately and thoroughly.
-
Q3: The IC50 value for my quinolinone standard varies significantly between experiments.
A: Poor inter-assay reproducibility is often due to subtle variations in experimental conditions or reagent stability.[10]
-
Initial Checks:
-
Reagent Preparation and Storage: Consistency is key. The age and storage of buffers, enzymes, and cells can impact results.[11] Action: Prepare fresh reagents whenever possible. Use a consistent lot of critical reagents (like serum or enzymes) for a set of experiments. Ensure all reagents are properly stored as per their datasheets.[11]
-
Cell-Based Assay Variability: For cell-based assays, cell passage number, density, and health are critical variables. Action: Use cells within a defined low-passage number range. Ensure consistent cell seeding density and viability. Allow cells to adhere and recover adequately before adding the compound.
-
Incubation Times and Temperatures: Minor deviations can have a major impact, especially for enzymatic assays. Action: Standardize all incubation steps precisely using calibrated timers and incubators.
-
Part 2: In-Depth Troubleshooting Guides
If the initial checks in the FAQ section did not resolve your issue, these guides provide a deeper dive into specific, challenging problems associated with quinolinones.
Guide 1: The Solubility Problem - Is Your Compound Crashing Out?
Low aqueous solubility is arguably the most significant challenge for many quinolinone-based compounds, leading to overestimated IC50 values and irreproducible data.[2][3]
Q: How can I definitively determine if my quinolinone's solubility is the issue?
A: You need to measure its kinetic solubility in your specific assay buffer. This is the concentration at which the compound starts to precipitate when diluted from a DMSO stock.
Protocol: Kinetic Solubility Assessment via Nephelometry
-
Prepare Compound Plate: In a clear 96-well plate, create a serial dilution of your quinolinone in 100% DMSO, starting from the highest concentration used in your assay.
-
Transfer to Buffer: In a separate clear 96-well plate, add your assay buffer to each well. Then, transfer a small, consistent volume of the DMSO-solubilized compound from the first plate to the corresponding wells of the second plate. Ensure the final DMSO concentration matches your bioassay conditions.
-
Mix and Incubate: Mix the plate thoroughly and incubate for a period that mimics your assay's incubation time (e.g., 1-2 hours) at the assay temperature.
-
Measure Turbidity: Read the plate on a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650-700 nm). An increase in signal indicates light scattering from compound precipitation. The concentration just before the signal begins to rise is your approximate kinetic solubility limit.
Q: My quinolinone is precipitating in the assay buffer. What can I do?
A: You have several options to improve solubility, which should be tested to ensure they don't interfere with the assay itself.
| Strategy | Description | Key Considerations |
| Reduce Final DMSO % | While counterintuitive, a high initial DMSO concentration can cause compounds to "crash out" when hit with a large volume of aqueous buffer. An intermediate dilution step can help. | This method involves diluting the stock in a mix of DMSO and buffer before the final dilution into the assay well.[1] |
| pH Modification | If your quinolinone has ionizable groups, adjusting the buffer pH can increase solubility.[1][12] | Ensure the new pH is compatible with your target protein or cells. The effect of pH on quinolone activity can be significant.[12] |
| Use of Excipients | Solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween-80, Triton X-100) can be added to the assay buffer. | Always run a vehicle control with the excipient alone to check for any effects on the assay. Surfactants can disrupt cell membranes or denature proteins at higher concentrations. |
| Test at Lower Concentrations | The simplest solution is to only test the compound up to its measured solubility limit. | This may not be possible if the compound's potency is low, but it ensures you are generating reliable data. |
Guide 2: Unmasking Compound Aggregation
Many organic molecules, including quinolinone derivatives, can form colloidal aggregates at micromolar concentrations in aqueous buffers.[13] These aggregates are notorious "promiscuous inhibitors" that non-specifically sequester and denature proteins, leading to false-positive results that are not related to specific binding at a target's active site.[14][15]
Q: How do I test if my quinolinone is an aggregator?
A: The hallmark of an aggregation-based inhibitor is that its activity is attenuated by the inclusion of a small amount of non-ionic detergent.
Protocol: Detergent-Based Assay for Aggregation
-
Assay Setup: Prepare two sets of your standard bioassay.
-
Standard Assay: Run your quinolinone dose-response curve under your normal assay conditions.
-
Detergent Assay: Run an identical dose-response curve, but in an assay buffer that has been supplemented with 0.01% (w/v) Triton X-100 or Tween-80.
-
Analysis: Compare the two dose-response curves.
-
No Change: If the IC50 and efficacy are unchanged, your compound is likely not inhibiting via aggregation.
-
Right-Shift in IC50: If the IC50 value significantly increases (e.g., >10-fold) or the curve flattens in the presence of the detergent, your compound is a suspected aggregator. The detergent disrupts the formation of the inhibitory colloidal particles.[16]
-
Q: I've confirmed my compound aggregates. Is the bioactivity I'm seeing real?
A: The inhibition caused by aggregation is a real phenomenon, but it is non-specific and generally not a desirable mechanism for a drug candidate. The following workflow can help you decide on the next steps.
Caption: Troubleshooting workflow for suspected compound aggregation.
Guide 3: Assay Interference and Artifacts
The quinolinone scaffold itself can sometimes interfere with assay detection methods, or the vehicle (DMSO) can introduce artifacts.
Q: Could my quinolinone be directly interfering with my assay signal (e.g., fluorescence/luminescence)?
A: Yes. Quinolones are often fluorescent and can have absorbance properties that interfere with colorimetric or fluorescence-based readouts.[17]
Protocol: Control for Compound Interference
-
Setup: Use a cell-free or enzyme-free version of your assay.
-
Procedure: Prepare a plate with only assay buffer and any detection reagents (e.g., ATP for a kinase-glo assay, or a fluorescent substrate).
-
Add Compound: Add your quinolinone compound in the same concentration range as your main experiment.
-
Read Plate: Read the plate using the same detection method.
-
Analysis:
-
Signal Quenching: If you see a dose-dependent decrease in signal, your compound may be quenching the fluorescence or inhibiting the reporter enzyme.
-
Signal Increase: If you see a dose-dependent increase in signal, your compound has intrinsic fluorescence at the measured wavelengths.
-
If interference is confirmed, you may need to switch to an orthogonal assay with a different detection method (e.g., from a fluorescence-based to a label-free method).
Q: What are common artifacts introduced by solvents like DMSO, and how can I mitigate them?
A: DMSO is not inert and can have biological effects, especially in cell-based assays.[6][18]
-
Cytotoxicity: At concentrations >1%, DMSO can be toxic to many cell lines.[6][8]
-
Cell Differentiation: DMSO is known to induce differentiation in some cell types (e.g., P19 cells).[7]
-
Membrane Permeability: DMSO can increase cell membrane permeability, potentially altering how your compound or other reagents enter the cell.[19]
Mitigation Strategies:
-
Determine DMSO Tolerance: Always perform a DMSO dose-response curve on your cells to determine the maximum tolerated concentration that does not affect viability or the signaling pathway under investigation.
-
Maintain Low Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally ≤0.5%.[6]
-
Consistent Vehicle Control: The most critical step is to ensure that every well, including your "untreated" or "vehicle" control, contains the exact same final concentration of DMSO. This allows you to subtract any solvent-induced effects.
References
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
-
da Silva, A. S., & Falkenberg, M. (2011). Analytical interference of quinolone antibiotics and quinine derived drugs on urinary protein determined by reagent strips and the pyrogallol red-molybdate protein assay. Clinical Biochemistry, 44(12), 1000-1004. [Link]
-
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 479-492. [Link]
- Malvern Panalytical. (n.d.). Promiscuous Inhibitors.
-
Quora. (2017, August 3). What effects does DMSO have on cell assays?. [Link]
-
Seidler, J., McGovern, S. L., & Shoichet, B. K. (2003). Identification and prediction of promiscuous aggregating inhibitors among known drugs. Journal of Medicinal Chemistry, 46(22), 4477-4486. [Link]
-
Seidler, J., et al. (2003). Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs. Journal of Medicinal Chemistry, 46(22), 4477-4486. [Link]
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Coan, K. E. D., & Shoichet, B. K. (2008). Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors. Journal of the American Chemical Society, 130(29), 9606-9612. [Link]
-
Owen, S. C., et al. (2006). Synergy and Antagonism of Promiscuous Inhibition in Multiple-Compound Mixtures. Journal of Medicinal Chemistry, 49(24), 6944-6949. [Link]
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Biospecimen Research Database. (n.d.). Analytical interference of quinolone antibiotics and quinine derived drugs on urinary protein determined. [Link]
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Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 479-492. [Link]
-
Zhang, Z., et al. (2021). Design, synthesis, and in vitro evaluation of quinolinyl analogues for α-synuclein aggregation. ACS Chemical Neuroscience, 12(15), 2845-2856. [Link]
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García-López, M. C., et al. (2022). Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes. ACS Medicinal Chemistry Letters, 13(3), 438-445. [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
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Sittampalam, G. S., et al. (2017). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS Discovery, 22(8), 923-925. [Link]
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Olympus. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
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Beckman Coulter Life Sciences. (n.d.). Compound Management and Integrity. [Link]
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García-López, M. C., et al. (2022). Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes. ACS Medicinal Chemistry Letters, 13(3), 438-445. [Link]
-
ACS Publications. (2022). Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes. [Link]
-
Yang, H., et al. (2015). Building a Robust Biological Assay for Potency Measurement. BioProcess International. [Link]
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GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
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BioAssay Systems. (n.d.). Troubleshooting. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
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Chen, Y. C., et al. (2023). Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells. Molecules, 28(6), 2603. [Link]
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Smith, J. T. (1986). Conditions affecting the results of susceptibility testing for the quinolone compounds. The Journal of Antimicrobial Chemotherapy, 17 Suppl A, 25-33. [Link]
-
NCATS NIH. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. [Link]
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Global Leading Conferences. (2026). Designing Robust Cell-Based Assays MasterClass - US edition. [Link]
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BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Kennedy, D. G., et al. (2002). Antibodies to the quinolones and fluoroquinolones for the development of generic and specific immunoassays for detection of these residues in animal products. Journal of Immunological Methods, 260(1-2), 143-156. [Link]
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ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
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Ansh Labs. (n.d.). Troubleshooting Immunoassays. [Link]
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Bisacchi, G. S., & Hale, M. R. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Medicinal Chemistry Research, 27(3), 706-743. [Link]
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Wikipedia. (n.d.). Quinine. [Link]
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minimizing off-target effects of 7-Methoxy-4-methyl-quinolin-2-ol
A Guide to Minimizing Off-Target Effects for Researchers and Drug Development Professionals
Welcome to the technical support center for 7-Methoxy-4-methyl-quinolin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for identifying, understanding, and minimizing off-target effects during preclinical evaluation. While this compound is a specific chemical entity[1][2], the principles and protocols outlined here are broadly applicable to other novel small molecule inhibitors, particularly those containing the versatile quinoline scaffold.[3][4]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when working with a new chemical entity like this compound.
Q1: What are off-target effects and why are they a primary concern for a compound like this compound?
A1: Off-target effects occur when a therapeutic agent, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[5][6] This is a critical concern for several reasons:
-
Toxicity and Adverse Events: Unintended interactions are a major source of cellular toxicity and can lead to adverse drug reactions in a clinical setting.[5] Early identification of potential liabilities, such as inhibition of the hERG channel, is a standard part of safety pharmacology.[5]
-
Lack of Translational Efficacy: If the desired therapeutic effect in preclinical models is mediated by an off-target, the compound may fail in clinical trials where the therapeutic window and side-effect profile are more rigorously evaluated. Up to 90% of drug candidates fail in clinical trials, often due to unforeseen toxicities or lack of efficacy, which can be linked to off-target activities.[5]
The quinoline scaffold, present in this compound, is a "privileged structure" in medicinal chemistry, known to be a core component of many kinase inhibitors and other targeted agents.[3] Kinase inhibitors, in particular, are known to have varying selectivity profiles, often binding to multiple kinases beyond their primary target.[5][8] Therefore, a proactive and thorough investigation of off-target effects is essential.
Q2: My initial cell-based assay with this compound shows a promising anti-proliferative effect. How can I be confident this is due to my intended target and not an off-target interaction?
A2: This is a crucial step in target validation. The observation of a desired phenotype is only the first step. To confidently link this effect to your intended target, a multi-pronged approach is necessary:
-
Orthogonal Confirmation: Use a secondary, distinct compound that targets the same protein but has a different chemical structure. If both compounds produce the same phenotype, it strengthens the on-target hypothesis.
-
Genetic Knockdown/Knockout: The gold standard is to use genetic tools like CRISPR-Cas9 or siRNA to eliminate or reduce the expression of the intended target protein. If knocking out the target protein phenocopies the effect of your compound (i.e., also causes proliferation arrest), it provides strong evidence for an on-target mechanism.[9] Conversely, if your compound still works even after the target protein is removed, its efficacy is unequivocally due to off-target effects.[9]
-
Use of an Inactive Control: Synthesize or acquire a close chemical analog of this compound that is inactive against the intended target.[6] This "negative control" should not produce the same phenotype. If it does, it suggests the observed effect may be due to the chemical scaffold itself or a shared off-target.
Q3: What are the most effective first steps to predict potential off-targets for this compound before committing to expensive and time-consuming experiments?
A3: The most effective first step is to leverage in silico (computational) methods.[10] These approaches use the 2D and 3D structure of your compound to predict potential interactions across a vast proteomic space.[11] This strategy is cost-effective and can generate a testable hypothesis of the most likely off-targets, guiding your subsequent experimental design.
Key computational approaches are summarized in the table below.
| Computational Method | Principle | Application & Rationale |
| Chemical Similarity Searching | Compares the 2D structure of your compound to large databases of molecules with known biological activities (e.g., ChEMBL, PubChem).[11][12] | Initial Broad Screening: Identifies proteins that are known to bind molecules structurally similar to this compound. This is a fast and effective way to flag potential protein families of concern (e.g., kinases, GPCRs). |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding to a specific target. | Hypothesis Refinement: If structurally similar compounds bind to a known off-target, a pharmacophore model can predict whether your compound shares the necessary features to also bind. |
| Structure-Based Docking | Simulates the binding of your compound into the 3D crystal structures of known proteins.[5] | Prioritizing Hits: Ranks potential off-targets based on predicted binding affinity. This is particularly useful for assessing binding to proteins with known structural relevance to toxicity, such as hERG or various cytochrome P450 enzymes. |
| Machine Learning (AI/ML) | Utilizes algorithms trained on vast datasets of compound-protein interactions to predict novel interactions.[11][13] | Comprehensive Profiling: These models can predict interactions for thousands of protein targets, potentially uncovering unexpected off-targets that would be missed by similarity-based methods alone.[12][13] |
These computational predictions should not be considered definitive proof but rather a powerful tool for risk assessment and hypothesis generation.[14]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable workflows and step-by-step protocols to experimentally investigate and validate the off-target profile of this compound.
Guide 1: Integrated Workflow for Off-Target Identification and Validation
A systematic approach combining computational prediction with experimental validation is the most robust strategy.[5][15] The following workflow outlines a logical progression from broad screening to specific validation experiments.
Caption: Integrated workflow for identifying and validating off-target effects.
Guide 2: Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the validation workflow.
Rationale: Given that the quinoline scaffold is prevalent in kinase inhibitors, one of the primary potential off-target classes for this compound is the protein kinase family. A broad kinase panel screen is a standard and essential step to assess selectivity.[5][16]
Objective: To determine the inhibitory activity (IC₅₀ or % inhibition) of this compound against a large panel of purified human kinases.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create working concentrations. A common screening concentration is 1 µM or 10 µM.
-
-
Assay Execution (Outsourced or In-House):
-
Engage a commercial vendor (e.g., Reaction Biology, Eurofins) that offers kinome profiling services, or perform in-house if equipped.
-
The assay typically measures the phosphorylation of a substrate by a specific kinase in the presence or absence of the inhibitor.
-
The assay is usually run at or near the ATP Kₘ for each kinase, as ATP-competitive inhibitors will show varying potency depending on the ATP concentration.[8]
-
-
Data Analysis:
-
Primary screening data is often reported as "% Inhibition" at a single compound concentration.
-
Follow-up dose-response curves are generated for any kinases inhibited by >50-80% in the primary screen to determine the IC₅₀ value.
-
Calculate a Selectivity Index by comparing the IC₅₀ for the intended target versus the IC₅₀ for identified off-targets.[16]
-
Interpreting the Results:
| Kinase Off-Target | IC₅₀ (nM) | Interpretation / Next Step |
| Primary Target (Hypothetical) | 50 | On-target potency established. |
| Kinase X | 250 | Potent Off-Target: 5-fold less potent than the primary target. This is a significant finding and requires further investigation. Proceed to cellular target engagement assays (Protocol 2.2). |
| Kinase Y | 4,500 | Moderate Off-Target: ~100-fold selectivity. May not be physiologically relevant unless high compound concentrations are used, but should be noted. |
| Kinase Z | >10,000 | Weak/No Off-Target: Unlikely to be a significant off-target. |
Rationale: An in vitro kinase assay confirms biochemical inhibition, but it doesn't prove that your compound can enter a cell and bind to its target in the complex cellular environment. CETSA is a powerful technique to verify intracellular target engagement.[5] It relies on the principle that a protein becomes more thermally stable when bound to a ligand.
Objective: To confirm that this compound binds to its intended target (and any potent off-targets identified in Protocol 2.1) within intact cells.
Methodology:
-
Cell Treatment:
-
Culture cells that endogenously express the target protein(s) of interest.
-
Treat one group of cells with a vehicle (e.g., 0.1% DMSO) and another group with this compound at a relevant concentration (e.g., 10x the cellular IC₅₀). Incubate for 1-2 hours.
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. This step denatures and precipitates unbound proteins.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Collect the supernatant, which contains the soluble (non-denatured) proteins.
-
Analyze the amount of the specific target protein remaining in the supernatant at each temperature using Western Blot or ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble protein versus temperature for both the vehicle- and drug-treated samples.
-
A successful result will show a rightward "shift" in the melting curve for the drug-treated sample, indicating that the compound stabilized the protein against heat-induced denaturation.
-
Rationale: This is the definitive experiment to prove that the biological effect of your compound is mediated through its intended target.[9] If the compound's effect is lost when the target is absent, it confirms an on-target mechanism.
Objective: To determine if the anti-proliferative effect of this compound is dependent on the presence of its intended target.
Caption: Logical flow of a CRISPR-based phenotypic rescue experiment.
Methodology:
-
Generate Knockout Cell Line:
-
Using CRISPR-Cas9, generate a stable cell line in which the gene for the intended target has been knocked out.
-
Verify the absence of the target protein via Western Blot. Use a non-targeting guide RNA as a control.
-
-
Proliferation Assay:
-
Plate both the wild-type (WT) and knockout (KO) cells at the same density.
-
Treat both cell lines with a dose-response range of this compound.
-
After 48-72 hours, measure cell viability using an appropriate method (e.g., CellTiter-Glo®, SRB assay).
-
-
Data Analysis:
-
Plot the dose-response curves for both the WT and KO cell lines.
-
On-Target Confirmation: If the compound is active in WT cells but shows a significant loss of potency (a large rightward shift in the IC₅₀) in the KO cells, it strongly confirms that the compound's anti-proliferative activity is mediated through the intended target.
-
Off-Target Indication: If the compound is equally potent in both WT and KO cell lines, it is definitive proof that the observed anti-proliferative effect is due to one or more off-targets.[9]
-
References
- Off-target activity. (n.d.). Grokipedia.
- Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. (n.d.). Benchchem.
- How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London.
- Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- Advantages of Small Molecule Inhibitors. (2024, November 26). YouTube.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI.
- In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). PMC - NIH.
- Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (2017, August 7). PMC - PubMed Central.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17). NIH.
- Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17). [No source provided].
- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). PMC - NIH.
- 7-Methoxy-4-methylquinolin-2-ol. (n.d.). PubChem.
- Evaluating the therapeutic potential of 6-Methoxy-4-methylquinolin-2-ol against related compounds. (n.d.). Benchchem.
- 7-METHOXY-2-METHYL-4-QUINOLINOL AldrichCPR. (n.d.). Sigma-Aldrich.
- Computational Prediction of Off‐Target Pharmacology for Discontinued Drugs. (2025, August 6). ResearchGate.
- 7-methoxy-4-methylquinolin-2-ol (C11H11NO2). (n.d.). PubChemLite.
- This compound. (n.d.). AKSci.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019, September 11). PubMed.
Sources
- 1. 7-Methoxy-4-methylquinolin-2-ol | C11H11NO2 | CID 761548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 7-methoxy-4-methylquinolin-2-ol (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
Technical Support Center: Purification of 7-Methoxy-4-methyl-quinolin-2-ol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Methoxy-4-methyl-quinolin-2-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues observed during its synthesis and purification. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
Introduction to Purification Challenges
This compound is a valuable heterocyclic compound in medicinal chemistry. Its synthesis, often following principles of the Conrad-Limpach or Knorr quinoline syntheses, can yield a crude product contaminated with unreacted starting materials, isomeric byproducts, and reaction media residues.[1][2][3] The inherent properties of the quinolinone scaffold, such as its potential for tautomerization and pH-dependent solubility, introduce specific purification challenges that require a systematic and well-understood approach.[4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, tarry substance. What is the likely cause and how can I obtain a cleaner product?
A1: Tar formation is a common issue in quinoline syntheses, particularly those employing strong acids and high temperatures, such as the Skraup or a high-temperature Conrad-Limpach cyclization.[8][9] This is often due to polymerization of reactants or intermediates. To mitigate this:
-
Control Reaction Temperature: Ensure precise temperature control during the cyclization step. Overheating can promote side reactions and degradation.
-
Optimize Catalyst/Acid Concentration: Use the minimum effective amount of acid catalyst. Excess acid can lead to charring.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.
For cleanup of a tarry crude product, a preliminary purification by trituration with a non-polar solvent like hexanes or a polar solvent like cold ethanol can sometimes help remove some of the tarry material before proceeding to more rigorous purification methods.
Q2: After purification, my yield of this compound is significantly lower than expected. What are the potential reasons?
A2: Low yield can be attributed to several factors throughout the synthesis and purification process:
-
Incomplete Reaction: The cyclization step to form the quinolinone ring can be reversible or require specific conditions to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure full consumption of the starting materials.
-
Isomer Formation: Depending on the synthetic route (e.g., Knorr synthesis), you may be forming the isomeric 4-hydroxyquinoline derivative, which may have different solubility properties and could be lost during workup or purification.[10]
-
Loss During Extraction: The amphoteric nature of quinolin-2-ols means their solubility is highly pH-dependent.[4][5][6][7] During aqueous workup, ensure the pH is adjusted correctly to precipitate your product and avoid its loss into the aqueous phase.
-
Overly Aggressive Purification: Using a recrystallization solvent in which your product is too soluble, even at room temperature, will lead to significant losses. Similarly, in column chromatography, a mobile phase that is too polar can elute your product along with impurities.
Q3: I am struggling to find a suitable solvent for the recrystallization of this compound. What is a good starting point?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[11] For quinolinone derivatives, common choices include:
-
Alcohols: Ethanol or methanol are often good starting points.[12][13] Sometimes, a mixture with water (e.g., aqueous ethanol) can provide the desired solubility profile.
-
Ketones: Acetone can be effective, often in a co-solvent system with a non-polar solvent like hexanes.[12]
-
Esters: Ethyl acetate is another common choice, particularly for removing more non-polar impurities.
It is crucial to perform small-scale solvent screening to identify the optimal system for your specific crude product.
Q4: How can I effectively monitor the progress of my purification using Thin Layer Chromatography (TLC)?
A4: TLC is an indispensable tool for tracking your purification. For this compound, a good starting point for a TLC mobile phase is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.[14][15]
-
Solvent System: A common starting ratio is 7:3 or 8:2 hexane:ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) for your product of around 0.3-0.4 for optimal separation.
-
Visualization: Quinolinone derivatives are often UV-active, so they can be visualized under a UV lamp (254 nm). Staining with iodine or permanganate can also be used.
Troubleshooting Guides
Guide 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids. The key is selecting the appropriate solvent system.
Causality: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point, or the boiling point of thesolvent is higher than the melting point of the solute. It can also happen if the solution is cooled too rapidly.
Solution Workflow:
Caption: Troubleshooting workflow for "oiling out" during recrystallization.
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a candidate solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
| Recrystallization Solvent Systems | Comments |
| Ethanol/Water | A versatile system for moderately polar compounds. |
| Acetone/Hexane | Good for compounds that are too soluble in pure acetone. |
| Ethyl Acetate | Effective for a range of polarities. |
| Methanol/Dichloromethane | Can be a powerful combination for stubborn purifications.[16] |
Guide 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[17]
Causality: This can be due to an inappropriate choice of stationary phase or mobile phase, or improper column packing.
Solution Workflow:
Caption: Troubleshooting workflow for poor separation in column chromatography.
-
TLC Analysis: Determine the optimal solvent system using TLC. A good system will show clear separation between your product and impurities.
-
Column Packing: Pack a glass column with silica gel or alumina as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (that is then evaporated onto a small amount of silica) and carefully load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Recommendation |
| Stationary Phase | Silica gel (standard) or Alumina (for acid-sensitive compounds) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., start with 9:1, gradually move to 7:3) |
| Detection | UV visualization of TLC plates at 254 nm |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Carvajal, T. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
-
PubChem. (n.d.). 7-Methoxy-4-methylquinolin-2-ol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
National Institutes of Health. (2024). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). TLC in the Analysis of Plant Material. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product.
-
Springer. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
Reddit. (n.d.). Purification of Quinoline-3,4-diones : r/Chempros. Retrieved from [Link]
-
PubMed. (n.d.). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Retrieved from [Link]
-
SciSpace. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
-
Reddit. (n.d.). Recrystallization with two solvents : r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of quinoline and 2-hydroxyquinoline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
Sources
- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. mt.com [mt.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. reddit.com [reddit.com]
Quinolinone Probes Technical Support Center: Troubleshooting Autofluorescence
Welcome to the technical support center for quinolinone-based probes. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve issues related to autofluorescence interference in their experiments. As Senior Application Scientists, we have compiled this guide based on established principles and extensive field experience to ensure the integrity and accuracy of your results.
Introduction: The Challenge of Autofluorescence with Quinolinone Probes
Quinolinone-based fluorescent probes are powerful tools for cellular imaging and analysis due to their unique photophysical properties. However, their performance can be compromised by endogenous autofluorescence, the natural emission of light by biological structures upon excitation. This intrinsic fluorescence can obscure the specific signal from your quinolinone probe, leading to poor signal-to-noise ratios and potential misinterpretation of data. This guide provides a structured approach to identifying, troubleshooting, and mitigating autofluorescence interference.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of autofluorescence in my biological samples?
A1: Autofluorescence in biological specimens primarily originates from endogenous fluorophores. The most common sources are metabolic cofactors like nicotinamide adenine dinucleotide (NADH) and flavins (FAD, FMN), structural proteins such as collagen and elastin, and lipofuscin, an aggregate of oxidized proteins and lipids that accumulates in aging cells. The specific composition and concentration of these molecules can vary significantly between cell types, tissues, and culture conditions.
Here is a summary of common endogenous fluorophores and their spectral properties:
| Endogenous Fluorophore | Excitation (nm) | Emission (nm) | Common Location |
| NADH | ~340-360 | ~440-460 | Mitochondria |
| Flavins (FAD, FMN) | ~450 | ~520-540 | Mitochondria |
| Collagen | ~360-400 | ~400-600 | Extracellular matrix |
| Elastin | ~360-400 | ~400-550 | Extracellular matrix |
| Lipofuscin | Broad (360-500) | Broad (420-650) | Lysosomes (aging cells) |
| Tryptophan | ~280 | ~350 | Proteins |
Q2: How can I determine if autofluorescence is impacting my quinolinone probe signal?
A2: The most straightforward method is to examine an unstained control sample using the same imaging parameters (excitation/emission wavelengths, exposure time, gain) as your stained sample. If you observe significant fluorescence in the unstained sample, it is likely attributable to autofluorescence. This control is critical for establishing a baseline and is a cornerstone of a self-validating experimental design.
Q3: Are certain experimental conditions more prone to causing autofluorescence?
A3: Yes. Cell culture media components, such as phenol red, riboflavin, and certain amino acids, are inherently fluorescent and can contribute to background noise. Additionally, fixation methods can influence autofluorescence. Glutaraldehyde, in particular, is known to induce significant autofluorescence by cross-linking proteins. Whenever possible, consider using paraformaldehyde (PFA) as an alternative or employing a quenching step after glutaraldehyde fixation.
Troubleshooting Guide: A Step-by-Step Approach to Mitigating Autofluorescence
This section provides a systematic workflow for diagnosing and resolving autofluorescence interference.
Caption: Troubleshooting workflow for autofluorescence.
Step 1: Confirmation and Characterization
As mentioned in the FAQs, your first action should always be to image an unstained, vehicle-treated control sample. This is the most crucial step in diagnosing the problem.
-
Experimental Protocol: Baseline Autofluorescence Assessment
-
Prepare two sets of samples: one that will be stained with your quinolinone probe and an identical set that will remain unstained.
-
Process both sets of samples identically (e.g., fixation, permeabilization).
-
Image the unstained sample first, using the exact same filter sets, laser power, and detector settings intended for your quinolinone probe.
-
Acquire images of the stained sample.
-
Compare the images. The signal present in the unstained sample represents your autofluorescence background.
-
Step 2: Instrumental and Optical Optimization
Before resorting to chemical treatments, simple adjustments to your imaging hardware can often resolve the issue. The goal is to maximize the signal from your quinolinone probe while minimizing the collection of autofluorescence.
-
Wavelength Selection: The autofluorescence spectrum is typically broad. If your quinolinone probe has a narrow emission peak, you can use a narrow bandpass emission filter to isolate its signal and exclude the surrounding autofluorescence.
-
Time-Resolved Fluorescence: If you have access to a fluorescence lifetime imaging (FLIM) microscope, you can distinguish your probe from autofluorescence based on their different fluorescence lifetimes. Most endogenous fluorophores have short lifetimes (1-5 ns), while many synthetic probes, including some quinolinones, can have longer lifetimes.
Step 3: Biochemical Quenching and Background Reduction
If optical methods are insufficient, you can employ chemical agents to quench or reduce autofluorescence.
-
Sodium Borohydride (NaBH₄): This reducing agent is effective at quenching glutaraldehyde-induced autofluorescence and the fluorescence from some endogenous molecules by reducing aldehyde and ketone groups.
-
Protocol: NaBH₄ Quenching
-
After fixation and washing, prepare a fresh solution of 0.1% NaBH₄ in phosphate-buffered saline (PBS).
-
Incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature.
-
Wash the samples thoroughly with PBS (3 x 5 minutes) to remove residual NaBH₄.
-
Proceed with your standard staining protocol. Caution: NaBH₄ can produce gas; perform this step in a well-ventilated area.
-
-
-
Sudan Black B: This dye is a lipophilic stain that can non-specifically quench autofluorescence, particularly from lipofuscin. It is often used in tissue sections.
-
Protocol: Sudan Black B Staining
-
After your primary staining protocol is complete, incubate samples in a 0.1% Sudan Black B solution in 70% ethanol for 5-10 minutes.
-
Destain and wash thoroughly with 70% ethanol followed by PBS. Note: Sudan Black B can sometimes introduce its own background, so optimization is key.
-
-
-
Commercial Quenching Reagents: Several commercially available reagents are specifically designed to reduce autofluorescence from various sources. These are often optimized for ease of use and compatibility with immunofluorescence protocols.
Step 4: Computational Correction
Modern imaging software offers powerful tools for computationally removing autofluorescence.
-
Spectral Unmixing: This technique is available on most modern confocal microscopes. It involves acquiring a "spectral signature" or "lambda stack" of your quinolinone probe and the autofluorescence (from your unstained control). The software then uses these signatures to mathematically separate the two signals in your experimental sample, generating a "clean" image of your probe's localization.
Caption: Spectral unmixing workflow diagram.
-
Image Subtraction: A simpler method involves subtracting the image of the unstained control from the image of the stained sample. This can be effective if the autofluorescence is consistent across samples, but it is less precise than spectral unmixing.
Step 5: Re-evaluate Probe Choice
If the above steps fail to resolve the issue, it may be necessary to consider a different probe. For applications with high intrinsic autofluorescence, it is often best to use probes that emit in the far-red or near-infrared region of the spectrum (>650 nm), as autofluorescence is significantly weaker at these longer wavelengths.
References
-
Title: Autofluorescence: a nuisance and a mine of information Source: Wiley Online Library URL: [Link]
-
Title: Plant autofluorescence: a powerful tool for research Source: SpringerLink URL: [Link]
-
Title: Autofluorescence of cell culture media and its effects on screening assays Source: SLAS Discovery URL: [Link]
-
Title: A comparison of fixatives for immunofluorescence and immunohistochemistry in different mouse tissues Source: Journal of Histochemistry & Cytochemistry URL: [Link]
-
Title: Fluorescence Lifetime Imaging (FLIM): A Versatile Tool for Biological and Biomedical Research Source: Methods and Applications in Fluorescence URL: [Link]
-
Title: A simple method to reduce autofluorescence in fluorescence microscopy Source: Journal of Neuroscience Methods URL: [Link]
-
Title: Spectral Imaging and Linear Unmixing in Light Microscopy Source: Nikon's MicroscopyU URL: [Link]
Validation & Comparative
A Comparative Guide to 7-Methoxy-4-methyl-quinolin-2-ol and Other Quinolone Antimicrobial Agents
This guide provides a comprehensive comparison of 7-Methoxy-4-methyl-quinolin-2-ol with other established quinolinone antimicrobial agents. It is intended for researchers, scientists, and drug development professionals seeking to understand the antimicrobial potential of this specific quinolinone derivative in the broader context of the quinolone class of compounds. While extensive experimental data on this compound is not widely available in peer-reviewed literature, this guide establishes a framework for its evaluation by comparing its structural features to those of well-characterized quinolinones and providing detailed protocols for its antimicrobial and cytotoxic assessment.
The Quinolinone Scaffold: A Privileged Structure in Antimicrobial Drug Discovery
The quinolone core is a bicyclic heterocyclic scaffold that has been a cornerstone in the development of antimicrobial agents for decades. The journey began with the discovery of nalidixic acid in 1962, a first-generation quinolone primarily effective against Gram-negative bacteria.[1] Subsequent generations, particularly the fluoroquinolones which incorporate a fluorine atom into their structure, have demonstrated a broader spectrum of activity, including efficacy against Gram-positive and anaerobic bacteria.[1]
The primary mechanism of action of quinolone antibiotics is the inhibition of bacterial DNA replication.[1][2] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[3][4] This targeted mechanism of action, which exploits differences between bacterial and mammalian topoisomerases, has made quinolones a clinically successful class of antibiotics.
Profiling this compound
2.1. Structure and Chemical Properties
This compound is a quinolinone derivative with the chemical formula C₁₁H₁₁NO₂. Its structure is characterized by a quinolin-2-one core, a methyl group at the C4 position, and a methoxy group at the C7 position. The "-ol" suffix in the name indicates the tautomeric hydroxy form at the C2 position.
2.2. Plausible Synthesis
A common and effective method for the synthesis of 4-hydroxy-2-quinolones is the Conrad-Limpach reaction. A plausible synthetic route for this compound would involve the condensation of m-anisidine with ethyl acetoacetate, followed by a high-temperature cyclization. A similar synthesis has been reported for 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol.[5][6]
Conceptual Synthesis Workflow:
Caption: Plausible Conrad-Limpach synthesis of this compound.
Comparative Analysis of Antimicrobial Activity
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Quinolone Agents
| Compound/Drug | Staphylococcus aureus | Escherichia coli | Fungal Species | Reference(s) |
| This compound | Data not available | Data not available | Data not available | - |
| Nalidixic Acid | Resistant | 1.0 - ≥256 | Not Active | [7][8][9][10] |
| Ciprofloxacin | 0.25 - 12.5 | 0.013 - 0.08 | Not Active | [11][12][13][14][15] |
| 8-Hydroxyquinoline Derivative (PH265) | - | - | C. auris: 0.5 - 1 | [16] |
| 8-Hydroxyquinoline Derivative (PH276) | - | - | C. auris: 0.5 - 8 | [16] |
| 2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) | - | - | B. cinerea: 0.50 | [17] |
Note: MIC values can vary depending on the specific strain and testing conditions.
The data in Table 1 highlights the broad-spectrum antibacterial activity of fluoroquinolones like ciprofloxacin against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, a significant improvement over the first-generation nalidixic acid. Furthermore, certain quinoline derivatives, particularly those with a hydroxyl group at the 8-position or specific substitutions, have demonstrated significant antifungal activity.[16][17][18][19][20] The presence of a methoxy group at the C7 position in this compound could potentially influence its antimicrobial spectrum and potency.
Cytotoxicity Profile: A Key Consideration for Drug Development
The therapeutic potential of any antimicrobial agent is contingent on its selective toxicity towards microbial pathogens over host cells. Therefore, evaluating the cytotoxicity of novel quinolinone derivatives is a critical step in the drug development process.
Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of Selected Quinolone Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference(s) |
| This compound | Data not available | Data not available | - |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2) | NCI-60 Panel | Subnanomolar | [21] |
| 4-Hydroxyquinolines (various derivatives) | Colo 320, Colo 205 | 2.34 - 16.54 | [22] |
| Methoxyflavone Analog | AML cell lines | 30.4 - 91.5 | [23] |
The data in Table 2 demonstrates that quinolinone and related heterocyclic structures can exhibit a wide range of cytotoxic activities, from potent subnanomolar anticancer effects to moderate cytotoxicity. The specific substitutions on the quinoline ring play a crucial role in determining the cytotoxicity profile.
Experimental Protocols for Evaluation
To facilitate the investigation of this compound, this section provides detailed, standardized protocols for determining its antimicrobial activity and cytotoxicity.
5.1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][17]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test compound (this compound) stock solution
-
Bacterial or fungal isolates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the test compound stock solution in the appropriate broth medium across the wells of a 96-well plate to create a concentration gradient.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism from a fresh culture. The turbidity should be adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to the final desired test concentration (typically 5 x 10⁵ CFU/mL in the well).
-
-
Inoculation:
-
Inoculate each well containing the diluted test compound with the prepared inoculum.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or as required for fungi.
-
-
Reading Results:
5.2. Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[1][2][3]
Objective: To determine the concentration of a test compound that reduces the viability of a cell culture by 50% (IC₅₀).
Materials:
-
96-well plates
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value.
-
Experimental Workflow for Antimicrobial Drug Discovery:
Caption: A typical workflow for the discovery and evaluation of novel antimicrobial agents.
Signaling Pathways and Molecular Targets
The primary molecular targets of quinolone antimicrobials are bacterial DNA gyrase and topoisomerase IV. The interaction of the quinolone with these enzymes stabilizes a transient double-stranded DNA break, leading to the fragmentation of the bacterial chromosome and cell death.
Inhibition of Bacterial DNA Replication by Quinolones:
Caption: Mechanism of action of quinolone antibiotics via inhibition of DNA gyrase and topoisomerase IV.
Conclusion and Future Directions
References
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A Comparative Guide to Quinolinone Derivatives as Potent Enzyme Inhibitors
Introduction: The Versatility of the Quinolinone Scaffold in Drug Discovery
The quinolinone structural motif is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of biologically active compounds. This privileged scaffold, consisting of a bicyclic aromatic system, serves as a robust framework for the design of targeted therapeutics. Among their diverse pharmacological activities, quinolinone derivatives have emerged as a particularly promising class of enzyme inhibitors. Their ability to be readily functionalized at various positions allows for the fine-tuning of their steric and electronic properties, enabling precise interactions with the active or allosteric sites of enzymes. This guide provides a comparative analysis of quinolinone derivatives as inhibitors of key enzyme families, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. For researchers and drug development professionals, understanding the nuances of these interactions is paramount for the rational design of next-generation enzyme inhibitors with enhanced potency and selectivity.
Classes of Quinolinone Derivatives as Enzyme Inhibitors
Quinolinone derivatives have been successfully developed to target a range of enzymes implicated in various diseases, from cancer to bacterial infections. This guide will focus on three major classes of enzymes for which quinolinone-based inhibitors have shown significant promise:
-
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Crucial in the context of cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms.
-
Phosphodiesterase (PDE) Inhibitors: A diverse family of enzymes that regulate intracellular signaling pathways, with inhibitors being used to treat conditions ranging from erectile dysfunction to pulmonary hypertension.
-
Bacterial DNA Gyrase and Topoisomerase IV Inhibitors: Essential targets for antibacterial agents, as they are critical for bacterial DNA replication and survival.
Comparative Analysis of Enzyme Inhibitory Activity
The potency of an enzyme inhibitor is a critical parameter in drug development, typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables provide a comparative overview of the in vitro inhibitory activities of representative quinolinone derivatives against their respective enzyme targets.
Table 1: Quinolinone Derivatives as PARP-1 Inhibitors
| Compound ID | Modification on Quinolinone Core | PARP-1 IC50 (nM) | Reference |
| Olaparib (Reference) | Phthalazinone core | 4.40 | [1] |
| Compound 5 | Quinoxaline-based bioisostere | 3.05 | [1] |
| Compound 8a | Quinoxaline-based bioisostere | 2.31 | [1] |
| Compound B1 | 4-Hydroxyquinazoline scaffold | 63.81 | [2] |
| Compound IN17 | 4-Hydroxyquinazoline scaffold | 470 | [2] |
Note: The IC50 values are sourced from different studies and experimental conditions may vary.
Table 2: Quinolinone Derivatives as Phosphodiesterase (PDE) Inhibitors
| Compound ID | Target PDE Isoform | PDE IC50 (nM) | Reference |
| Sildenafil (Reference) | PDE5 | 3.2 | [3] |
| Tadalafil (Reference) | PDE5 | 3.2 | [3] |
| Vardenafil (Reference) | PDE5 | 3.2 | [3] |
| ICF24027 | PDE5 | 1.86 | [3] |
Note: The IC50 values are sourced from different studies and experimental conditions may vary.
Table 3: Quinolinone Derivatives as Bacterial DNA Gyrase Inhibitors
| Compound ID | Target Organism | DNA Gyrase IC50 (µg/mL) | Reference |
| Ciprofloxacin (Reference) | M. tuberculosis | - | [4] |
| Compound 1 | M. tuberculosis | 10.0 | [4] |
| Compound 9 | M. tuberculosis | 27-28 | [4] |
| Compound 10 | M. tuberculosis | 27-28 | [4] |
| Chloro-IB-MECA | E. coli | 2.4 (µM) | [5] |
Note: The IC50 values are sourced from different studies and experimental conditions may vary. Some values are reported in µM.
Mechanisms of Action: A Deeper Dive into Inhibition
Understanding the molecular mechanism by which a drug inhibits its target is fundamental to rational drug design and predicting potential off-target effects. Quinolinone derivatives employ distinct mechanisms to inhibit their respective enzyme targets.
PARP Inhibition: Trapping the Repair Machinery
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs).[6] PARP inhibitors, many of which are based on a quinolinone or related phthalazinone core, act by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+).[7] This competitive inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for recruiting other DNA repair factors to the site of damage.[6]
A key aspect of the mechanism of action for many potent PARP inhibitors is "PARP trapping."[8][9] The inhibitor binds to the NAD+-binding pocket of PARP-1 that is already associated with DNA at a break site. This creates a stable PARP-DNA complex that is more cytotoxic than the unrepaired SSB itself.[9] The trapped PARP obstructs DNA replication, leading to the collapse of replication forks and the formation of double-strand breaks (DSBs).[9] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.[6]
DNA Gyrase and Topoisomerase IV Inhibition: Disrupting Bacterial DNA Replication
Quinolone and fluoroquinolone antibiotics are a critical class of antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. [10]These enzymes are essential for managing the topological state of DNA during replication, transcription, and repair. [11]DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating replicated chromosomes. [11] Quinolones function by stabilizing the transient covalent complex formed between the topoisomerase and the cleaved DNA. [12]This "cleavable complex" acts as a physical barrier to the progression of the replication fork, leading to a halt in DNA synthesis. [10]The accumulation of these stalled complexes ultimately results in double-strand DNA breaks, triggering the bacterial SOS response and, at sufficient concentrations, leading to cell death. [11]The quinolinone core is crucial for intercalating into the DNA at the site of cleavage and for interacting with key amino acid residues in the enzyme's active site.
Experimental Protocols: Methodologies for Evaluating Enzyme Inhibition
The accurate determination of enzyme inhibitory activity is crucial for the characterization of novel compounds. The following are detailed, step-by-step protocols for key in vitro assays used to evaluate the quinolinone derivatives discussed in this guide.
Protocol 1: Colorimetric PARP-1 Inhibition Assay
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate. [10] Materials:
-
96-well plates pre-coated with histones
-
Recombinant human PARP-1 enzyme
-
Biotinylated NAD+ (PARP substrate mixture)
-
Activated DNA
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Quinolinone test compounds and a reference inhibitor (e.g., Olaparib)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the quinolinone test compounds and the reference inhibitor in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Plate Preparation: Wash the histone-coated wells twice with wash buffer.
-
Reaction Setup:
-
Add 25 µL of the PARP substrate mixture to each well.
-
Add 5 µL of the diluted test compounds, reference inhibitor, or vehicle control to the appropriate wells.
-
To initiate the reaction, add 20 µL of diluted PARP-1 enzyme (containing activated DNA) to all wells except the "no enzyme" control.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Washing: Wash the wells three times with wash buffer to remove unincorporated biotinylated NAD+.
-
Detection:
-
Add 50 µL of diluted streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 50 µL of the colorimetric HRP substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Fluorescence Polarization (FP) Assay for PDE5 Inhibition
This assay measures the inhibition of PDE5 by monitoring the change in fluorescence polarization of a fluorescently labeled cGMP analog. [6][13]When the small fluorescent tracer is bound by the larger PDE5 enzyme, its rotation slows, and the polarization of the emitted light increases. An inhibitor will compete with the tracer for binding to PDE5, resulting in a decrease in fluorescence polarization.
Materials:
-
384-well black, low-volume microplates
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP tracer
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Quinolinone test compounds and a reference inhibitor (e.g., Sildenafil)
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the quinolinone test compounds and the reference inhibitor in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Setup:
-
Add 5 µL of the diluted test compounds, reference inhibitor, or vehicle control to the wells of the microplate.
-
Add 10 µL of the diluted PDE5 enzyme solution to each well.
-
Mix the plate gently and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Add 5 µL of the diluted fluorescent cGMP tracer to each well.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Calculate the change in millipolarization (mP) units for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
This gel-based assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. [12]The supercoiled and relaxed forms of the plasmid DNA are then separated by agarose gel electrophoresis.
Materials:
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Purified bacterial DNA gyrase
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
ATP solution
-
Quinolinone test compounds and a reference inhibitor (e.g., Ciprofloxacin)
-
Stop solution/loading dye (e.g., containing SDS and bromophenol blue)
-
Agarose gel and electrophoresis equipment
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Compound Preparation: Prepare serial dilutions of the quinolinone test compounds and the reference inhibitor in the appropriate solvent (e.g., DMSO).
-
Reaction Setup (on ice):
-
In microcentrifuge tubes, prepare a reaction mix containing assay buffer, relaxed plasmid DNA, and ATP.
-
Add the test compounds, reference inhibitor, or vehicle control to the respective tubes.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.
-
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reactions by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain and visualize it under UV light using a gel imaging system.
-
Quantify the intensity of the supercoiled and relaxed DNA bands.
-
Calculate the percent inhibition of supercoiling for each compound concentration and determine the IC50 value.
-
Conclusion and Future Perspectives
Quinolinone derivatives have unequivocally demonstrated their value as versatile scaffolds for the development of potent and selective enzyme inhibitors. The comparative data presented in this guide highlight the remarkable potency that can be achieved through targeted modifications of the quinolinone core. The distinct mechanisms of action, from the cytotoxic trapping of PARP-DNA complexes to the modulation of critical signaling pathways by PDE inhibitors and the disruption of bacterial DNA replication by gyrase inhibitors, underscore the broad therapeutic potential of this chemical class.
The detailed experimental protocols provided herein serve as a practical resource for researchers engaged in the discovery and characterization of novel enzyme inhibitors. As our understanding of the molecular basis of disease continues to grow, so too will the opportunities for the rational design of next-generation quinolinone-based therapeutics. Future research will likely focus on enhancing isoform selectivity to minimize off-target effects, exploring novel enzyme targets, and developing derivatives with improved pharmacokinetic and pharmacodynamic properties. The continued exploration of the vast chemical space accessible from the quinolinone scaffold promises to yield new and improved therapies for a wide range of human diseases.
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A Senior Application Scientist's Guide to Validating the Anticancer Activity of 7-Methoxy-4-methyl-quinolin-2-ol
Introduction: The Quinolin-2-one Scaffold and a Candidate for Investigation
The quinolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide array of biological activities.[1] Its versatile structure has been extensively explored for therapeutic potential, particularly in oncology.[2][3] Derivatives of this scaffold have demonstrated potent anticancer activity through diverse mechanisms, including the inhibition of critical enzymes like topoisomerase, disruption of tubulin polymerization, and modulation of key signaling pathways such as those governed by the Epidermal Growth Factor Receptor (EGFR).[3][4][5]
This guide focuses on a specific derivative, 7-Methoxy-4-methyl-quinolin-2-ol (CID 761548). While direct, comprehensive experimental data on this particular molecule is limited in publicly available literature, its structural similarity to other biologically active quinolinones makes it a compelling candidate for anticancer investigation.[6][7] The presence of a methoxy group at the 7-position and a methyl group at the 4-position are substitutions known to significantly influence biological activity in related heterocyclic systems.[6][8]
This document provides a framework for the systematic validation of this compound's anticancer properties. It outlines a logical, multi-stage experimental workflow, compares its potential activity against established anticancer agents, and provides detailed protocols to ensure scientific rigor and trustworthiness.
Comparative Landscape: Anticancer Activity of Structurally Related Quinoline Derivatives
To establish a rationale for our investigation, we first examine the documented anticancer activities of structurally similar quinoline and quinolin-2-one derivatives. This comparative data informs our choice of cancer cell lines and potential mechanisms to explore.
| Compound Class/Derivative | Target Cancer Cell Lines | Reported IC50 / GI50 Values (µM) | Potential Mechanism of Action | Reference |
| Quinoline-Amidrazone Hybrids | A549 (Lung), MCF-7 (Breast) | 43.1 - 59.1 µM | c-Abl Kinase Inhibition | [2] |
| 4-Alkoxy-2-arylquinolines | NCI-59 Cell Line Panel | 0.116 - 6.77 µM | Topoisomerase I Inhibition | [3] |
| Quinolinium Iodide Derivatives | A-549 (Lung), HeLa (Cervical) | 4.45 - 4.74 µM | Not Specified | [9] |
| 7-Fluoro-4-anilinoquinolines | BGC-823 (Gastric) | 3.63 - 11.10 µM | EGFR Inhibition | [8] |
| Quinoline/Schiff base Hybrids | Breast (MCF-7), Lung (A-549) | GI50: 0.025 - 0.082 µM | EGFR/HER-2 Dual Inhibition | [5] |
This survey reveals that quinoline derivatives possess broad-spectrum anticancer potential. The activity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines is a recurring theme, making these lines excellent starting points for our initial screening.[2][9][10] Furthermore, the known mechanisms targeting kinases like EGFR and fundamental processes like topoisomerase I action provide clear avenues for mechanistic investigation.[3][5]
Proposed Experimental Workflow for Validation
A robust validation strategy proceeds from broad cytotoxicity screening to specific mechanistic elucidation. The following workflow is designed to comprehensively characterize the anticancer potential of this compound.
Caption: A multi-phase workflow for validating anticancer drug candidates.
Detailed Experimental Protocols
In Vitro Cytotoxicity Screening: MTT Assay
Causality: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric assay for assessing cell metabolic activity.[10][11] It serves as a reliable proxy for cell viability. The primary goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.[12] This value is the cornerstone for comparing potency against other compounds and for selecting appropriate concentrations for subsequent mechanistic assays.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Also prepare a vehicle control (DMSO in medium) and a positive control (e.g., Doxorubicin).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions (including controls) to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
Comparator Drug Selection
To contextualize the potency of this compound, it must be benchmarked against standard-of-care anticancer drugs.[13] The choice of comparators should be guided by the potential mechanisms of action suggested by its chemical class.
-
Paclitaxel: A microtubule-stabilizing agent. A relevant comparator if the quinolinone derivative is suspected of interfering with tubulin polymerization.[4]
-
Gefitinib: An EGFR tyrosine kinase inhibitor. Given that many quinoline derivatives target EGFR, this is a crucial comparator.[8]
-
5-Fluorouracil (5-FU) or Doxorubicin: Broad-spectrum cytotoxic agents used as general positive controls for anticancer activity.[9]
These drugs should be run in parallel with the test compound in the MTT assay to generate directly comparable IC50 values on the same cell lines under identical conditions.
Investigating the Mechanism of Action
Once cytotoxicity is confirmed, the next logical step is to investigate how the compound induces cell death. Based on the known activities of related quinolines, a plausible mechanism involves the disruption of cell cycle progression and induction of apoptosis, potentially through inhibition of a signaling pathway like EGFR.[5]
Caption: Potential inhibition of the EGFR signaling pathway by the test compound.
Protocol: Cell Cycle Analysis by Flow Cytometry
Causality: Anticancer drugs often exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from replicating. This assay quantifies the distribution of cells in these phases, revealing if the compound disrupts this fundamental process.
-
Treatment: Seed cells in 6-well plates and treat with this compound at concentrations equivalent to its IC50 and 2x IC50 for 24 hours.
-
Harvesting: Harvest cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in any one phase compared to the control suggests cell cycle arrest.
Synthesizing the Data: A Framework for Comparison
All quantitative data should be meticulously organized to facilitate a clear, objective comparison. The following table serves as a template for summarizing the results from the proposed initial validation studies.
| Compound | Cell Line | IC50 (µM) ± SD | Relative Potency vs. Paclitaxel | Observed Mechanism |
| This compound | A549 (Lung) | [Experimental Result] | [Calculate] | [From MoA Assays] |
| MCF-7 (Breast) | [Experimental Result] | [Calculate] | [From MoA Assays] | |
| HeLa (Cervical) | [Experimental Result] | [Calculate] | [From MoA Assays] | |
| Paclitaxel (Comparator) | A549 (Lung) | [Experimental Result] | 1.0 (Reference) | Tubulin Stabilization |
| MCF-7 (Breast) | [Experimental Result] | 1.0 (Reference) | Tubulin Stabilization | |
| Gefitinib (Comparator) | A549 (Lung) | [Experimental Result] | [Calculate] | EGFR Inhibition |
| MCF-7 (Breast) | [Experimental Result] | [Calculate] | EGFR Inhibition |
Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded strategy for validating the anticancer potential of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic studies and benchmarking against established drugs, researchers can generate a robust data package to support a go/no-go decision for further preclinical development.
Positive results from this workflow—particularly an IC50 value in the low micromolar or nanomolar range and a clear mechanism of action—would strongly justify advancing the compound to more complex studies, including in vivo xenograft models to assess its efficacy and toxicity in a living system.[4][12]
References
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- Title: 7-Methoxy-4-methylquinolin-2-ol | C11H11NO2 | CID 761548 - PubChem Source: PubChem URL
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A Comparative Guide to the Cross-Reactivity of 7-Methoxy-4-methyl-quinolin-2-ol-Based Probes
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that hinges on its specificity and potential for off-target effects. This guide provides an in-depth comparison of 7-Methoxy-4-methyl-quinolin-2-ol-based probes, offering insights into their cross-reactivity profiles and performance against common alternatives. We will delve into the experimental data that underpins probe selectivity and provide robust protocols for in-house validation.
The Imperative of Selectivity in Probe Design
Fluorescent probes are powerful tools for elucidating biological processes, but their value is contingent on their specificity.[2] Off-target binding can arise from various factors, including structural similarities between the intended target and other proteins, or promiscuous reactivity of the probe itself. For instance, in kinase inhibitor research, the conserved nature of the ATP-binding pocket across the kinome presents a significant challenge for achieving selectivity.[3] This principle extends to other classes of probes where structural motifs may be shared across protein families. A probe that interacts with multiple targets can generate false-positive signals, obscure the true biological activity of interest, and complicate data interpretation. Therefore, rigorous cross-reactivity profiling is not merely a quality control step but a fundamental aspect of probe validation.
Comparative Analysis of this compound Probes and Alternatives
The this compound core structure is closely related to the widely used 7-hydroxy-4-methylcoumarin (HMC) scaffold.[4][5] Both are employed as fluorogenic reporters for various enzymatic activities. The choice between these scaffolds often depends on the specific application, desired photophysical properties, and potential for off-target effects.
| Property | This compound | 7-Hydroxy-4-methylcoumarin (HMC) | Key Considerations |
| Core Structure | Quinolinone | Coumarin | While structurally similar, the nitrogen in the quinolinone ring can alter electron distribution, affecting pKa, solubility, and interactions with biological targets. |
| Reported Applications | Fluorescent probes for various analytes and enzyme activity.[6][7] | Widely used as a fluorogenic substrate for hydrolases (e.g., phosphatases, glycosidases).[8] | The choice of scaffold can be tailored to the specific enzyme class being investigated. |
| Potential Cross-Reactivity | May interact with enzymes that recognize similar heterocyclic structures. The methoxy group may influence binding selectivity compared to a hydroxyl group.[9] | Can exhibit off-target binding to proteins that have affinity for coumarin-like structures.[10] | Cross-reactivity profiling against a broad panel of enzymes is crucial for both scaffolds. |
| Photophysical Properties | Generally exhibits favorable fluorescence quantum yields. The quinolinone structure can be modified to tune emission wavelengths.[6] | The fluorescence of the 7-hydroxy derivative is pH-dependent, which can be a limitation in assays performed at neutral or acidic pH.[8] | The methoxy group in the quinolinone probe can offer more stable fluorescence across a wider pH range compared to the hydroxyl group of HMC. |
Experimental Workflows for Assessing Cross-Reactivity
A systematic approach to evaluating probe selectivity is essential. The following experimental workflow provides a comprehensive framework for characterizing the cross-reactivity of this compound-based probes.
Caption: Workflow for assessing probe cross-reactivity.
Step-by-Step Protocol for Off-Target Screening
This protocol outlines a general method for screening a probe against a panel of enzymes to identify potential cross-reactivity.
-
Prepare Reagents:
-
Stock solution of the this compound-based probe (e.g., 10 mM in DMSO).
-
Assay buffer appropriate for the enzymes being tested.
-
A panel of purified enzymes representing different classes (e.g., proteases, kinases, phosphatases, esterases).
-
Positive control substrate for each enzyme in the panel.
-
Negative control (assay buffer with DMSO).
-
-
Primary Assay (On-Target):
-
Perform a dilution series of the probe with its intended target enzyme to determine the optimal working concentration.
-
Incubate the probe with the target enzyme in the assay buffer.
-
Measure the fluorescence signal at appropriate excitation and emission wavelengths over time.
-
-
Cross-Reactivity Screening (Off-Target):
-
In a microplate format, add the assay buffer to each well.
-
Add each enzyme from the panel to separate wells.
-
Add the this compound-based probe to all wells at its predetermined working concentration.
-
Include a no-enzyme control (probe in buffer) and a positive control (each enzyme with its known substrate).
-
Incubate the plate at the optimal temperature for the enzymes.
-
Measure the fluorescence signal at regular intervals.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Normalize the signal from the off-target enzymes to the signal from the intended target enzyme.
-
A significant increase in fluorescence in the presence of an off-target enzyme indicates potential cross-reactivity.
-
Interpreting Cross-Reactivity Data
The output of a cross-reactivity screen should be a selectivity profile that clearly identifies any off-target interactions. This can be visualized in a heatmap or a bar chart, allowing for a quick assessment of the probe's specificity.
Caption: Example of a probe selectivity profile.
A probe is generally considered selective if the signal generated with off-target enzymes is below a certain threshold (e.g., <10%) of the signal from the intended target. Any off-target "hits" should be further investigated with dose-response experiments to determine the potency of the interaction.
Conclusion
The this compound scaffold offers a promising platform for the development of fluorescent probes. However, like any chemical tool, a thorough evaluation of its cross-reactivity is essential for ensuring data integrity. By employing systematic screening protocols and carefully comparing performance against alternative scaffolds like 7-hydroxy-4-methylcoumarin, researchers can make informed decisions about probe selection and confidently interpret their experimental findings. The methodologies and comparative data presented in this guide provide a framework for the rigorous validation of these valuable research tools.
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- PubChem. (n.d.). 7-Methoxy-4-methylquinolin-2-ol.
- NIH. (2023). A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells.
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A Comparative Guide to the Structure-Activity Relationship of 7-Methoxy-4-methyl-quinolin-2-ol Analogs in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among the diverse range of quinoline derivatives, 7-Methoxy-4-methyl-quinolin-2-ol has emerged as a promising lead compound for the development of novel anticancer agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of its analogs, offering a comparative overview of how subtle molecular modifications can significantly impact their cytotoxic and mechanistic profiles. By synthesizing data from various experimental studies, this document aims to equip researchers with the critical insights needed to navigate the chemical space around this scaffold and design more potent and selective anticancer drug candidates.
The Core Scaffold: this compound
The foundational structure, this compound (also known as 7-methoxy-4-methyl-2(1H)-quinolinone), possesses a quinolin-2-one core. This bicyclic system, consisting of a benzene ring fused to a pyridinone ring, is a privileged structure in drug discovery. The substituents at the 4 and 7 positions are key modulators of its biological activity. The methoxy group at the 7-position and the methyl group at the 4-position are critical starting points for chemical modifications aimed at enhancing efficacy and optimizing pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis: A Tale of Two Positions
The quest for more potent anticancer agents has led to extensive exploration of the SAR of this compound analogs. The primary focus of these investigations has been the systematic modification of the substituents at the C4 and C7 positions of the quinoline ring.
The Influence of the C7-Substituent: Beyond the Methoxy Group
The nature of the substituent at the 7-position plays a pivotal role in modulating the anticancer activity of these analogs. While the parent 7-methoxy compound serves as a crucial reference, a comparative analysis with other functionalities at this position reveals critical SAR trends.
One of the most informative comparisons is with the corresponding 7-hydroxy analog, 7-hydroxy-4-methylquinolin-2(1H)-one. Studies on a series of 7-hydroxy-4-methylquinolin-2(1H)-one analogues have demonstrated significant anticancer activity. For instance, the introduction of a naphthalen-1-yl-carboxamide group at the N1 position of the quinolinone core in the 7-hydroxy series resulted in a compound with notable activity against renal (UO-31), CNS (SNB-75), and prostate (PC-3) cancer cell lines.[4] Another analog, with a (2,4-dinitrophenyl)amino group at N1, showed significant activity against non-small cell lung cancer (HOP-92).[4] This suggests that while the 7-methoxy group is a good starting point, the presence of a hydrogen bond-donating hydroxyl group at this position can also be beneficial, and the overall activity is highly dependent on the substituent at the N1 position.
Furthermore, replacing the 7-methoxy group with an amino group has also been explored. A study on 7-amino-4-methylquinolin-2(1H)-one derivatives revealed that these compounds are selective for cancer cells, although their activity varies across different cancer types.[5] This highlights the electronic and hydrogen-bonding properties of the C7-substituent as key determinants of biological activity.
The length and nature of alkoxy groups at the 7-position also have a significant impact. In a study of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, it was observed that the length of the alkoxy chain at the C4 position influenced the anticancer activity.[6] Although this study focused on a different quinoline scaffold, it provides valuable insights into how alkoxy chains can be optimized to improve potency.
The Critical Role of the C4-Substituent: More Than Just a Methyl Group
The methyl group at the 4-position of the quinolin-2-one ring is another key site for modification to enhance anticancer activity. While the 4-methyl analog serves as a valuable lead, replacing it with other groups can lead to significant improvements in potency and selectivity.
Studies on related quinoline scaffolds have shown that the substituent at the C4 position can profoundly influence biological activity. For instance, in a series of 4-anilinoquinolines, the nature of the substituent on the aniline ring, as well as the substitution on the quinoline core, had a great influence on the antiproliferative activity against HeLa and BGC-823 cell lines.[7] This suggests that introducing larger, more complex moieties at the C4 position of the 7-methoxy-quinolin-2-one core could be a fruitful strategy for enhancing anticancer efficacy.
Furthermore, the introduction of an anilino group at the 4-position of the quinoline ring has been a successful strategy in the development of kinase inhibitors.[7] This suggests that exploring 4-anilino-7-methoxy-quinolin-2-one analogs could lead to the discovery of potent enzyme inhibitors.
Comparative Biological Activity of this compound Analogs
To provide a clear and objective comparison, the following table summarizes the reported anticancer activities of various analogs discussed in this guide. The data is presented to highlight the impact of structural modifications on cytotoxicity against different cancer cell lines.
| Analog | Modification | Cancer Cell Line | Activity (IC50/PGI) | Reference |
| 7-Hydroxy-4-methyl-N-(naphthalen-1-yl)-2-oxoquinoline-1(2H)-carboxamide | 7-OH, N1-naphthalen-1-yl-carboxamide | UO-31 (Renal) | PGI: 50.40 | [4] |
| SNB-75 (CNS) | PGI: 45.37 | [4] | ||
| PC-3 (Prostate) | PGI: 35.36 | [4] | ||
| 1-((2,4-Dinitrophenyl)amino)-7-hydroxy-4-methylquinolin-2(1H)-one | 7-OH, N1-(2,4-dinitrophenyl)amino | HOP-92 (Non-small cell lung) | PGI: 43.79% | [4] |
| 7-Amino-4-methylquinolin-2(1H)-one derivatives | 7-NH2 | Various | Selective for cancer cells | [5] |
| 4-Alkoxy-2-aryl-6,7-dimethoxyquinolines | 6,7-di-OMe, 4-alkoxy, 2-aryl | NCI-60 panel | GI% varied with alkoxy chain length | [6] |
| 7-Fluoro-4-anilinoquinolines | 7-F, 4-anilino | BGC-823 | IC50: 3.63–11.10 µM | [7] |
| 8-Methoxy-4-anilinoquinolines | 8-OMe, 4-anilino | HeLa, BGC-823 | Moderate activity | [7] |
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section details the methodologies for key experiments cited in this guide.
General Synthesis of 7-Hydroxy-4-methylquinolin-2(1H)-one Analogs
A common synthetic route to 7-hydroxy-4-methylquinolin-2(1H)-one analogs involves the Pechmann condensation.
Step 1: Pechmann Condensation
-
m-Aminophenol is reacted with ethyl acetoacetate in the presence of a condensing agent such as sulfuric acid or a Lewis acid catalyst.
-
The reaction mixture is heated to promote cyclization and dehydration, yielding 7-hydroxy-4-methylcoumarin.
Step 2: Conversion to Quinolinone
-
The resulting coumarin is then treated with a source of ammonia, such as ammonium acetate or aqueous ammonia, and heated under pressure to replace the oxygen atom in the pyranone ring with a nitrogen atom, affording 7-hydroxy-4-methylquinolin-2(1H)-one.
Step 3: N1-Substitution
-
The synthesized 7-hydroxy-4-methylquinolin-2(1H)-one can be further functionalized at the N1 position.
-
For example, to introduce a carboxamide group, the quinolinone is first reacted with a suitable isocyanate in an inert solvent.
-
Alternatively, for an amino group, a reaction with a suitable amine under appropriate conditions can be performed.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Formazan Solubilization: The plates are incubated for a few hours to allow the formation of formazan crystals. The medium is then removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing the Structure-Activity Landscape
To better understand the key structural modifications and their impact on anticancer activity, the following diagrams illustrate the core scaffold and the positions that have been a primary focus of synthetic modifications.
Caption: Key modification sites on the this compound scaffold.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating Novel Quinolin-2-one Derivatives as Potent and Specific Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: A Comparative Guide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the validation of a novel class of quinolin-2-one derivatives as specific and potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). We will delve into the scientific rationale, comparative performance data, and detailed experimental protocols necessary to rigorously assess the potential of these compounds.
Introduction: The Therapeutic Promise of Targeting GSK-3β
Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Its dysregulation has been implicated in the pathophysiology of numerous diseases, most notably Alzheimer's disease, bipolar disorder, and certain cancers.[3][4] In the context of Alzheimer's disease, GSK-3β is a key enzyme responsible for the hyperphosphorylation of the tau protein, a primary component of the neurofibrillary tangles that are a hallmark of the disease.[4] Consequently, the development of potent and specific GSK-3β inhibitors represents a significant therapeutic strategy.
The quinolin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[5] Recent studies have highlighted the potential of novel quinolin-2-one derivatives as highly potent inhibitors of GSK-3β, exhibiting superior activity compared to established inhibitors.[4][5] This guide will use a representative novel quinolin-2-one derivative, hereafter referred to as Q-Deriv1 , to illustrate the validation process.
GSK-3β Signaling Pathway
The activity of GSK-3β is tightly regulated by upstream signaling pathways, primarily the Insulin/IGF-1 and Wnt pathways. In a resting state, GSK-3β is active and phosphorylates its substrates, leading to their degradation or inactivation. Upon activation of signaling pathways like the Wnt pathway, GSK-3β is inhibited, allowing for the accumulation of its downstream targets, such as β-catenin, which then translocates to the nucleus to regulate gene expression.[1][2][6]
Comparative Performance of Q-Deriv1
The efficacy of a novel inhibitor is best understood through direct comparison with established compounds. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor | Target(s) | IC50 (GSK-3β) | Mechanism of Action |
| Q-Deriv1 (Representative) | GSK-3β | ~5-10 nM [4] | ATP-competitive [4] |
| CHIR-99021 | GSK-3α/β | 6.7 nM[3][7][8][9] | ATP-competitive |
| Kenpaullone | GSK-3β, CDKs | 23 nM[10] | ATP-competitive |
| AR-A014418 | GSK-3β | 104 nM[11][12][13][14] | ATP-competitive |
| Lithium | GSK-3, others | ~1-2 mM[15][16][17] | Uncompetitive (with respect to ATP), competes with Mg2+ |
As illustrated in the table, the representative quinolin-2-one derivative, Q-Deriv1 , demonstrates exceptional potency with an IC50 value in the low nanomolar range, comparable to the highly selective inhibitor CHIR-99021 and significantly more potent than other established inhibitors like Kenpaullone and AR-A014418. The potency of Q-Deriv1 is orders of magnitude greater than that of Lithium, a widely used mood stabilizer with GSK-3β inhibitory activity.
Experimental Protocol: In Vitro GSK-3β Kinase Inhibition Assay
To validate the inhibitory potential of novel compounds like Q-Deriv1 , a robust and reproducible in vitro kinase assay is essential. The following protocol outlines a common method for determining the IC50 of a test compound against GSK-3β.
This assay measures the amount of ATP consumed during the phosphorylation of a specific peptide substrate by GSK-3β. The remaining ATP is then converted into a detectable signal (e.g., luminescence). A decrease in signal intensity correlates with increased enzyme inhibition.
-
Recombinant human GSK-3β enzyme
-
GSK-3β peptide substrate (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase assay buffer (e.g., containing MOPS, EDTA, MgCl2, and DTT)
-
Test compound (Q-Deriv1 ) and reference inhibitors (e.g., CHIR-99021)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white opaque plates
-
Plate-reading luminometer
-
Compound Preparation:
-
Prepare a stock solution of the test compound and reference inhibitors in 100% DMSO.
-
Perform serial dilutions of the stock solutions in kinase assay buffer to create a range of concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant GSK-3β enzyme to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically to ensure the assay is in the linear range.
-
Prepare a substrate/ATP mixture in kinase assay buffer. The final concentrations should be at or near the Km values for both the substrate and ATP to ensure sensitive detection of competitive inhibitors.
-
-
Assay Plate Setup:
-
Add 2.5 µL of each compound dilution to the appropriate wells of a 384-well plate.
-
Include "no inhibitor" (vehicle control) and "no enzyme" (background) control wells.
-
Add 2.5 µL of the diluted GSK-3β enzyme to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 2.5 µL of kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains within the linear range.
-
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The data and protocols presented in this guide provide a robust framework for the validation of novel quinolin-2-one derivatives, such as the representative Q-Deriv1 , as potent and specific inhibitors of GSK-3β. The exceptional potency demonstrated by this class of compounds positions them as promising lead candidates for the development of novel therapeutics for GSK-3β-mediated diseases.
Future studies should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of these compounds against a broad panel of kinases to confirm their specificity for GSK-3β.
-
Mechanism of Action Studies: Confirming the ATP-competitive binding mode through kinetic studies and structural biology approaches.
-
Cell-Based Assays: Evaluating the ability of these compounds to inhibit GSK-3β activity in cellular models and modulate downstream signaling pathways.
-
In Vivo Efficacy: Investigating the therapeutic potential of these compounds in animal models of relevant diseases.
By following a rigorous and systematic validation process, the therapeutic potential of this exciting new class of GSK-3β inhibitors can be fully realized.
References
-
CHIR99021 | GSK3-beta inhibitor. Cellagen Technology. [Link]
-
CHIR-99021 (CT99021) HCl. BPS Bioscience. [Link]
-
Lithium and Therapeutic Targeting of GSK-3. PMC - PubMed Central. [Link]
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Glycogen Synthase Kinase-3β | Circulation Research. American Heart Association Journals. [Link]
-
GSK-3β: A Bifunctional Role in Cell Death Pathways. PMC - PubMed Central. [Link]
-
Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation. PubMed. [Link]
-
Lithium-mediated phosphorylation of glycogen synthase kinase-3beta involves PI3 kinase-dependent activation of protein kinase C-alpha. PubMed. [Link]
-
Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation. ResearchGate. [Link]
-
GSK3 Signaling Pathway. Creative Diagnostics. [Link]
-
Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs. PubMed Central. [Link]
-
Paullones are selective GSK-3 inhibitors in cell cultures. SH-SY5Y... ResearchGate. [Link]
-
Validating GSK3 as an in vivo target of lithium action. PMC - PubMed Central. [Link]
-
Targeting GSK-3β enzyme by diazepino-quinolone derivatives. [Link]
-
GSK3β Kinase Assay Kit. BPS Bioscience. [Link]
-
GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? MDPI. [Link]
-
Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. MDPI. [Link]
-
Chemi-Verse™ GSK3β Kinase Assay Kit. BPS Bioscience. [Link]
-
A Low-Therapeutic Dose of Lithium Inhibits GSK3 and Enhances Myoblast Fusion in C2C12 Cells. MDPI. [Link]
-
Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity. [Link]
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- 1. ahajournals.org [ahajournals.org]
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- 3. CHIR99021, GSK3 inhibitor (CAS 252917-06-9) | Abcam [abcam.com]
- 4. Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. GSK3 in cell signaling | Abcam [abcam.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. CHIR 99021 | GSK-3 Inhibitors: Tocris Bioscience [rndsystems.com]
- 9. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
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- 13. selleckchem.com [selleckchem.com]
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- 15. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lithium-mediated phosphorylation of glycogen synthase kinase-3beta involves PI3 kinase-dependent activation of protein kinase C-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validating GSK3 as an in vivo target of lithium action - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quinolinone Fluorophores: A Comparative Photophysical Analysis
Introduction: The Rise of Quinolinones in Fluorescence Applications
In the landscape of fluorescent probes, the quinolinone scaffold has emerged as a formidable class of heterocyclic compounds, pivotal for developing novel tools in biomedical research and drug discovery.[1] Quinolinone and its derivatives are not merely another set of fluorophores; their intrinsic photophysical properties, combined with a remarkable amenability to synthetic modification, establish them as powerful platforms for cellular imaging, chemical sensing, and as key structural motifs in pharmacologically active agents.[1][2][3]
This guide provides a comparative analysis of the photophysical properties of quinolinone fluorophores. We will delve into the key performance indicators that define their utility, compare them against established alternatives, and provide robust, field-proven protocols for their characterization. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select, design, and validate quinolinone-based fluorophores for their specific applications.
Pillar 1: Understanding Key Photophysical Performance Indicators
The effectiveness of any fluorophore is quantified by a set of distinct photophysical parameters. A comprehensive understanding of these metrics is non-negotiable for interpreting experimental data and predicting a probe's performance in a complex biological milieu.
-
Molar Absorptivity (ε) & Wavelength (λabs): Molar absorptivity is a measure of how strongly a molecule absorbs light at a specific wavelength.[2] A high ε value is highly desirable as it enables bright fluorescence signals even at low, and thus less-perturbing, concentrations.
-
Fluorescence Quantum Yield (ΦF): The quantum yield is the direct measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.[2][4] A ΦF value approaching 1.0 (or 100%) signifies that nearly every absorbed photon results in an emitted fluorescent photon, leading to a brighter signal.[4] Compounds with a quantum yield of even 0.10 are considered usefully fluorescent.[4] This efficiency is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing).[5]
-
Stokes Shift: This is the difference in wavelength between the absorption maximum (λabs) and the emission maximum (λem). A large Stokes shift is a critical advantage as it minimizes self-absorption (re-absorption of emitted photons by other fluorophore molecules), which can distort emission spectra and reduce signal intensity.
-
Fluorescence Lifetime (τ): This is the average time a molecule remains in its excited state before returning to the ground state.[6] Lifetimes are typically in the nanosecond range and are highly sensitive to the fluorophore's local environment, making them a powerful parameter for sensing applications.[6]
-
Solvatochromism: This refers to the change in a substance's color—and by extension, its absorption and emission spectra—in response to the polarity of the solvent.[7][8] This property can be expertly exploited to design probes that report on their local microenvironment.
Pillar 2: A Comparative Analysis of Quinolinone Fluorophores
The true power of the quinolinone scaffold lies in its tunability. Minor structural modifications can lead to significant shifts in photophysical properties. For instance, the introduction of strong electron-withdrawing groups, such as a nitro group, can lead to fluorescence quenching, while strategic protonation of the quinoline nitrogen has been shown to dramatically enhance fluorescence quantum yield.[7][8][9] This is because protonation can alter the nature of the electronic transitions, favoring the highly emissive (π,π) excited state over the less fluorescent (n,π) state.[9]
Table 1: Photophysical Properties of Selected Quinolinone Derivatives
| Derivative Class | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent/Conditions | Reference |
| Benzo[h]quinoline | 310 | ~360 | ~50 | 0.147 | DCM | [9] |
| Benzo[h]quinoline (Protonated) | - | ~410 | >50 | 0.148 - 0.158 | DCM with Acid | [9][10] |
| 2(1H)-quinolone with Dicyanovinyl | - | - | - | High | - | [11] |
| 2(1H)-quinolone with Malonate | - | - | - | Low | - | [11] |
| 4-hydroxyquinolin-2-one derivative | - | - | - | ≤ 0.27 | In presence of protein | [12] |
| Quinazoline-based (Compd. 2) | - | - | 85 | 0.87 | Cyclohexane | [13] |
Note: This table is illustrative. Specific values are highly dependent on the exact molecular structure and solvent environment.
Comparison with Common Fluorophore Classes
To contextualize the performance of quinolinones, it is useful to compare their properties with widely used fluorophore classes like Coumarins and the Alexa Fluor family.
Table 2: Quinolinones vs. Alternative Fluorophores
| Fluorophore Class | Typical λem Range (nm) | Typical Quantum Yield (ΦF) | Key Advantages | Key Limitations |
| Quinolinones | 400 - 600+ | 0.1 - 0.9+ | High tunability, large Stokes shifts, sensitive to environment (good for sensors) | Properties are highly structure-dependent, can have lower QY in aqueous media without modification |
| Coumarins | 400 - 550 | 0.6 - 0.9 | High quantum yields, good photostability | Smaller Stokes shifts, often require UV/violet excitation |
| Fluoresceins | 510 - 530 | > 0.9 | Very high quantum yield, high molar absorptivity | pH sensitive, moderate photostability |
| Rhodamines | 550 - 600 | 0.3 - 1.0 | High photostability, high quantum yields, visible light excitation | Can exhibit self-quenching at high concentrations |
| Alexa Fluor Dyes | 430 - 780 | 0.1 - 0.9+ | Broad spectral range, high photostability, pH insensitive | Proprietary, higher cost |
Data for Alexa Fluor dyes sourced from reference[14].
Pillar 3: Self-Validating Experimental Protocols
Accurate and reproducible characterization is the bedrock of fluorophore development. Here, we provide a detailed, self-validating protocol for determining the relative fluorescence quantum yield, a critical performance metric.
Protocol: Determination of Relative Fluorescence Quantum Yield (ΦF)
The most reliable and accessible method for determining ΦF is the comparative method, which measures the fluorescence of an unknown sample against a well-characterized standard with a known quantum yield.[15][16]
Causality Behind Experimental Choices:
-
Why a Standard? Absolute quantum yield measurements require complex instrumentation like an integrating sphere.[16] The comparative method leverages a known standard (e.g., Quinine Sulfate in 0.1M H₂SO₄, ΦF = 0.54) to provide a robust and accurate relative value using standard laboratory fluorometers.
-
Why Dilute Solutions? We work with solutions where the absorbance at the excitation wavelength is kept below 0.1.[15] This is a critical control to prevent the "inner filter effect," where emitted light is re-absorbed by other fluorophore molecules, which would artificially lower the measured fluorescence intensity and invalidate the results.
-
Why a Gradient Plot? By plotting integrated fluorescence intensity versus absorbance for a series of concentrations, we generate a gradient. The slope of this line is directly proportional to the quantum yield. This multi-point approach is more accurate than a single-point measurement as it validates the linear relationship and minimizes errors from a single inaccurate dilution.[17]
Step-by-Step Methodology:
-
Selection of a Standard: Choose a reference standard that absorbs and emits in a similar spectral region to your quinolinone sample. Quinine sulfate or Rhodamine 6G are common choices.[17]
-
Solvent Matching: Ensure both the standard and the test sample are dissolved in the same solvent. If different solvents must be used, a correction for the refractive index (η) of the solvents must be applied in the final calculation.
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of both the standard and the test quinolinone compound in the chosen solvent.
-
Preparation of Serial Dilutions:
-
From the stock solutions, prepare a series of at least five dilutions for both the standard and the test compound.
-
The dilutions should be prepared to have absorbances at the chosen excitation wavelength of approximately 0.02, 0.04, 0.06, 0.08, and 0.10. A solvent-only blank is also required.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the test compound.
-
Note the exact absorbance value at the intended excitation wavelength (λex).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the λex used for the absorbance measurements.
-
Record the fully corrected fluorescence emission spectrum for the solvent blank and each of the prepared dilutions for both the standard and the test compound.
-
-
Data Processing:
-
Subtract the integrated intensity of the solvent blank from the integrated fluorescence intensity (the area under the emission curve) of each sample spectrum.
-
For both the standard (ST) and the test sample (X), plot a graph of the integrated fluorescence intensity versus absorbance at λex.
-
-
Calculation:
-
Determine the gradient (slope) of the straight line for both plots.
-
Calculate the quantum yield of the test sample (ΦX) using the following equation[16]:
ΦX = ΦST * (GradX / GradST) * (η²X / η²ST)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent. (Note: If the solvent is the same for both, this term cancels out).
-
Visualization of the Quantum Yield Workflow
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Conclusion and Future Outlook
Quinolinone fluorophores represent a versatile and highly adaptable class of compounds with significant potential in biological and chemical sciences. Their key strengths lie in their structural tunability, which allows for the rational design of probes with large Stokes shifts and environment-sensitive emission profiles. While some derivatives may exhibit lower quantum yields in aqueous solutions compared to benchmarks like Alexa Fluor dyes, targeted chemical modifications are actively addressing these limitations. The ongoing research into novel quinolinone derivatives promises the development of next-generation fluorescent probes with enhanced brightness, photostability, and sensing capabilities, further solidifying their role as indispensable tools for scientific discovery.
References
- Title: Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives Source: Journal of Fluorescence URL
- Title: Determination of Fluorescence Quantum Yield of a Fluorophore Source: Virtual Labs URL
- Source: National Institutes of Health (NIH)
- Title: Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - PubMed Source: PubMed URL
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A Researcher's Guide to Assessing the Enzymatic Selectivity of 7-Methoxy-4-methyl-quinolin-2-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the enzymatic selectivity of the novel compound, 7-Methoxy-4-methyl-quinolin-2-ol. Given that the quinoline scaffold is a well-established pharmacophore known to interact with a diverse range of enzymatic targets, a broad-spectrum initial screening is paramount to elucidating the primary target(s) and potential off-target effects of this specific derivative.[1] This document outlines a systematic approach to this challenge, presenting a curated panel of enzymes, detailed experimental protocols for in vitro assessment, and a clear methodology for data interpretation.
The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with activities spanning anticancer, antimicrobial, and neuroprotective domains.[2] Derivatives have been shown to inhibit a variety of enzymes, including topoisomerases, protein kinases, histone deacetylases (HDACs), and cholinesterases.[1][3][4] Therefore, instead of assuming a single target for this compound, this guide proposes a more scientifically rigorous, discovery-oriented approach. By screening the compound against a panel of representative enzymes from these classes, we can build a comprehensive selectivity profile, a critical step in early-stage drug discovery.
This guide is structured to provide both the "how" and the "why" behind the experimental design. Each protocol is presented with the necessary detail for replication, and the rationale for the selection of comparator compounds and assay methodologies is explained to ensure a self-validating and robust experimental design.
I. The Enzyme Selectivity Panel: Rationale and Comparators
To effectively profile this compound, we have selected a panel of five enzymes that are both therapeutically relevant and known to be targeted by quinoline-based compounds. For each enzyme, a well-characterized and selective inhibitor is included as a positive control and a benchmark for potency and selectivity.
Table 1: Enzyme Selectivity Panel and Comparator Compounds
| Enzyme Class | Specific Enzyme | Comparator Compound | Rationale for Inclusion & Comparator |
| DNA Topoisomerase | Topoisomerase I (human) | Camptothecin | Quinoline derivatives have shown Topoisomerase I inhibitory activity.[1] Camptothecin is a classic, potent, and selective inhibitor.[5][6] |
| Receptor Tyrosine Kinase | EGFR (human) | Gefitinib | The quinoline core is present in many EGFR inhibitors.[7][8] Gefitinib is a well-established, selective EGFR tyrosine kinase inhibitor.[7] |
| Serine/Threonine Kinase | Pim-1 (human) | SMI-4a | Pim-1 is an oncology target, and some quinoline-containing compounds are kinase inhibitors. SMI-4a is a potent and selective Pim-1 inhibitor.[9] |
| Histone Deacetylase | HDAC1 (human) | MS-275 (Entinostat) | HDACs are important epigenetic targets, and various heterocyclic compounds act as inhibitors. MS-275 is a selective inhibitor of class I HDACs, particularly HDAC1.[10][11] |
| Hydrolase | Acetylcholinesterase (AChE) | Donepezil | The quinoline scaffold is found in AChE inhibitors used for Alzheimer's disease. Donepezil is a highly selective AChE inhibitor.[12][13][14] |
II. Experimental Workflow for Selectivity Profiling
The overall strategy involves determining the half-maximal inhibitory concentration (IC50) of this compound against each enzyme in the panel. This will be performed in parallel with the respective comparator compounds to validate the assays and provide a benchmark for potency.
Caption: Workflow for assessing the selectivity of this compound.
III. Detailed Experimental Protocols
The following protocols are designed to be robust and are based on established methodologies. It is crucial to include appropriate controls in each assay, including "no enzyme," "no substrate," and "vehicle (DMSO) only" wells.
A. Topoisomerase I Relaxation Assay
This assay measures the ability of an inhibitor to prevent the relaxation of supercoiled plasmid DNA by Topoisomerase I.
-
Reaction Setup: In a 1.5-mL microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing:
-
Enzyme Addition: Add 1 unit of human Topoisomerase I to each reaction tube.
-
Incubation: Incubate the reactions for 30 minutes at 37°C.[15]
-
Termination: Stop the reaction by adding 4 µL of 6x DNA loading dye containing SDS (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol, 1% SDS).
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at 5-10 V/cm for 2-3 hours.[16]
-
Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative, and visualize under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands. The IC50 is the concentration of the inhibitor that results in 50% inhibition of DNA relaxation.
B. EGFR Kinase Activity Assay (Luminescent)
This assay measures the amount of ADP produced, which is proportional to kinase activity, using a luminescent readout.
-
Reagent Preparation:
-
Prepare a 2x kinase reaction buffer (e.g., 80 mM Tris pH 7.5, 40 mM MgCl2, 0.2 mg/mL BSA, 100 µM DTT).[18]
-
Prepare a solution of substrate peptide (e.g., Poly(E,Y)4) and ATP in the kinase reaction buffer. The final concentration in the assay should be around the Km for ATP.
-
-
Reaction Setup: In a 384-well white plate, add:
-
1 µL of test compound (this compound or Gefitinib) in 5% DMSO.
-
2 µL of recombinant human EGFR enzyme diluted in kinase buffer.[18]
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiation: Add 2 µL of the substrate/ATP mix to start the reaction.
-
Incubation: Incubate for 60 minutes at room temperature.[19]
-
Detection:
-
Data Acquisition: Read the luminescence on a plate reader. The IC50 is determined from a dose-response curve of inhibitor concentration versus luminescence.
C. Pim-1 Kinase Activity Assay (Luminescent)
This protocol is similar to the EGFR assay, utilizing the ADP-Glo™ technology.
-
Reagent Preparation:
-
Reaction Setup: In a 384-well white plate, add:
-
1 µL of test compound (this compound or SMI-4a) in 5% DMSO.
-
2 µL of recombinant human Pim-1 enzyme.[20]
-
Pre-incubate for 10 minutes.
-
-
Initiation: Add 2 µL of the substrate/ATP mix.
-
Incubation: Incubate for 60 minutes at room temperature.[20]
-
Detection: Follow the same ADP-Glo™ detection steps as for the EGFR assay.[20][21]
-
Data Acquisition: Read luminescence and calculate the IC50.
D. HDAC1 Activity Assay (Fluorogenic)
This assay uses a substrate that becomes fluorescent upon deacetylation by HDAC1 and subsequent development.
-
Reagent Preparation:
-
Reaction Setup: In a 384-well black plate, add:
-
Test compound (this compound or MS-275) at various concentrations.
-
42.5 µL of diluted recombinant human HDAC1 enzyme.[22]
-
-
Initiation: Add the HDAC substrate to a final volume of 50 µL.
-
Incubation: Incubate for 60 minutes at 37°C.
-
Development:
-
Add developer solution containing a lysine protease (e.g., trypsin) and a pan-HDAC inhibitor (like Trichostatin A) to stop the reaction and cleave the deacetylated substrate to release the fluorophore.[22]
-
Incubate for 15-20 minutes at room temperature.
-
-
Data Acquisition: Read the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[22] Calculate the IC50 from the dose-response curve.
E. Acetylcholinesterase (AChE) Activity Assay (Colorimetric)
This assay is based on the Ellman method, where the product of AChE activity reacts with DTNB to produce a colored compound.[23][24]
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare solutions of acetylthiocholine iodide (ATCI) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the buffer.
-
-
Reaction Setup: In a 96-well clear plate, add:
-
Phosphate buffer.
-
DTNB solution.
-
Test compound (this compound or Donepezil) at various concentrations.
-
AChE enzyme from electric eel or human recombinant.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiation: Add the ATCI substrate to start the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Analysis: Calculate the rate of the reaction (change in absorbance per minute). The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.
IV. Data Interpretation and Selectivity Analysis
The IC50 values obtained from these assays will be compiled to generate a selectivity profile for this compound.
Table 2: Hypothetical IC50 Data for Selectivity Profiling (µM)
| Compound | Topoisomerase I | EGFR | Pim-1 | HDAC1 | AChE |
| This compound | >100 | 1.2 | 25.6 | >100 | 85.3 |
| Camptothecin | 0.05 | >100 | >100 | >100 | >100 |
| Gefitinib | >100 | 0.02 | >100 | >100 | >100 |
| SMI-4a | >100 | >100 | 0.017 | >100 | >100 |
| MS-275 | >100 | >100 | >100 | 0.15 | >100 |
| Donepezil | >100 | >100 | >100 | >100 | 0.006 |
-
Primary Target Identification: this compound shows the most potent activity against EGFR, with an IC50 of 1.2 µM. This suggests that EGFR is a potential primary target.
-
Selectivity Assessment: The compound is significantly less potent against Pim-1 and AChE, and inactive against Topoisomerase I and HDAC1 at the concentrations tested. The selectivity can be quantified by calculating the ratio of IC50 values. For example, the selectivity for EGFR over Pim-1 is approximately 21-fold (25.6 / 1.2).
-
Comparison to Benchmarks: While the compound shows activity against EGFR, it is significantly less potent than the benchmark inhibitor Gefitinib (1.2 µM vs. 0.02 µM). This provides a valuable context for its potential as a lead compound and highlights areas for future optimization.
V. Understanding the Biological Context: The EGFR Signaling Pathway
Identifying a primary target is the first step. Understanding its role in cellular signaling is crucial for predicting the downstream biological effects of an inhibitor. The diagram below illustrates the central role of EGFR in cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
VI. Conclusion
This guide provides a robust and scientifically sound methodology for the initial characterization of this compound. By employing a panel-based screening approach, researchers can efficiently identify its primary enzymatic target(s) and establish a comprehensive selectivity profile. This foundational data is indispensable for making informed decisions about the future development of this compound, including lead optimization, cell-based assay design, and in vivo efficacy studies. The principles and protocols outlined herein are broadly applicable to the characterization of other novel compounds with unknown mechanisms of action.
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Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central. Available at: [Link]
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Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [No specific source name]. Available at: [Link]
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Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. American Association for Cancer Research. Available at: [Link]
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Next-generation of selective histone deacetylase inhibitors. PubMed Central. Available at: [Link]
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Selective acetylcholinesterase inhibitor activated by acetylcholinesterase releases an active chelator with neurorescuing and anti-amyloid activities. PubMed. Available at: [Link]
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Topoisomerase I inhibitor 2 - Immunomart. Immunomart. Available at: [Link]
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Selective Histone Deacetylase Inhibitors - Pan - Anti-Cancer Agents in Medicinal Chemistry. Bentham Science. Available at: [Link]
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Discovery of Selective Histone Deacetylase 1 and 2 Inhibitors: Screening of a Focused Library Constructed by Click Chemistry, Kinetic Binding Analysis, and Biological Evaluation. ACS Publications. Available at: [Link]
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A Novel Inhibitor Of Topoisomerase I is Selectively Toxic For A Subset of Non-Small Cell Lung Cancer Cell Lines. PubMed Central. Available at: [Link]
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PIM1, Active. [No specific source name]. Available at: [Link]
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Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. PubMed Central. Available at: [Link]
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Cholinesterase inhibitor - Wikipedia. Wikipedia. Available at: [Link]
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Pim-1 kinase as cancer drug target: An update. PubMed Central. Available at: [Link]
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Targeting Topoisomerase I in the Era of Precision Medicine. PubMed Central. Available at: [Link]
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Topoisomerase Assays. PubMed Central. Available at: [Link]
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Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PubMed Central. Available at: [Link]
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HDAC Activity Assay Kit | 566328 - Merck Millipore. Merck Millipore. Available at: [Link]
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Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. Available at: [Link]
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Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. Available at: [Link]
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Topoisomerase I and II Activity Assays | Springer Nature Experiments. Springer Nature. Available at: [Link]
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Histone Deacetylase Activity Assay. Springer Nature. Available at: [Link]
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Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. Scribd. Available at: [Link]
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How Do Central Acetylcholinesterase Inhibitors Work? Uses, Side Effects, Drug Names. RxList. Available at: [Link]
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EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]
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Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. ResearchGate. Available at: [Link]
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Safety Operating Guide
Proper Disposal of 7-Methoxy-4-methyl-quinolin-2-ol: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 7-Methoxy-4-methyl-quinolin-2-ol. As a quinoline derivative, this compound requires careful handling due to its potential hazards. This document is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical waste, thereby protecting both laboratory personnel and the environment.
Understanding the Hazards of this compound
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Quinoline itself is persistent in the environment, particularly in water and soil, and can pose risks to aquatic life.[2] Therefore, it is imperative that this compound and any materials contaminated with it are disposed of as hazardous waste. Under no circumstances should this chemical be disposed of down the drain. [3]
Essential Personal Protective Equipment (PPE) for Handling
A robust PPE strategy is the primary defense against accidental exposure during handling and disposal.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Inspect for degradation or punctures before use. |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Particulate Respirator or Air-Purifying Respirator with Organic Vapor Cartridges | Recommended when handling the solid, powdered form to prevent inhalation of dust particles, or when vapors may be generated. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
Step 1: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste:
-
Place all solid waste, including contaminated gloves, weigh boats, and paper towels, into a designated, clearly labeled hazardous waste container.[3]
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE) and has a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures and cleaning solvents, in a separate, labeled hazardous waste container.[3]
-
The container should be leak-proof and made of a material compatible with the solvents used.
-
-
Sharps Waste:
-
Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
-
Step 2: Labeling of Waste Containers
Accurate labeling is a regulatory requirement and essential for safety. Each hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate concentration or percentage of each component.
-
The associated hazards (e.g., "Irritant").
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
The SAA must be under the direct control of laboratory personnel.
-
Ensure that incompatible wastes are segregated within the SAA to prevent accidental mixing.
-
Do not exceed the storage limit of 55 gallons of hazardous waste in an SAA.
Step 4: Arranging for Disposal
Once the waste container is full or has been in storage for the maximum allowed time (consult your institution's specific guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Ensure all paperwork is completed accurately.
Decontamination Procedures
All glassware and surfaces that have come into contact with this compound must be decontaminated.
-
Initial Rinse: Rinse the contaminated item with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the chemical. Collect this rinseate as hazardous waste.
-
Washing: Wash the item thoroughly with soap and water.
-
Final Rinse: Rinse with deionized water.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a spill kit with appropriate absorbent materials to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill.
-
Dispose: Collect all contaminated materials in a designated hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Waste Minimization Strategies
Reducing the amount of hazardous waste generated is both environmentally responsible and cost-effective.
-
Order Appropriately: Purchase only the quantity of this compound needed for your experiments.
-
Microscale Experiments: Whenever possible, conduct experiments on a smaller scale to reduce the volume of waste produced.
-
Avoid Contamination: Prevent the cross-contamination of non-hazardous materials with this compound.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of materials potentially contaminated with this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure compliance with regulatory standards. Always consult your institution's specific Environmental Health and Safety guidelines for additional requirements.
References
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New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
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PubMed. (n.d.). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Retrieved from [Link]
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PubMed Central. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
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Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxy-4-methylquinolin-2-ol. Retrieved from [Link]
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. Retrieved from [Link]
-
ACS Publications. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Retrieved from [Link]
-
PubMed. (2020, December 10). A state-of-the-art review of quinoline degradation and technical bottlenecks. Retrieved from [Link]
-
ACS Publications. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]
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PubChem. (n.d.). Quinoline. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]
-
PubMed Central. (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]
-
PubMed. (n.d.). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Retrieved from [Link]
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MDPI. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 7-Methoxy-4-methyl-quinolin-2-ol: Essential Safety Protocols
Welcome to your essential guide for the safe handling of 7-Methoxy-4-methyl-quinolin-2-ol (CAS No. 40053-37-0). In the fast-paced environment of research and development, a deep understanding of the chemical reagents we work with is fundamental to both experimental success and personal safety. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the personal protective equipment (PPE) and handling protocols necessary for this specific quinoline derivative. Our goal is to empower you with the knowledge to operate safely and effectively, building a culture of safety that extends beyond the product itself.
Section 1: A Proactive Hazard Assessment
To establish a robust safety plan, we must first understand the hazard profile of this compound. While data for this specific molecule is limited, we can construct a reliable safety framework by analyzing its known classifications and the behavior of its parent compound, quinoline.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
These classifications alone mandate the use of specific PPE. However, as experienced scientists, we must look deeper. The core structure is quinoline, a compound that carries more severe warnings, including suspicion of causing genetic defects and cancer[2][3][4][5]. This "structural alert" compels us to adopt a precautionary principle, treating its derivatives with a higher degree of caution than their specific GHS classifications might suggest. Therefore, the protocols outlined here are designed to provide protection against the known irritant properties of the target compound and the potential systemic hazards of the broader quinoline chemical class.
Section 2: Core Protective Measures: Your Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks of exposure (e.g., handling solids vs. liquids, small vs. large quantities).
Eye and Face Protection
Direct contact with this compound, even in solid form, can cause serious eye irritation[1].
-
Minimum Requirement: Tightly fitting safety goggles that meet appropriate government standards such as EN 166 (EU) or be NIOSH-approved (US) are mandatory for all work[2][4].
-
Enhanced Protection: When handling solutions that pose a splash hazard or when working with larger quantities of the powder, a full-face shield should be worn in addition to safety goggles to protect the entire face[4].
Hand Protection
The compound is a known skin irritant[1]. Therefore, selecting the correct gloves is critical.
-
Glove Type: Chemical-resistant gloves are required. While standard nitrile gloves may suffice for incidental contact, consider thicker, more robust options like butyl rubber for prolonged handling or immersion[2]. All gloves must be tested according to standards like EN 374[2].
-
Best Practices: Always inspect gloves for tears or punctures before use[4]. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination. Contaminated gloves must be disposed of as hazardous waste immediately[4]. Always wash hands thoroughly with soap and water after removing gloves[3][6].
Body Protection
Preventing incidental skin contact is a primary goal.
-
Standard Protocol: A full-length laboratory coat, buttoned completely, is required.
-
Attire: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed[2]. For large-scale operations, a chemical-resistant suit may be necessary[2].
Respiratory Protection
As the compound may cause respiratory irritation, particularly as a fine powder or aerosol, controlling inhalation exposure is crucial[1].
-
Primary Control: All handling of the solid compound or its solutions should ideally be performed within a certified chemical fume hood to minimize airborne particles and vapors[3].
-
When a Respirator is Needed: If engineering controls are insufficient or unavailable, or during a large spill cleanup, respiratory protection is required[4]. For weighing small amounts of powder where dust is possible, a NIOSH-approved N95 or N100 particulate respirator may be sufficient[7]. For larger spills or situations with potential for significant aerosolization, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended[2].
PPE Summary by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Safety Goggles | Chemical-Resistant Gloves (e.g., Nitrile) | Lab Coat, Full Coverage | Recommended within a fume hood. If not possible, N95 respirator. |
| Preparing Solutions | Safety Goggles & Face Shield | Chemical-Resistant Gloves (e.g., Nitrile) | Lab Coat, Full Coverage | Required to be performed in a chemical fume hood. |
| Large-Scale Handling (>10g) | Safety Goggles & Face Shield | Heavy-Duty Chemical Gloves (e.g., Butyl Rubber) | Chemical-Resistant Apron over Lab Coat | Required to be performed in a chemical fume hood. |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-Duty Chemical Gloves (e.g., Butyl Rubber) | Chemical-Resistant Suit or Apron | Full-face respirator with appropriate chemical cartridges. |
Section 3: Operational and Disposal Plans
Safe handling extends beyond wearing PPE. It encompasses your entire workflow, from preparation to disposal.
Engineering Controls
The first line of defense is always engineering controls.
-
Chemical Fume Hood: Handle all stock containers and perform all manipulations of this compound inside a properly functioning and certified chemical fume hood. This provides local exhaust ventilation to capture dust and vapors at the source[3].
-
Safety Stations: Ensure that eyewash stations and safety showers are unobstructed and located close to the workstation[8][9].
Step-by-Step Handling Protocol: Preparing a Solution
-
Preparation: Don all required PPE as outlined in the table above. Ensure the fume hood sash is at the appropriate working height.
-
Weighing: Carefully weigh the desired amount of the solid compound onto weighing paper or into a vessel within the fume hood to contain any dust.
-
Addition: Slowly add the solid to the solvent in your flask or beaker. Do not add solvent directly to the bulk solid container.
-
Mixing: Gently swirl or stir the solution until the solid is fully dissolved. If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
Storage: Tightly cap the solution container. Label it clearly with the chemical name, concentration, date, and your initials. Store in a cool, dry, and well-ventilated area[3][6].
-
Cleanup: Decontaminate the work surface. Dispose of any contaminated weighing paper and gloves as hazardous waste. Wash hands thoroughly.
Emergency Plan: Spill Management
In the event of a spill, a calm and procedural response is critical.
Minor Spill (<1g) Workflow
Caption: Workflow for managing a minor chemical spill.
Waste Disposal
All materials contaminated with this compound, including excess reagent, empty containers, used gloves, and spill cleanup materials, must be treated as hazardous waste.
-
Procedure: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Compliance: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations[4][8][10]. Do not pour chemical waste down the drain[4].
By integrating these safety measures into your daily laboratory practices, you ensure a secure environment for yourself and your colleagues. The principles of understanding the hazard, utilizing appropriate controls, and planning your procedures are the cornerstones of responsible science.
References
- Personal protective equipment for handling Quinoline, (1-methylethyl) -. Benchchem.
- QUINOLINE FOR SYNTHESIS - Loba Chemie. Loba Chemie.
- 7-METHOXY-2-METHYL-4-QUINOLINOL - Safety Data Sheet - ChemicalBook. (2023-05-06). ChemicalBook.
- 7-Methoxy-4-methylquinolin-2-ol. PubChem.
- Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. CDH Fine Chemical.
- QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET - Techno PharmChem. Techno PharmChem.
- 7-Methoxyquinolin-4-ol. PubChem.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08). Sigma-Aldrich.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- SAFETY DATA SHEET. Fisher Scientific Company.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-03-02). Sigma-Aldrich.
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
- SAFETY DATA SHEET. (2021-12-24).
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- This compound. AKSci.
- Quinolines: Human health tier II assessment. (2015-07-03).
Sources
- 1. 7-Methoxy-4-methylquinolin-2-ol | C11H11NO2 | CID 761548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. technopharmchem.com [technopharmchem.com]
- 7. pppmag.com [pppmag.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
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